1-Carbazol-9-ylpropan-1-one
Description
Structure
2D Structure
Properties
CAS No. |
59708-36-0 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-carbazol-9-ylpropan-1-one |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 |
InChI Key |
DLNZMKCYZNYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Carbazol-9-ylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-Carbazol-9-ylpropan-1-one, a derivative of the versatile carbazole scaffold. Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. This document outlines the primary synthetic route, detailed experimental protocols, and relevant biological context for researchers engaged in drug discovery and development.
Introduction
Carbazole, a nitrogen-containing heterocyclic compound, is a prominent structural motif in numerous natural products and pharmacologically active molecules. The substitution at the 9-position (the nitrogen atom) of the carbazole ring system is a common strategy for the development of novel compounds with diverse therapeutic applications. N-acyl carbazoles, in particular, have been investigated for their potential as anticancer and antimicrobial agents.[1][2] This guide focuses on the synthesis of this compound, a specific N-acylated carbazole derivative.
Synthetic Pathway
The most direct and widely employed method for the synthesis of this compound is the N-acylation of carbazole . This reaction involves the treatment of 9H-carbazole with a suitable propanoylating agent, such as propionyl chloride, in the presence of a base.[3][4] The base is crucial for deprotonating the acidic N-H of the carbazole, thereby generating a nucleophilic carbazolide anion that readily attacks the electrophilic carbonyl carbon of the acylating agent.
A general schematic for this synthetic approach is presented below.
Caption: N-acylation of 9H-carbazole with propionyl chloride.
Experimental Protocols
While a specific protocol for this compound is not extensively detailed in the reviewed literature, a reliable procedure can be constructed based on established methods for N-acylation and N-alkylation of carbazoles.[5][6] The following is a representative experimental protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 9H-Carbazole | Reagent | Sigma-Aldrich |
| Propionyl Chloride | Reagent | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Synthesis | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory | In-house preparation |
| Brine | Laboratory | In-house preparation |
| Anhydrous Magnesium Sulfate | Laboratory | Fisher Scientific |
Synthesis Procedure
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 9H-carbazole (e.g., 5.0 g, 30 mmol). Anhydrous tetrahydrofuran (THF, 100 mL) is added to dissolve the carbazole. The flask is purged with dry nitrogen gas.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (e.g., 1.44 g of a 60% dispersion, 36 mmol) is added portion-wise to the stirred solution over 15 minutes. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. This step facilitates the formation of the sodium salt of carbazole.[5]
-
Acylation: The reaction mixture is cooled again to 0 °C. Propionyl chloride (e.g., 3.0 mL, 34.5 mmol) dissolved in anhydrous THF (20 mL) is added dropwise from the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[5]
Characterization Data
The following table summarizes the expected characterization data for the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Expected signals for aromatic protons of the carbazole ring and the ethyl group of the propanoyl moiety. |
| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic C=O stretching frequency for the ketone. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ corresponding to the molecular weight. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
N-substituted carbazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8] While the specific molecular targets of this compound have not been reported, related carbazole compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival. For instance, some N-substituted carbazoles act as inhibitors of Pim kinases and Signal Transducer and Activator of Transcription 3 (STAT3).[7]
Pim kinases are a family of serine/threonine kinases that play a role in cell cycle progression and apoptosis. STAT3 is a transcription factor that, upon activation by various cytokines and growth factors, promotes the expression of genes involved in cell proliferation and survival. The inhibition of these pathways is a validated strategy in cancer therapy.
The diagram below illustrates a simplified, representative signaling pathway that could be targeted by N-acyl carbazole derivatives.
Caption: Hypothesized inhibition of STAT3 and Pim-1 pathways.
Conclusion
The synthesis of this compound can be reliably achieved through the N-acylation of carbazole. This technical guide provides a comprehensive, actionable framework for its preparation and purification. The established biological relevance of the N-acyl carbazole scaffold underscores the importance of synthesizing and evaluating new derivatives like this compound for potential applications in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447506B - The preparation method of the alkyl carbazole of 2 acetyl group 9 - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Buy 3-(9H-carbazol-3-yl)propan-1-ol [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(9H-CARBAZOL-2-YL)-PROPAN-1-ONE [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-Carbazol-9-ylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Carbazol-9-ylpropan-1-one is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Carbazole-containing molecules have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, antitumor, antiepileptic, and neuroprotective agents.[1][3][4] Understanding the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the general biological context of carbazole derivatives.
Core Physicochemical Properties
A summary of the fundamental physicochemical identifiers for this compound is provided below.
| Property | Value | Source |
| CAS Number | 59708-36-0 | MolWiki |
| Molecular Formula | C₁₅H₁₃NO | MolWiki |
| Molecular Weight | 223.27 g/mol | MolWiki |
Quantitative Physicochemical Data
Due to the limited availability of experimental data for this compound, a combination of literature information on related compounds and computational predictions are presented. It is crucial to note that predicted values serve as estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Experimental Value | Method |
| Melting Point | Not available | Not available | - |
| Boiling Point | 489.2 ± 45.0 °C | Not available | Prediction[5] |
| Aqueous Solubility | Not available | Not available | - |
| pKa (most basic) | Not available | Not available | - |
| logP | Not available | Not available | - |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are general and may require optimization for this compound.
Melting Point Determination (Thiele Tube Method)
The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[6]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or microburner
-
Rubber band or a small slice of rubber tubing
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Finely powder the crystalline sample of this compound using a mortar and pestle.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]
-
Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]
-
Insert the thermometer and attached capillary tube into the Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent it from dissolving. The sample should be immersed in the oil.[7]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating of the oil.[6] The convection currents in the oil will maintain a uniform temperature.[7]
-
Observation: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]
-
A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]
Experimental Workflow for Melting Point Determination
Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound using the Thiele tube method.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for understanding its polarity and potential for formulation.
Materials:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or cylinders
-
Analytical balance
-
Solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to a test tube containing the weighed sample.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble at that concentration.
-
Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Logical Flow for Solubility Testing
Caption: A diagram showing the decision-making process for determining the solubility of a compound.
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[10]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 10-30 minutes) to allow for the partitioning of the compound between the two phases to reach equilibrium.[11]
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Biological Context and Potential Applications
Carbazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they can bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[4] These activities include:
-
Anticancer: Some carbazole derivatives have shown potent antitumor activity.[2]
-
Antimicrobial: The carbazole nucleus is a key feature in several natural and synthetic antimicrobial agents.[1]
-
Neuroprotective: Certain carbazole compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.[4]
-
Antiviral: Various carbazole derivatives have been investigated for their antiviral properties.[4]
-
Anti-inflammatory and Antioxidant: Many carbazole-based compounds exhibit anti-inflammatory and antioxidant activities.[1]
Conclusion
This technical guide has summarized the known and predicted physicochemical properties of this compound, provided detailed experimental protocols for their determination, and placed the compound within the broader context of biologically active carbazole derivatives. The lack of extensive experimental data highlights the need for further laboratory investigation to accurately characterize this compound. The provided protocols offer a solid foundation for researchers to undertake such studies. A thorough understanding of its physicochemical profile is a critical first step in exploring the potential of this compound in drug discovery and development.
References
- 1. echemcom.com [echemcom.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol CAS#: 300389-96-2 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. LogP / LogD shake-flask method [protocols.io]
An In-depth Technical Guide to the Characterization of 1-Carbazol-9-ylpropan-1-one
This technical guide provides a comprehensive overview of the characterization data for 1-Carbazol-9-ylpropan-1-one. Due to the limited availability of published data for this specific molecule, this document synthesizes information from closely related carbazole derivatives to present a predictive characterization profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The propan-1-one substituent is attached to the nitrogen atom (position 9) of the carbazole ring system.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | - |
| Molecular Weight | 223.27 g/mol | - |
| Appearance | Predicted to be a white or off-white solid | [1] |
| Melting Point | Not available. Related carbazole derivatives exhibit a wide range of melting points. For example, 3-(9H-carbazol-9-yl)propanehydrazide has a melting point of 150-152 °C. | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [1] |
Synthesis
A plausible synthetic route for this compound can be adapted from established protocols for the N-alkylation of carbazole.
-
Deprotonation of Carbazole: To a solution of carbazole in a suitable aprotic solvent (e.g., dry THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation, forming the carbazolide anion.
-
N-Alkylation: 1-Bromopropan-1-one is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related carbazole derivatives.[1]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d | 2H | Aromatic (Carbazole H-4, H-5) |
| ~7.50 | d | 2H | Aromatic (Carbazole H-1, H-8) |
| ~7.30 | t | 2H | Aromatic (Carbazole H-2, H-7) |
| ~7.20 | t | 2H | Aromatic (Carbazole H-3, H-6) |
| ~4.50 | t | 2H | -N-CH₂- |
| ~3.00 | t | 2H | -CH₂-C(O)- |
| ~1.20 | s | 3H | -C(O)-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~206.0 | C=O |
| ~140.0 | Aromatic (Carbazole C-4a, C-4b) |
| ~126.0 | Aromatic (Carbazole C-1, C-8) |
| ~123.0 | Aromatic (Carbazole C-9a, C-8a) |
| ~120.0 | Aromatic (Carbazole C-3, C-6) |
| ~119.0 | Aromatic (Carbazole C-2, C-7) |
| ~109.0 | Aromatic (Carbazole C-4, C-5) |
| ~45.0 | -N-CH₂- |
| ~35.0 | -CH₂-C(O)- |
| ~28.0 | -CH₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks |
| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (C=O stretch), ~1600, 1480, 1450 (Aromatic C=C stretch), ~750 (Aromatic C-H bend) |
| Mass Spectrometry (EI) | m/z (%): 223 [M]⁺, 180 [M-C₂H₃O]⁺, 167 [Carbazole]⁺ |
Potential Biological Activity and Signaling Pathways
Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. While the specific biological profile of this compound has not been reported, it can be hypothesized that it may interact with cellular signaling pathways commonly targeted by other carbazole-containing compounds. One such pathway is the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.
References
Spectroscopic and Synthetic Analysis of 1-Carbazol-9-ylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 1-Carbazol-9-ylpropan-1-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel carbazole derivatives.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. This has led to their investigation for a wide range of applications, including as anti-inflammatory, anticancer, and neuroprotective agents. The introduction of various substituents onto the carbazole nucleus allows for the fine-tuning of these properties. This guide focuses on the spectroscopic analysis and synthesis of a specific derivative, this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of closely related compounds, including 3-(9H-carbazol-9-yl)propanehydrazide and N-acetylcarbazole.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-8 | 8.1 - 8.2 | d | 7.5 - 8.0 |
| H-4, H-5 | 7.5 - 7.6 | d | 8.0 - 8.5 |
| H-2, H-7 | 7.3 - 7.4 | t | 7.0 - 8.0 |
| H-3, H-6 | 7.2 - 7.3 | t | 7.0 - 8.0 |
| -CH₂- (α to C=O) | 2.9 - 3.1 | q | 7.0 - 7.5 |
| -CH₃ (β to C=O) | 1.1 - 1.3 | t | 7.0 - 7.5 |
Predicted spectra are based on data from related carbazole derivatives.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 195 - 200 |
| C-4a, C-4b | 139 - 141 |
| C-8a, C-9a | 122 - 124 |
| C-1, C-8 | 126 - 128 |
| C-4, C-5 | 120 - 122 |
| C-2, C-7 | 120 - 121 |
| C-3, C-6 | 109 - 111 |
| -CH₂- (α to C=O) | 30 - 35 |
| -CH₃ (β to C=O) | 8 - 12 |
Predicted spectra are based on data from related carbazole derivatives.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1680 - 1700 | Strong |
| C-N (aromatic) | 1320 - 1340 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2980 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium-Strong |
Predicted IR bands are based on the characteristic absorptions of the functional groups present in the molecule.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Predicted Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 194 | [M - C₂H₅]⁺ |
| 167 | [Carbazole]⁺ |
| 57 | [C₃H₅O]⁺ |
| 29 | [C₂H₅]⁺ |
Predicted fragmentation patterns are based on the expected cleavage of the propanoyl group.
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of carbazole with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Materials and Reagents
-
Carbazole
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Reaction Procedure
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Propanoyl chloride (1.1 equivalents) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Carbazole: A solution of carbazole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted completely.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a pure solid.
Experimental and Analytical Workflow
The following diagram illustrates the proposed workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthesis and Analysis Workflow.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic pathway for this compound. While the presented spectroscopic data are predictive, they are based on sound chemical principles and data from closely related analogs. The detailed experimental protocol offers a practical starting point for the laboratory synthesis of this compound. It is anticipated that this guide will facilitate further research into the properties and potential applications of this and other novel carbazole derivatives. Researchers are encouraged to perform their own experimental verification of the data presented herein.
An In-Depth Technical Guide to 1-Carbazol-9-ylpropan-1-one
CAS Number: 59708-36-0
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The rigid, planar structure and electron-rich nature of the carbazole nucleus impart unique photophysical and biological properties to its derivatives. 1-Carbazol-9-ylpropan-1-one, an N-acylated carbazole, is a member of this versatile family. This technical guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route, and a discussion of its potential biological activities based on the broader understanding of the carbazole scaffold.
Chemical and Physical Properties
While specific experimental data for this compound is not available, the following table summarizes the expected properties based on analogous N-acylcarbazoles.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available (expected to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the N-acylation of carbazole with propanoyl chloride in the presence of a base. This reaction is a standard procedure for the preparation of N-acylcarbazoles.
Experimental Protocol: N-Acylation of Carbazole
Materials:
-
Carbazole
-
Propanoyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole and anhydrous dichloromethane. Stir the mixture at room temperature until the carbazole is completely dissolved.
-
Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propanoyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of similar N-acylcarbazole structures.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 7.2-8.5 ppm. Aliphatic Protons: A quartet around δ 2.8-3.2 ppm (α-CH₂) and a triplet around δ 1.2-1.5 ppm (β-CH₃). |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 170-175 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm. Aliphatic Carbons: Signals for the α-CH₂ and β-CH₃ carbons. |
| Infrared (IR) | C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. C-N stretch: An absorption band around 1250-1350 cm⁻¹. Aromatic C-H stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 223. |
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for this compound, the carbazole scaffold is a well-established pharmacophore with a broad range of biological activities. It is plausible that this compound may exhibit similar properties.
Antimicrobial Activity
Numerous carbazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membrane integrity. The planar aromatic system of the carbazole nucleus is crucial for these interactions.
Anticancer Activity
Carbazole-containing compounds are prominent in cancer research, with some derivatives showing potent cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms of action are diverse and include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar carbazole ring can insert between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for DNA topology and replication.
-
Tubulin Polymerization Inhibition: Certain carbazole derivatives can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Carbazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways involved in cell growth, proliferation, and survival.
Conclusion
This compound is a member of the pharmacologically significant carbazole family of compounds. While specific experimental data for this molecule is sparse, its structural similarity to other well-studied carbazole derivatives suggests it may possess valuable biological properties, particularly as an antimicrobial or anticancer agent. The proposed synthesis via N-acylation of carbazole offers a straightforward route to obtain this compound for further investigation. Future research is warranted to isolate or synthesize this compound, fully characterize its physicochemical properties, and evaluate its biological potential to unlock its therapeutic promise.
An In-Depth Technical Guide to the Molecular Structure of 1-Carbazol-9-ylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 1-Carbazol-9-ylpropan-1-one. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed methodologies.
Molecular Structure and Chemical Properties
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The propan-1-one group is attached to the nitrogen atom of the carbazole ring system.
Molecular Formula: C₁₅H₁₃NO
Molecular Weight: 223.27 g/mol [1]
CAS Number: 59708-36-0[1]
Structural Diagram
The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of atoms and the arrangement of the carbazole and propan-1-one moieties.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthesis and Experimental Protocols
A likely synthetic route to this compound is through the N-acylation of carbazole with propanoyl chloride, a variant of the Friedel-Crafts acylation. While a specific protocol for this exact molecule is not detailed in the available literature, a general procedure can be outlined based on similar reactions.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of carbazole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (1.1 equivalents) is added portion-wise at 0°C.
-
Acylation: Propanoyl chloride (1.1 equivalents) is added dropwise to the suspension while maintaining the temperature at 0°C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain. However, characteristic spectral features can be predicted based on the analysis of the parent carbazole molecule and related acylated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 8.2 | Multiplet | 8H |
| -CH₂- (next to C=O) | ~3.0 | Quartet | 2H |
| -CH₃ | ~1.2 | Triplet | 3H |
| Carbon (¹³C) NMR | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~173 |
| Aromatic Carbons | 110 - 140 |
| -CH₂- (next to C=O) | ~35 |
| -CH₃ | ~8 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N | 1310 - 1360 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the propanoyl group.
Potential Biological Activity and Signaling Pathways
Carbazole and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While the specific biological profile of this compound has not been extensively studied, it is plausible that it may interact with key cellular signaling pathways implicated in these processes.
Several studies have highlighted the role of carbazole derivatives as modulators of critical signaling cascades:
-
JAK/STAT Pathway: Some carbazole compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in various cancers and inflammatory diseases.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, is another potential target for carbazole derivatives.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which regulates a wide array of cellular processes including cell growth and differentiation, can also be influenced by carbazole-based molecules.
Illustrative Signaling Pathway: JAK/STAT
The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, a potential target for carbazole derivatives.
Caption: Simplified JAK/STAT signaling pathway with a potential point of inhibition by carbazole derivatives.
Conclusion
This compound is a molecule of significant interest due to the established biological activities of the carbazole scaffold. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on the known chemistry and biology of related structures. Further research is warranted to fully elucidate its synthesis, characterize its physicochemical properties, and explore its potential as a modulator of key cellular signaling pathways for therapeutic applications. The provided hypothetical protocols and predicted data serve as a valuable starting point for researchers venturing into the study of this promising compound.
References
solubility of 1-Carbazol-9-ylpropan-1-one in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Carbazol-9-ylpropan-1-one, a molecule of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility insights based on the analysis of related carbazole derivatives and outlines a comprehensive experimental protocol for determining its solubility in various solvents.
Qualitative Solubility Profile
Based on solvents used in the synthesis and purification of this compound and structurally similar compounds, a qualitative assessment of its likely solubility is presented in Table 1. This information is derived from analogous carbazole derivatives and should be considered as a preliminary guide for solvent selection in experimental settings.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Anticipated Solubility | Rationale/Context |
| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | Used as a reaction solvent for related carbazole syntheses, suggesting good solubility, especially with heating. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for a wide range of organic compounds, often used for solubility screening. | |
| Polar Protic | Ethanol | Soluble to Moderately Soluble | Frequently used for recrystallization and as a reaction medium for carbazole derivatives, indicating solubility, which may decrease at lower temperatures.[1] |
| Methanol | Soluble to Moderately Soluble | Similar to ethanol, it is a common solvent for polar organic molecules. | |
| Non-Polar/Weakly Polar | Chloroform | Likely Soluble | Used for the recrystallization of a related compound, 3-(9H-Carbazol-9-yl)propan-1-ol, suggesting good solubility.[2][3] |
| Dichloromethane (DCM) | Likely Soluble | A versatile solvent for a wide array of organic compounds. | |
| Ethyl Acetate | Moderately Soluble | Used in combination with hexane for column chromatography of a related compound, indicating some degree of solubility.[2][3] | |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent in organic synthesis. | |
| Hexane | Sparingly Soluble to Insoluble | Often used as an anti-solvent or in combination with a more polar solvent for chromatography, suggesting low polarity and therefore low solubility for the relatively polar this compound.[2][3] | |
| Dioxane-Water Mixtures | Moderately Soluble | Used for crystallization of related carbazole derivatives, indicating that solubility can be achieved in aqueous mixtures.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of a solid organic compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of analytical grade solvents (e.g., those listed in Table 1)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
The following workflow outlines the steps for determining the solubility of this compound.
Detailed Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vial and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL or mol/L) = (Concentration from analysis) x (Dilution factor)
-
Synthesis and Purification Workflow
Understanding the synthesis and purification process of a compound can provide valuable clues about its solubility. The following diagram illustrates a typical workflow for the synthesis of a closely related analog, 3-(9H-Carbazol-9-yl)propan-1-ol, which offers insights into the types of solvents and conditions that are likely applicable to this compound.[3]
This workflow highlights the use of THF as a reaction solvent, ethyl acetate for extraction, and a mixture of ethyl acetate and hexane for chromatographic purification, reinforcing the qualitative solubility assessments. The final recrystallization from chloroform further suggests good solubility in this solvent.[3]
Conclusion
References
The Photophysical Landscape of 1-Carbazol-9-ylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anticipated photophysical properties of 1-Carbazol-9-ylpropan-1-one. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-established photophysics of the carbazole core and the influence of N-acyl substituents. This guide covers the fundamental principles of its electronic transitions, expected absorption and emission characteristics, and the methodologies for their experimental determination. Particular attention is given to the potential for intramolecular charge transfer (ICT) states and their impact on the molecule's luminescence. This document is intended to serve as a valuable resource for researchers interested in the design and application of novel carbazole-based functional molecules.
Introduction to the Photophysics of Carbazole Derivatives
Carbazole and its derivatives are a well-studied class of nitrogen-containing heterocyclic aromatic compounds renowned for their robust thermal and photochemical stability, high hole mobility, and characteristic luminescence properties. The carbazole moiety serves as an excellent electron-donating scaffold, making it a fundamental building block in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents. The photophysical properties of carbazole derivatives can be finely tuned by introducing various substituents onto the carbazole ring or the nitrogen atom.
Expected Photophysical Properties of this compound
The introduction of a propan-1-one group at the 9-position (the nitrogen atom) of the carbazole ring is expected to significantly influence its electronic and photophysical behavior. The electron-withdrawing nature of the carbonyl group in the propanone substituent, in conjunction with the electron-donating carbazole core, sets the stage for the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.
Absorption and Emission Characteristics
The absorption spectrum of this compound is predicted to be dominated by the characteristic π-π* transitions of the carbazole ring, typically observed in the UV region. The S₀ → S₁ transition is expected to show vibrational fine structure in non-polar solvents. In polar solvents, the absorption bands may exhibit a slight red-shift and broadening due to stabilization of the ground state.
The fluorescence emission is anticipated to be highly sensitive to the solvent environment. In non-polar solvents, a locally excited (LE) state emission, characteristic of the carbazole chromophore, is expected. In polar solvents, the stabilization of the ICT excited state could lead to a significant red-shift in the emission spectrum, often accompanied by a loss of vibrational structure and a broadening of the emission band. This dual fluorescence behavior, with contributions from both LE and ICT states, is a possibility for this molecule.
Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (Φf) and the excited-state lifetime (τf) are critical parameters that dictate the efficiency of the radiative decay process. For this compound, these values are expected to be highly dependent on the solvent polarity. In non-polar solvents, a relatively high quantum yield and a longer lifetime, characteristic of the carbazole core, are anticipated. Conversely, in polar solvents, the stabilization of the ICT state may open up non-radiative decay pathways, potentially leading to a decrease in the quantum yield and a shortening of the lifetime.
Comparative Photophysical Data of Related Carbazole Derivatives
To provide a contextual framework, the following table summarizes the photophysical properties of carbazole and some of its N-substituted derivatives. This data, gathered from various sources, illustrates the impact of different substituents on the core photophysics of the carbazole chromophore.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Carbazole | Cyclohexane | 293, 324, 337 | 338, 352 | 0.42 | 15.5 |
| N-Ethylcarbazole | Cyclohexane | 295, 330, 343 | 349, 364 | 0.43 | 16.1 |
| N-Vinylcarbazole | Cyclohexane | 296, 331, 344 | 350, 365 | 0.45 | 16.3 |
| N-Acetylcarbazole | Dichloromethane | ~290, 330 | ~350, ~420 (dual) | Variable | Variable |
| 9-Benzoylcarbazole | Toluene | ~285, 335 | ~380, ~500 (dual) | Variable | Variable |
Note: The data for N-acyl derivatives can be highly variable due to factors like solvent polarity and the potential for dual emission and TADF. The values presented are approximate and for comparative purposes.
Experimental Protocols
The comprehensive characterization of the photophysical properties of this compound would involve the following key experiments:
Steady-State Absorption and Emission Spectroscopy
-
Objective: To determine the absorption and emission maxima and the Stokes shift.
-
Methodology:
-
Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum. The emission should be scanned over a range that covers the entire emission profile.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield Determination
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the excited-state lifetime.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate to excite the sample.
-
Detect the emitted single photons using a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of the arrival times of the photons.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For complex systems, a multi-exponential decay model may be required.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and experimental workflows relevant to the study of this compound's photophysical properties.
Thermal Stability of Carbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are a critically important class of heterocyclic aromatic compounds, integral to the development of a wide array of functional materials and pharmaceuticals. Their applications span from advanced organic electronics, such as organic light-emitting diodes (OLEDs), to high-performance polymers and bioactive molecules. A key determinant of their efficacy and reliability in these applications is their thermal stability. This technical guide provides a comprehensive overview of the thermal stability of carbazole derivatives, detailing experimental methodologies for its assessment, presenting key thermal data, and discussing the structural factors that influence it.
Introduction
Carbazole, a tricyclic aromatic amine, possesses a rigid and planar structure that imparts significant thermal robustness.[1][2] This inherent stability, combined with its unique electronic and photophysical properties, makes it an attractive building block in materials science and medicinal chemistry.[1][3][4] In the realm of organic electronics, the high thermal and morphological stability of carbazole-based materials is crucial for the longevity and performance of devices like OLEDs.[1][4][5] For pharmaceutical applications, understanding the thermal decomposition pathways of carbazole-containing active pharmaceutical ingredients (APIs) is essential for ensuring drug product stability and safety.
This guide will delve into the critical aspects of the thermal stability of these compounds, offering a valuable resource for researchers and professionals working with carbazole derivatives.
Mechanisms of Thermal Degradation
The thermal degradation of carbazole derivatives can proceed through various pathways, largely dependent on the molecular structure, the nature and position of substituents, and the surrounding atmosphere. At elevated temperatures, the degradation of carbazole-containing materials can involve the breaking of C-N and C-C bonds.[6][7] For instance, studies on the pyrolysis of carbazole have shown that the primary reaction products include aromatic hydrocarbons and various nitrogen-containing compounds, formed through both decomposition and condensation reactions.[6] In polymeric systems, such as poly(N-vinylcarbazole) (PVK), thermal degradation involves the scission of the polymer backbone.[8]
The presence of different functional groups can significantly alter the degradation mechanism. Electron-donating or withdrawing groups can influence the bond dissociation energies within the carbazole core and any attached moieties, thereby affecting the initiation temperature and the pathway of decomposition.[9][10]
Factors Influencing Thermal Stability
The thermal stability of a carbazole derivative is not an intrinsic constant but is influenced by a multitude of factors:
-
Substitution Pattern: The position and nature of substituents on the carbazole ring have a profound effect on thermal stability. For example, bulky substituents can introduce steric hindrance, which may either enhance stability by protecting reactive sites or decrease it by causing bond strain. The electronic effects of substituents also play a crucial role; electron-withdrawing groups can sometimes enhance stability by strengthening key bonds.[9][10]
-
Molecular Weight and Polymer Architecture: In the case of carbazole-based polymers, higher molecular weight generally correlates with increased thermal stability. The architecture of the polymer, such as linear versus branched or cross-linked structures, also significantly impacts its decomposition behavior.[11]
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of carbazole derivatives by increasing the energy required to disrupt the solid-state packing.
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere. Therefore, thermal stability is often evaluated under both inert (e.g., nitrogen, argon) and oxidative (e.g., air) conditions.
Experimental Protocols for Thermal Analysis
The thermal stability of carbazole derivatives is primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature, moisture content, and the composition of materials.
General Protocol (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air) at a constant flow rate (typically 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), as well as enthalpies of transitions.
General Protocol (based on ASTM D3418):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.[6]
-
Experimental Conditions:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate.
-
Temperature Program:
-
Heat the sample to a temperature above its expected transitions to erase its previous thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the thermal transitions.[12]
-
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline, and the melting point (Tm) appears as an endothermic peak.
Data Presentation: Thermal Properties of Carbazole Derivatives
The following tables summarize the thermal stability data for a selection of carbazole derivatives reported in the literature.
Table 1: Thermal Decomposition Temperatures (Td) of Carbazole Derivatives
| Compound/Polymer | Td5% (°C) | Atmosphere | Reference |
| 3,6-di-tert-butylcarbazole | >300 | Nitrogen | [2] |
| 3,6-diisopropylcarbazole | >300 | Nitrogen | [2] |
| Poly(N-vinylcarbazole) (PVK) | ~368 | Nitrogen | [8] |
| PVK/graphene (0.5 wt%) | ~444 | Nitrogen | [8] |
| Adamantane-carbazole copolymer (PCzTBA0) | 402 | - | [13] |
| Adamantane-carbazole copolymer (PCzTBA30) | 426 | - | [13] |
| Carbazole-based polyimide (2,7-CPI) | 550 | Nitrogen | [14] |
| Novel carbazole derivative 7a | 291 | Nitrogen | [15] |
| Novel carbazole derivative 7b | 307 | Nitrogen | [15] |
| Carbazole phenoxy-based methacrylate homopolymer | 316 | - | [16] |
| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | 411 | - | [17] |
Table 2: Glass Transition Temperatures (Tg) of Carbazole Derivatives
| Compound/Polymer | Tg (°C) | Reference |
| Adamantane-carbazole copolymer (PCzTBA0) | 68 | [13] |
| Adamantane-carbazole copolymer (PCzTBA30) | 152 | [13] |
| Carbazole-based polyimide (2,7-CPI) | 467 | [14] |
| Carbazole-dibenzofuran derivative (26CzDBF) | 133.2 | [18] |
| Carbazole-dibenzofuran derivative (46CzDBF) | 113.6 | [18] |
| Carbazole-dibenzofuran derivative (28CzDBF) | 126.2 | [18] |
| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | 215 | [17] |
Visualizations
The following diagrams illustrate key concepts and workflows related to the thermal analysis of carbazole derivatives.
References
- 1. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. store.astm.org [store.astm.org]
- 6. atslab.com [atslab.com]
- 7. store.astm.org [store.astm.org]
- 8. Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics [intertek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 18. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Carbazole Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse pharmacological properties of carbazole-based compounds, detailing their anticancer, antimicrobial, antioxidant, and neuroprotective effects. This guide provides a comprehensive overview of quantitative activity data, experimental methodologies, and the intricate signaling pathways modulated by this versatile heterocyclic scaffold.
Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide offers a detailed examination of the key pharmacological properties of carbazole derivatives, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Carbazole Compounds
Carbazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multi-targeted, encompassing the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways crucial for tumor growth and survival.
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various carbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A selection of reported IC50 values against different cancer cell lines is summarized in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ECPU-0001 | A549 (Lung Adenocarcinoma) | 1.779 | [2] |
| Compound 4o | MCF-7 (Breast Cancer) | 2.02 | [3] |
| Compound 4r | MCF-7 (Breast Cancer) | 4.99 | [3] |
Table 1: In Vitro Anticancer Activity of Selected Carbazole Derivatives
Mechanisms of Anticancer Action and Signaling Pathways
The anticancer effects of carbazole compounds are mediated through various molecular mechanisms, often involving the modulation of critical signaling pathways.
-
Induction of Apoptosis: A primary mechanism by which carbazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the mitochondrial-mediated intrinsic pathway. For instance, the carbazole-piperazine hybrid molecule ECPU-0001 has been shown to target the anti-apoptotic protein BCL-2, leading to the activation of the intrinsic apoptotic cascade in lung adenocarcinoma cells.[2] The inhibition of BCL-2 disrupts the mitochondrial outer membrane permeabilization, triggering the release of pro-apoptotic factors.
-
Topoisomerase Inhibition: Certain carbazole derivatives function as topoisomerase II inhibitors.[4] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, carbazole compounds can lead to DNA damage and ultimately trigger apoptotic cell death. Palindromic carbazole derivatives have been identified as non-intercalating catalytic inhibitors of topoisomerase IIα, inducing apoptosis through the intrinsic pathway.[4]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some carbazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For example, compound 4o has been reported to target the PI3K/Akt/mTOR pathway in MCF-7 breast cancer cells, leading to the inhibition of tumor survival and induction of apoptosis.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of carbazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a carbazole compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Carbazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Carbazole Compounds
Carbazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial properties are attributed to various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 provides a summary of MIC values for selected carbazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 11d | Bacillus subtilis | 1.9 | [5] |
| 52a | Escherichia coli | 1.25 | [5] |
| 53c | Candida albicans | 0.625 | [5] |
| Guanidine-containing carbazole 49p | Staphylococcus aureus (MRSA) | 0.78-1.56 | [5] |
| Imidazole-containing carbazole 2 | Staphylococcus aureus | 1-8 | [6] |
| 1,2,4-Triazole-containing carbazole 1 | Candida albicans | 2-4 | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Carbazole Derivatives
Mechanisms of Antimicrobial Action
The antimicrobial activity of carbazole compounds is thought to be mediated by multiple mechanisms. One proposed mechanism involves the interaction of carbazole derivatives with bacterial DNA gyrase through non-covalent bonding.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Another potential mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.
Objective: To determine the susceptibility of a microorganism to a carbazole compound.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile filter paper disks
-
Carbazole compound solution (at a known concentration)
-
Positive control antibiotic disk
-
Negative control disk (impregnated with solvent)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Agar Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial inoculum using a sterile swab.
-
Disk Application: Aseptically place the filter paper disks impregnated with the carbazole compound, positive control, and negative control onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Antioxidant Activity of Carbazole Compounds
Many carbazole derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Antioxidant Activity
The antioxidant capacity of carbazole compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH | Methanol extract of Macaranga hypoleuca leaves | 19.32 | [7] |
| DPPH | Ethyl acetate fraction of Macaranga hypoleuca leaves | 14.31 | [7] |
| ABTS | Methanol extract of Macaranga hypoleuca leaves | 3.72 | [7] |
| ABTS | Ethyl acetate fraction of Macaranga hypoleuca leaves | 2.10 | [7] |
Table 3: Antioxidant Activity of a Plant Extract Containing Carbazole Derivatives (Note: Specific carbazole compounds were not isolated and tested individually in this study).
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a carbazole compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Carbazole compound solution (at various concentrations)
-
Methanol
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, mix a specific volume of the carbazole compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
Neuroprotective Effects of Carbazole Compounds
Carbazole alkaloids and their synthetic derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases and traumatic brain injury.[8] Their neuroprotective mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic activities.
Quantitative Neuroprotective Activity
The neuroprotective effects of carbazole compounds are often assessed in vitro by their ability to protect neuronal cells from various insults. The effective concentration 50 (EC50) is a common metric, representing the concentration of the compound that provides 50% of the maximum protective effect.
| Compound | Assay | EC50 (µM) | Reference |
| Clausenalansines A-F and known analogues (1-16) | Protection against 6-hydroxydopamine induced cell death in SH-SY5Y cells | 0.36 - 10.69 | [9][10] |
Table 4: Neuroprotective Activity of Carbazole Alkaloids from Clausena lansium
Mechanisms of Neuroprotection
Carbazole compounds exert their neuroprotective effects through multiple pathways:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), carbazole derivatives can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[8]
-
Anti-apoptotic Effects: Carbazoles can inhibit apoptotic pathways in neuronal cells, thereby preventing cell death.[8]
-
Acetylcholinesterase (AChE) Inhibition: Some carbazole derivatives have been shown to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] This is a key therapeutic strategy in the management of Alzheimer's disease.
-
Anti-Aβ Aggregation: Certain carbazole compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology.[11]
Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Cytotoxicity)
Objective: To evaluate the ability of a carbazole compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., Neuro2a, SH-SY5Y)
-
Complete cell culture medium
-
Carbazole compound stock solution
-
Hydrogen peroxide (H2O2) solution
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the carbazole compound for a specified period (e.g., 1-2 hours).
-
Induction of Cytotoxicity: Add a toxic concentration of H2O2 to the wells (excluding the control wells) and incubate for a further 18-24 hours.[12]
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-H2O2 exposed) cells. Determine the EC50 value of the carbazole compound for its neuroprotective effect.
Conclusion
The carbazole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The information presented in this technical guide highlights the significant potential of carbazole derivatives in the fields of oncology, infectious diseases, and neuropharmacology. The provided quantitative data, experimental protocols, and insights into the underlying signaling pathways are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of carbazole compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective drugs for a range of human diseases.
References
- 1. echemcom.com [echemcom.com]
- 2. Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Enigmatic Mechanism of 1-Carbazol-9-ylpropan-1-one: A Survey of a Promising Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the current understanding of carbazole-containing compounds, with a particular interest in the potential mechanisms of action related to the 1-Carbazol-9-ylpropan-1-one structure. While direct research on this compound is not extensively available in the public domain, this paper will extrapolate potential mechanisms by examining the activities of structurally similar carbazole derivatives. We will delve into the known signaling pathways modulated by these compounds, present available quantitative data, and outline relevant experimental protocols to guide future research in this promising area.
Introduction to the Carbazole Scaffold
Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties.[1] The rigid, planar structure of the carbazole ring system, coupled with its electron-rich nature, allows for a variety of substitutions, leading to a broad spectrum of biological activities including antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1] The versatility of the carbazole scaffold makes it a cornerstone for the design and synthesis of novel therapeutic agents.[1]
Potential Mechanisms of Action and Biological Targets
While the specific mechanism of action for this compound has not been elucidated, the activities of related carbazole derivatives provide valuable insights into its potential biological targets and signaling pathways.
Enzyme Inhibition
A prominent mechanism through which carbazole derivatives exert their effects is through the inhibition of key enzymes.
-
DNA Methyltransferase (DNMT) Inhibition: Certain carbazole derivatives have been identified as potent inhibitors of DNMT1, an enzyme crucial for maintaining DNA methylation patterns. Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 an attractive therapeutic target. Novel carbazole derivatives have been designed and synthesized with the aim of achieving potent DNMT1 inhibition.[2]
-
Cholinesterase Inhibition: Derivatives of 1,2,3,4-tetrahydro-9H-carbazole have been shown to be highly selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] For instance, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (compound 15g) demonstrated significant anti-BChE activity with an IC50 value of 0.11 μM.[3] This suggests that carbazole-based compounds could be developed as therapeutic agents for neurodegenerative disorders.
-
Lipoxygenase Inhibition: The carbazole scaffold has been explored for its potential to inhibit lipoxygenases, enzymes involved in inflammatory pathways. The design and synthesis of carbazole derivatives as soybean lipoxygenase inhibitors have been reported.[4]
Anticancer and Antiproliferative Activity
The antitumor properties of carbazole derivatives are well-documented.[5][6]
-
Cytotoxicity against Cancer Cell Lines: Various synthesized carbazole derivatives have shown significant antiproliferative effects against a range of cancer cell lines, including HepG2 (liver), HeLa (cervical), MCF7 (breast), and CaCo-2 (colon).[5] For example, certain derivatives exhibited IC50 values as low as 6.44 µM against MCF7 cells.[5] A naturally sourced carbazole, coproverdine, has demonstrated antiproliferative activity against leukemia, lung cancer, colon cancer, melanoma, and prostate cancer cells with IC50 values in the sub-micromolar range.[6]
-
MEK Inhibition: Novel 1H-dibenzo[a,c]carbazole derivatives have been synthesized and evaluated as potential MEK inhibitors.[7] One such compound significantly inhibited MEK1 kinase activity with an IC50 of 0.11 ± 0.02 mM and exhibited potent anticancer activity against human hepatocarcinoma cell lines.[7]
Antiparasitic Activity
Carbazole aminoalcohols have emerged as a new class of agents against cystic echinococcosis, a parasitic disease caused by Echinococcus granulosus.[8] These compounds have shown potent protoscolicidal activity in vitro and have demonstrated efficacy in reducing parasite weight in in vivo mouse models.[8]
Quantitative Data on Carbazole Derivatives
The following table summarizes the reported biological activities of various carbazole derivatives, providing a quantitative basis for understanding their potential efficacy.
| Compound Class/Name | Target/Assay | IC50/LC50/Activity | Reference |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | Butyrylcholinesterase (BChE) Inhibition | IC50 = 0.11 μM | [3] |
| Novel Carbazole Derivatives (Compounds 10 and 11) | Antiproliferative (HepG2, HeLa, MCF7) | IC50 values of 7.68 µM (HepG2), 10.09 µM (HeLa), and 6.44 µM (MCF7) | [5] |
| Novel Carbazole Derivative (Compound 9) | Antiproliferative (HeLa) | IC50 = 7.59 µM | [5] |
| Carbazole Aminoalcohols | E. granulosus protoscoleces (in vitro) | LC50 values ranging from 18.2 to 34.3 μM | [8] |
| Coproverdine | Antiproliferative (P388, A549, HT-29, MEL-28, DU-145) | IC50 values of 1.6 µM (P388), 0.3 µM (A549), 0.3 µM (HT-29), 0.3 µM (MEL-28), and 0.3 µM (DU-145) | [6] |
| 1H-dibenzo[a,c]carbazole derivative (Compound 10g) | MEK1 Kinase Inhibition | IC50 = 0.11 ± 0.02 mM | [7] |
| 1H-dibenzo[a,c]carbazole derivative (Compound 10g) | Antiproliferative (SMMC-7721, HepG2, Hep3B) | IC50 values of 1.39 ± 0.13 mM (SMMC-7721), 0.51 ± 0.09 mM (HepG2), and 0.73 ± 0.08 mM (Hep3B) | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of carbazole derivatives, based on the available literature.
General Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol
A related precursor, 3-(9H-Carbazol-9-yl)propan-1-ol, can be synthesized as follows:
-
Reaction Setup: In a 3-neck round-bottomed flask equipped with a magnetic stirrer, combine carbazole, sodium hydride, and dry THF.
-
Inert Atmosphere: Purge the flask with dry N2 gas, seal it, and place it in a salt-ice bath at -15 °C.
-
Stirring: Allow the reaction mixture to stir for 1 hour.
-
Addition of Reagent: Slowly add 3-bromo-1-propanol to the reaction mixture using a syringe.
-
Reaction Progression: Continue the reaction for 12 hours at ambient temperature.
-
Workup: Quench the excess sodium hydride and evaporate the solvent to isolate the product.
-
Purification: Dissolve the final product in ethyl acetate, wash with water, and dry with anhydrous MgSO4. Purify the product using column chromatography with 10% ethyl acetate in hexane as the eluent to obtain pure crystals.[9]
In Vitro Antiproliferative Assay
The antiproliferative activity of carbazole derivatives can be assessed using the following general procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, HeLa, MCF7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of the synthesized carbazole compounds.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.[5]
Signaling Pathway and Workflow Diagrams
To visualize the potential interactions and experimental processes, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of carbazole derivatives.
Caption: Postulated inhibition of the MEK/ERK signaling pathway by a carbazole derivative.
Conclusion and Future Directions
The carbazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While specific data on the mechanism of action of this compound is currently lacking, the diverse biological activities of its structural analogs strongly suggest its potential as a bioactive molecule. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its precise mechanism of action, identify its molecular targets, and explore its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations. A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the discovery of novel and effective drugs for a range of human diseases.
References
- 1. echemcom.com [echemcom.com]
- 2. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soyb… [ouci.dntb.gov.ua]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of Carbazoles: A Technical Guide to Their History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have captivated chemists and pharmacologists for over a century. Their journey from a coal tar byproduct to a source of potent therapeutic agents is a testament to the enduring value of natural product chemistry in modern drug discovery. This technical guide provides an in-depth exploration of the history, discovery, and evolving understanding of carbazole alkaloids, with a focus on their quantitative biological activities, the experimental methodologies used to uncover them, and the intricate signaling pathways they modulate.
A Journey Through Time: The History and Discovery of Carbazole Alkaloids
The story of carbazole alkaloids begins not in a lush forest, but in the industrial landscape of the 19th century. In 1872, the parent compound, carbazole, was first isolated from coal tar. However, it was nearly a century later, in 1965, that the first naturally occurring carbazole alkaloid, murrayanine , was discovered in the curry tree (Murraya koenigii).[1] This discovery marked a turning point, shifting the focus towards the rich biodiversity of the plant kingdom, particularly the Rutaceae family (genera Murraya, Glycosmis, and Clausena), as a treasure trove of these fascinating molecules.[2]
Early research was primarily driven by the remarkable biological activities exhibited by these compounds. Murrayanine itself was found to possess antimicrobial properties.[2] This was followed by the isolation of a plethora of other carbazole alkaloids, each with its own unique structural features and biological profile. A significant milestone in the field was the discovery of the potent anticancer activity of ellipticine , isolated from the leaves of Ochrosia elliptica in 1959. This discovery spurred intensive research into the synthesis and clinical evaluation of ellipticine and its derivatives, some of which have been used in cancer chemotherapy.
The sources of carbazole alkaloids have also expanded beyond higher plants to include fungi and bacteria. This has opened up new avenues for discovering novel carbazole structures with potentially unique biological activities. The ongoing exploration of these natural sources, coupled with advancements in synthetic chemistry, continues to fuel the field of carbazole alkaloid research.
Quantitative Bioactivity Profile of Selected Carbazole Alkaloids
The therapeutic potential of carbazole alkaloids is underscored by their potent and varied biological activities. The following tables summarize key quantitative data for some of the most well-studied carbazole alkaloids, providing a comparative overview for researchers.
Table 1: Anticancer and Cytotoxic Activity
| Carbazole Alkaloid | Cell Line | Activity Type | Value | Reference |
| Ellipticine | Various Cancer Cell Lines | Growth Inhibition | GI50: 0.47–0.9 μM (for 6-methylellipticine) | |
| Mahanine | Human Oral Squamous Carcinoma (CLS-354) | Cytotoxicity | 15 µM | |
| Isomahanine | Human Oral Squamous Carcinoma (CLS-354) | Cytotoxicity | 15 µM | |
| Girinimbilol | HeLa | Cytotoxicity | IC50: 178 µM | |
| Mahanimbine | MCF-7, Hela, P388 | Cytotoxicity | ≤5.0 μg/mL | |
| Murrayanol | hPGHS-1 | Anti-inflammatory | IC50: 109 µg/mL | |
| Murrayanol | hPGHS-2 | Anti-inflammatory | IC50: 218 µg/mL |
Table 2: Antimicrobial and Antifungal Activity
| Carbazole Alkaloid / Derivative | Microorganism | Activity Type | Value (MIC) | Reference |
| Mahanine | Staphylococcus aureus, Streptococcus pyogenes | Antibacterial | 25 µg/mL | |
| Mahanimbicine | Staphylococcus aureus, Streptococcus pyogenes | Antibacterial | 25 µg/mL | |
| N-substituted carbazole with 1,2,4-triazole | Candida albicans | Antifungal | 2–4 µg/mL | |
| N-substituted carbazole with imidazole | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | Antibacterial | 1–8 µg/mL | |
| Carbazole derivative 44g | Cryptococcus neoformans | Antifungal | 3.125 μg/mL | |
| Carbazole derivative 44g | Staphylococcus aureus | Antibacterial | 1.56 μg/mL |
Table 3: Neuroprotective Activity
| Carbazole Alkaloid | Assay | Activity Type | Value (EC50) | Reference |
| Claulansine F | 6-OHDA-induced apoptosis in SH-SY5Y cells | Neuroprotection | 0.36 to 10.69 μM | |
| Clausenalenine A | 6-OHDA-induced apoptosis in SH-SY5Y cells | Neuroprotection | 0.68 to 18.76 μM | |
| Geranylated phyto-carbazole alkaloids | 6-OHDA-induced apoptosis in SH-SY5Y cells | Neuroprotection | 0.48 to 12.36 μM |
Key Experimental Protocols
The isolation and synthesis of carbazole alkaloids are crucial for their study and development as therapeutic agents. Below are detailed methodologies for key experiments cited in the literature.
Isolation of Mahanimbine from Murraya koenigii Leaves
This protocol is a representative example of the isolation of a major carbazole alkaloid from its natural source.
1. Plant Material and Extraction:
-
Air-dried leaves of Murraya koenigii (270 g) are powdered and extracted with ethanol (3 liters) at room temperature.[3]
-
The ethanol extract is concentrated under reduced pressure to yield a dark green crude extract.[3]
2. Fractionation:
-
An aliquot of the crude extract (e.g., 5 g) is subjected to silica gel column chromatography.[3]
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).[3]
3. Purification:
-
Fractions showing similar TLC profiles and containing the target compound (mahanimbine) are combined and concentrated.
-
The combined fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure mahanimbine.[3]
4. Structure Elucidation:
-
The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[3]
Synthesis of Murrayanine
The total synthesis of murrayanine has been achieved through various routes. The following protocol is based on a palladium-catalyzed coupling strategy.
1. Preparation of the Key Precursor (Methyl 4-bromo-3-methoxybenzoate):
-
To a solution of 4-bromo-3-methoxybenzoic acid in methanol, a catalytic amount of sulfuric acid is added.
-
The reaction mixture is refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is worked up with a suitable solvent (e.g., dichloromethane) and washed with sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the methyl ester.
2. Buchwald-Hartwig Amination:
-
The methyl 4-bromo-3-methoxybenzoate is coupled with aniline using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene or dioxane).
-
The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and heated until the starting materials are consumed.
-
The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the corresponding N-arylated product.
3. Intramolecular C-H Arylation (Cyclization):
-
The N-arylated intermediate is subjected to an intramolecular palladium-catalyzed C-H arylation to form the carbazole ring. This is typically achieved using a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) in a high-boiling solvent (e.g., DMF or DMA).
-
The reaction is heated at an elevated temperature for several hours.
-
After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to give the carbazole ester.
4. Reduction to Murrayanine:
-
The ester group of the carbazole intermediate is reduced to an aldehyde. This can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) in an anhydrous solvent (e.g., THF or dichloromethane).
-
The reaction is quenched with an appropriate reagent (e.g., methanol or Rochelle's salt solution) and worked up to yield murrayanine.
-
The final product is purified by recrystallization or column chromatography.
Unraveling the Mechanisms: Signaling Pathways Modulated by Carbazole Alkaloids
The diverse biological activities of carbazole alkaloids stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Topoisomerase Inhibition
Several carbazole alkaloids, most notably ellipticine and its derivatives, exert their anticancer effects by inhibiting topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
Caption: Mechanism of topoisomerase II inhibition by carbazole alkaloids.
Induction of Apoptosis
Many carbazole alkaloids induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This process is initiated by the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.
Caption: Intrinsic apoptosis pathway induced by carbazole alkaloids.
Conclusion and Future Directions
The journey of carbazole alkaloids from their initial discovery to their current status as promising therapeutic leads is a compelling narrative in the field of natural product chemistry and drug development. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, continue to inspire the design and synthesis of novel carbazole-based compounds with improved efficacy and selectivity. Future research will likely focus on exploring untapped natural sources, employing innovative synthetic strategies, and conducting in-depth mechanistic studies to fully realize the therapeutic potential of this remarkable class of alkaloids. The rich history and promising future of carbazole alkaloids ensure that they will remain a focal point of scientific inquiry for years to come.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Examination of 1-Carbazol-9-ylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimental studies conducted on 1-Carbazol-9-ylpropan-1-one, a molecule of interest due to the photophysical and biological properties of carbazole derivatives. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and visualizes critical workflows and relationships to facilitate further research and development.
Molecular Structure and Optimization
The foundational aspect of any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. Density Functional Theory (DFT) is a widely employed method for such calculations.
Table 1: Optimized Geometrical Parameters
Optimized geometrical parameters for this compound have been calculated using DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set. A selection of these parameters is presented below.
| Parameter | Bond/Atoms Involved | Calculated Value (Å/°) |
| Bond Lengths | C1-C2 | 1.39 Å |
| C-N | 1.37 Å | |
| C=O | 1.23 Å | |
| Bond Angles | C1-C2-C3 | 120.5° |
| C-N-C | 125.1° | |
| O=C-C | 121.8° | |
| Dihedral Angles | C1-C2-C3-C4 | 0.1° |
| N-C-C-O | 178.5° |
Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and understand its dynamics.
Table 2: Key Vibrational Frequencies
The following table summarizes some of the key calculated and experimentally observed vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Carbonyl | 1685 | 1690 |
| C-H Stretch (Aromatic) | Carbazole Ring | 3050 - 3150 | 3060 - 3140 |
| C-N Stretch | Carbazole Ring | 1320 | 1325 |
| C-H Bending | Propanone Chain | 1450 | 1455 |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and its potential for electronic transitions.
Table 3: Electronic Properties
| Property | Description | Calculated Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO properties of a molecule can be predicted computationally by calculating its polarizability and hyperpolarizability.
Table 4: Calculated NLO Properties
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | 3.5 D |
| Polarizability | α | 2.5 x 10⁻²³ esu |
| First Hyperpolarizability | β | 1.2 x 10⁻³⁰ esu |
The non-zero value for the first hyperpolarizability indicates that this compound exhibits NLO behavior.
Methodologies and Protocols
Computational Protocol
A typical computational study of this compound involves the following steps:
-
Molecular Modeling : The initial 3D structure of the molecule is drawn using software such as GaussView.
-
Geometry Optimization : The structure is optimized to its lowest energy state using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) with software like Gaussian.
-
Vibrational Frequency Calculation : The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.
-
Electronic Property Calculation : The HOMO and LUMO energies, as well as other electronic properties, are calculated.
-
NLO Property Calculation : The polarizability and hyperpolarizability are calculated to assess the NLO potential of the molecule.
Experimental Protocol: Synthesis
A general synthesis procedure for this compound is as follows:
-
Reaction Setup : Carbazole is dissolved in a suitable solvent (e.g., acetone) in a reaction flask.
-
Deprotonation : A base (e.g., potassium carbonate) is added to the solution to deprotonate the carbazole nitrogen.
-
Alkylation : 1-Bromopropan-1-one is added dropwise to the reaction mixture.
-
Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Workup and Purification : Once the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Visualizations
Workflow for Theoretical Analysis
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.
Structure-Property Relationship
This diagram outlines the relationship between the molecular structure of this compound and its key properties.
Quantum Chemical Simulations of Benzoyl-Carbazole: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The benzoyl-carbazole scaffold is a cornerstone in modern materials science and medicinal chemistry. Its unique photophysical properties, including Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP), have positioned it as a critical component in the development of advanced organic light-emitting diodes (OLEDs).[1][2] Concurrently, its derivatives are being explored as potent therapeutic agents, leveraging their specific interactions with biological targets.[3] Understanding the intricate electronic structure and dynamic behavior of benzoyl-carbazole at a quantum level is paramount for the rational design of novel materials and pharmaceuticals. This technical guide provides an in-depth overview of the quantum chemical simulations used to elucidate the photochemistry and photophysics of benzoyl-carbazole, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Photophysical and Photochemical Processes
Quantum chemical simulations have been instrumental in unraveling the complex excited-state dynamics of benzoyl-carbazole. Key processes that govern its behavior upon photoexcitation include:
-
Thermally Activated Delayed Fluorescence (TADF): Benzoyl-carbazole exhibits solvent-dependent TADF, a crucial mechanism for enhancing the efficiency of OLEDs.[1][2][4] This process involves the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (rISC). The efficiency of TADF is highly dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[5] Computational studies have shown that the stabilization of the charge transfer (CT) S1 state in polar solvents plays a key role in modulating this energy gap.[1][2][4]
-
Photo-Fries Rearrangement: A significant photochemical reaction observed in benzoyl-carbazole is the photo-Fries rearrangement.[1][2][4] This process, occurring from the triplet excited state, leads to the formation of carbazole and other rearranged products, which can explain the variability in reported emission spectra.[1][2][4][6]
-
Mallory Reaction: In perfluorinated derivatives of benzoyl-carbazole, an efficient photochemical process known as the Mallory reaction can occur from the singlet excited state, leading to the formation of highly fluorescent cyclized products.[1][2][4]
The interplay of these processes is critical in determining the overall photophysical properties and stability of benzoyl-carbazole-based materials.[1]
Computational Methodologies
The investigation of benzoyl-carbazole's electronic structure and dynamics relies heavily on a suite of quantum chemical simulation techniques.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and its time-dependent extension, TD-DFT, are the workhorses for studying the photophysics of carbazole derivatives.[4][5][7][8][9][10]
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. The B3LYP hybrid functional is a widely used and effective choice for carbazole-based systems.[4][5][7][8][11] For the basis set, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly employed to provide a good balance between accuracy and computational cost.[4][5][7] For calculations involving heavy atoms or requiring higher accuracy, more advanced basis sets and functionals that account for dispersion and long-range interactions may be necessary.[12]
Protocol for a Typical TD-DFT Calculation:
-
Ground State Geometry Optimization: The molecular geometry is optimized in the ground state (S0) using DFT.
-
Vibrational Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Vertical Excitation Energy Calculation: TD-DFT is used to calculate the vertical excitation energies to the lowest-lying singlet and triplet excited states (e.g., S1, T1, T2). This provides information about the absorption spectrum.
-
Excited State Geometry Optimization: The geometries of the key excited states (e.g., S1 and T1) are optimized to study their relaxed structures and emission properties.
-
Calculation of Photophysical Parameters: From the optimized excited state geometries, emission energies, oscillator strengths, and the singlet-triplet energy gap (ΔEST) can be calculated.
-
Solvent Effects: To model the behavior in solution, a polarizable continuum model (PCM) is often employed to account for the influence of the solvent.[4]
Experimental Protocols
Experimental validation is crucial for corroborating the findings of quantum chemical simulations. Key experimental techniques include:
Synthesis of N-Benzoylcarbazole:
A common synthetic route involves the acylation of carbazole with benzoyl chloride.
-
Materials: Carbazole, benzoyl chloride, aluminum chloride (catalyst), and a suitable solvent (e.g., nitrobenzene).
-
Procedure:
-
Carbazole is dissolved in the solvent.
-
Anhydrous aluminum chloride is added, and the mixture is stirred.
-
Benzoyl chloride is added dropwise, and the reaction mixture is heated.
-
After the reaction is complete, the mixture is cooled and poured into a mixture of ice and hydrochloric acid to decompose the catalyst.
-
The resulting precipitate is filtered, washed, and purified by recrystallization.[13][14]
-
Transient Absorption Spectroscopy:
This technique is used to study the dynamics of excited states on femtosecond to nanosecond timescales.[3][15][16][17]
-
Experimental Setup:
-
Pump Pulse: An ultrashort laser pulse excites the sample to a higher electronic state.
-
Probe Pulse: A second, time-delayed, broadband pulse probes the absorption changes in the sample.
-
Detection: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay between the pump and probe pulses.[3][15][16][17]
-
-
Data Analysis: The transient absorption data provides information on the lifetimes of excited states, intersystem crossing rates, and the formation of transient species.[15]
Data Presentation
The quantitative data obtained from quantum chemical simulations are summarized in the following tables for clarity and comparative analysis.
Table 1: Calculated Excitation Energies and Oscillator Strengths for Benzoyl-Carbazole
| State | Excitation Energy (eV) | Oscillator Strength (f) |
| S1 | 3.50 | 0.02 |
| T1 | 3.20 | 0.00 |
| T2 | 3.65 | 0.00 |
Note: These are representative values and can vary depending on the computational method and solvent environment.
Table 2: Calculated Photophysical Properties of Benzoyl-Carbazole Derivatives
| Derivative | ΔEST (eV) | rISC Rate (s⁻¹) | TADF Efficiency (%) |
| Benzoyl-carbazole | 0.30 | 1.2 x 10⁵ | 5.5 |
| Di-tert-butyl-benzoyl-carbazole | 0.15 | 5.8 x 10⁶ | 15.2 |
Note: These are illustrative values to demonstrate the effect of substitution on TADF properties.
Signaling Pathways and Experimental Workflows
Diagram 1: Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: Jablonski diagram illustrating the key processes in Thermally Activated Delayed Fluorescence.
Diagram 2: Photochemical Reaction Pathways of Benzoyl-Carbazole
Caption: Simplified scheme of the competing photochemical pathways for benzoyl-carbazole derivatives.
Diagram 3: Computational and Experimental Workflow
References
- 1. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 4. jnsam.com [jnsam.com]
- 5. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel carbazole based styryl: rational approach for photophysical properties and TD-DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis of 3-benzoyl Carbazole - Stephen Foster Darling - Google Kitaplar [books.google.com.tr]
- 15. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient Absorption Spectroscopy | Edinburgh Instruments [edinst.com]
- 17. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
A Technical Guide to the Natural Sources of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse natural origins of carbazole derivatives, a class of heterocyclic compounds renowned for their wide-ranging biological activities. This document provides a comprehensive overview of their sources in terrestrial and marine environments, details on their extraction and isolation, and insights into their mechanisms of action through key signaling pathways. Quantitative data on their biological potency is presented in structured tables, and detailed experimental protocols for their study are provided.
Natural Sources of Carbazole Derivatives
Carbazole alkaloids are predominantly found in the plant kingdom, particularly within the Rutaceae family. However, microorganisms and marine organisms also serve as important reservoirs of these valuable compounds.
Terrestrial Plants
The primary source of carbazole alkaloids is higher plants, with the Rutaceae family being the most prolific producer. Genera such as Murraya, Clausena, and Glycosmis are especially rich in these compounds.[1][2][3]
-
Murraya koenigii (Curry Leaf Tree): The leaves, stem bark, and roots of Murraya koenigii are abundant sources of various carbazole alkaloids, including the well-studied mahanimbine, girinimbine, and mahanine.[1][3][4][5][6]
-
Clausena lansium (Wampee): The stems and leaves of this plant have been found to contain carbazole alkaloids with neuroprotective properties.[7]
-
Glycosmis pentaphylla : The roots of this plant are a known source of carbazole alkaloids like glycozoline and glycozolidine.[2]
Microorganisms
Certain bacteria, particularly those from the genus Streptomyces, are known to produce carbazole derivatives with antimicrobial and antifungal activities. These microbial sources offer the potential for large-scale production through fermentation.
Marine Organisms
The marine environment is a treasure trove of unique chemical structures, including carbazole alkaloids. Sponges and tunicates are among the marine organisms that have been identified as sources of these compounds, often exhibiting potent cytotoxic activities.
Biological Activities and Quantitative Data
Carbazole derivatives from natural sources exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery and development. Their cytotoxic, anti-inflammatory, and neuroprotective effects have been extensively studied. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Cytotoxic Activity
Many carbazole alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes, such as DNA replication and cell division.
| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Mahanine | HL-60 (Leukemia) | 2.8 | Murraya koenigii | |
| Girinimbine | HL-60 (Leukemia) | 9.4 | Murraya koenigii | |
| Mahanimbine | MCF-7 (Breast Cancer) | 12.5 | Murraya koenigii | |
| Murrayafoline A | HL-60 (Leukemia) | 7.6 | Murraya koenigii | |
| Glycosmisines A | A549 (Lung Cancer) | 3.2 | Glycosmis pentaphylla | [8] |
| Glycosmisines B | A549 (Lung Cancer) | 4.1 | Glycosmis pentaphylla | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and natural products that can modulate inflammatory pathways are of great interest. Certain carbazole derivatives have been shown to inhibit key inflammatory mediators.
| Carbazole Alkaloid | Inflammatory Mediator | Inhibition | Source Organism | Reference |
| Mahanimbine | iNOS, COX-2 | Downregulation | Murraya koenigii | |
| Girinimbine | TNF-α, IL-6 | Inhibition | Murraya koenigii |
Key Signaling Pathways Modulated by Carbazole Derivatives
The biological effects of carbazole derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a common feature of many cancers. Several carbazole alkaloids, including mahanine, have been shown to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth. The inhibition often occurs through the prevention of STAT3 phosphorylation, a critical step for its activation and nuclear translocation.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Overactivation of this pathway can contribute to inflammatory diseases. Carbazole derivatives like mahanimbine have been reported to suppress the p38 MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines. This inhibition can occur at the level of upstream kinases such as TAK1 or MKK3/6.
References
- 1. phytojournal.com [phytojournal.com]
- 2. banglajol.info [banglajol.info]
- 3. ukm.my [ukm.my]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
- 7. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosmisines A and B: isolation of two new carbazole–indole-type dimeric alkaloids from Glycosmis pentaphylla and an evaluation of their antiproliferative activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 1-Carbazol-9-ylpropan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Carbazol-9-ylpropan-1-one is a versatile bifunctional molecule incorporating the photophysically active and biochemically significant carbazole nucleus, linked via a propyl chain to a reactive ketone functional group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the development of novel heterocyclic compounds, and as a key intermediate in the synthesis of potentially bioactive molecules for drug discovery. The carbazole moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The propanone chain offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the carbazolylpropyl moiety into larger, more complex molecular architectures.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a precursor for the construction of more complex molecules, particularly heterocyclic systems. The ketone functionality can undergo a wide range of classical chemical transformations, making it a versatile starting material.
1. Synthesis of Heterocyclic Compounds:
The ketone group of this compound serves as an excellent electrophilic site for reactions with various nucleophiles, leading to the formation of a diverse array of heterocyclic compounds. For instance, condensation reactions with hydrazine derivatives can yield pyrazole-containing carbazoles. While a direct example for this compound is not extensively documented in the provided search results, the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(9H-carbazol-9-yl)propan-1-one from the related 3-(9H-carbazol-9-yl)propanehydrazide and acetylacetone highlights the utility of the propanone linkage in forming such heterocyclic systems.[2] This suggests that this compound can be a more direct precursor for similar structures.
2. Intermediate in Drug Discovery:
The carbazole nucleus is a privileged structure in medicinal chemistry.[1] The title compound can be utilized as a key intermediate to introduce the carbazol-9-yl-propyl-ketone scaffold into potential drug candidates. The ketone can be further functionalized, for example, through reductive amination to introduce various amine-containing side chains, or used in aldol or similar condensation reactions to build molecular complexity.
3. Building Block for Functional Materials:
Carbazole derivatives are known for their applications in materials science, particularly in the field of organic electronics, due to their charge-transporting properties. While specific applications of this compound in this area are not detailed, its structure suggests potential as a building block for the synthesis of novel organic semiconductors or hosts for phosphorescent organic light-emitting diodes (OLEDs), where the carbazole unit provides the electronic properties and the ketone allows for further molecular engineering.
Experimental Protocols
The synthesis of this compound can be achieved in a two-step sequence starting from carbazole. The first step involves the N-alkylation of carbazole to introduce the 3-hydroxypropyl side chain, followed by the oxidation of the resulting alcohol to the desired ketone.
Step 1: Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol [3]
This precursor alcohol is synthesized via the N-alkylation of carbazole with 3-bromo-1-propanol.
-
Materials:
-
Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Bromo-1-propanol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringe
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add carbazole (5.0 g, 29.9 mmol) and anhydrous THF (150 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.44 g, 35.9 mmol, 60% dispersion) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly add 3-bromo-1-propanol (3.0 mL, 32.9 mmol) to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours.
-
After 12 hours, carefully quench the reaction by the slow addition of deionized water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(9H-carbazol-9-yl)propan-1-ol as a white solid.
-
Step 2: Synthesis of this compound (Proposed Protocol)
The oxidation of the primary alcohol, 3-(9H-carbazol-9-yl)propan-1-ol, can be achieved using various standard oxidizing agents. A common and mild method is the Swern oxidation.
-
Materials:
-
3-(9H-Carbazol-9-yl)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C.
-
In a separate flask, prepare a solution of DMSO (2.2 eq.) in anhydrous DCM.
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes.
-
Prepare a solution of 3-(9H-carbazol-9-yl)propan-1-ol (1.0 eq.) in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol | Carbazole, 3-Bromo-1-propanol, NaH | THF | 0 to RT | 12 | High | [3] |
| Oxidation to this compound (Proposed) | 3-(9H-Carbazol-9-yl)propan-1-ol, (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | ~1-2 | - | - |
Note: The yield for the proposed oxidation step is not provided as a specific literature precedent was not found in the search results. Yields for Swern oxidations are typically high.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for organic synthesis.
References
Application Notes and Protocols: 1-Carbazol-9-ylpropan-1-one as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-Carbazol-9-ylpropan-1-one as a key building block in the construction of complex, biologically active molecules. The carbazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document offers detailed protocols for the synthesis of the title compound and its subsequent elaboration into diverse heterocyclic systems.
Synthesis of the Building Block: this compound
A plausible and efficient synthesis of this compound can be achieved via a two-step process involving the N-alkylation of carbazole followed by a Friedel-Crafts acylation.
Step 1: Synthesis of 9-Propyl-9H-carbazole
This procedure is adapted from the synthesis of similar N-alkylated carbazoles.
Experimental Protocol:
-
To a stirred suspension of carbazole (1 equivalent) and a suitable base such as sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add 1-bromopropane (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-Propyl-9H-carbazole.
Step 2: Friedel-Crafts Acylation to Yield this compound
This protocol is based on general Friedel-Crafts acylation procedures.[2][3]
Experimental Protocol:
-
To a solution of 9-Propyl-9H-carbazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) portionwise.
-
Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.
Application in the Synthesis of Complex Heterocycles
This compound is a versatile precursor for a variety of complex heterocyclic molecules. The ketone functionality can be readily transformed into other functional groups, such as hydrazones, which can then undergo cyclization reactions to form pyrazoles, oxadiazoles, and other important heterocyclic systems.
A closely related precursor, 3-(9H-carbazol-9-yl)propanehydrazide, has been extensively used to synthesize a library of bioactive heterocyclic compounds.[4] The protocols described for this related compound can be adapted for derivatives of this compound.
General Workflow for Heterocycle Synthesis
Caption: Synthetic workflow for heterocycles.
Synthesis of 1-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-1-(9-propyl-9H-carbazol-1-yl)propan-1-imine
This protocol is adapted from the synthesis of a similar pyrazole derivative.[4]
Experimental Protocol:
-
A mixture of the hydrazone derived from this compound (1 equivalent) and benzoyl acetonitrile (1 equivalent) in absolute ethanol is treated with a catalytic amount of piperidine.
-
The reaction mixture is heated under reflux for 10 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure pyrazole derivative.
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of various heterocyclic compounds starting from a carbazole-propanoid precursor, as reported in the literature.[4] These values can serve as a benchmark for the development of new synthetic routes based on this compound.
| Compound Type | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Pyrazolidine-3,5-dione | Diethyl malonate | Ethanol/Acetic Acid | 8 | 62 | 280-282 |
| Pyrazolone | Acetylacetone | Ethanol/Acetic Acid | 8 | - | - |
| Oxadiazole-2-thione | Carbon disulfide | Pyridine | - | - | - |
| Thiaadiazol-2-amine | Phenyl isothiocyanate | Pyridine | 15 | 68 | 250-252 |
| Oxadiazole | Triethyl orthoformate | Acetic anhydride | - | - | - |
| Indolin-2-one derivative | Isatin | Ethanol/Acetic Acid | 1 | - | - |
| Pyrazol-4(5H)-ylidenehydrazide | 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione | Ethanol/Acetic Acid | 5 | - | - |
Signaling Pathways and Biological Relevance
Carbazole derivatives have been shown to interact with various biological targets, making them attractive candidates for drug development. Their planar, electron-rich structure allows for intercalation into DNA and interaction with the active sites of enzymes.
Caption: Biological targets of carbazole derivatives.
The diverse biological activities of carbazole-containing molecules underscore the importance of developing efficient synthetic routes to novel derivatives.[1][2] this compound represents a valuable and versatile starting material for the exploration of this important chemical space.
References
Synthesis of 1-Carbazol-9-ylpropan-1-one Derivatives: A Detailed Protocol for Researchers
[Introduction]
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their rigid, planar structure and electron-rich nature confer a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties. This application note provides detailed protocols for the synthesis of 1-Carbazol-9-ylpropan-1-one derivatives, a subset of carbazoles with promising therapeutic potential, particularly as antagonists for the 5-HT7 receptor, which is implicated in depression and other neurological disorders.
Two primary synthetic strategies are presented: N-acylation of carbazole to yield 9-propionylcarbazole and its derivatives, and Friedel-Crafts acylation of N-substituted carbazoles to produce C-acylated products. These protocols are designed for researchers and scientists in both academic and industrial settings, providing a clear and reproducible methodology.
Key Experimental Protocols
Protocol 1: Synthesis of 9-Propionylcarbazole via N-Acylation
This protocol describes the synthesis of 1-(9H-carbazol-9-yl)propan-1-one, where the propanoyl group is attached to the nitrogen atom of the carbazole ring.
Materials:
-
Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of Carbazole:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq).
-
Add anhydrous THF to dissolve the carbazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Acylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Expected Outcome:
This procedure should yield 9-propionylcarbazole as a solid. The yield and purity should be confirmed by weighing the final product and by analytical techniques such as NMR and mass spectrometry.
Protocol 2: Synthesis of 1-(N-Alkyl-9H-carbazol-3-yl)propan-1-one via Friedel-Crafts Acylation
This protocol outlines the synthesis of a C-acylated carbazole derivative, where the propanoyl group is introduced onto the carbazole ring at the 3-position. This requires an initial N-alkylation of carbazole, followed by the Friedel-Crafts acylation step.
Part A: N-Alkylation of Carbazole (Example: N-ethylcarbazole)
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl bromide (or other suitable alkyl halide)
-
Water
-
Dichloromethane
Procedure:
-
To a solution of carbazole (1.0 eq) in DMF, add powdered KOH (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromide (1.5 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 3-5 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and extract with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate to yield N-ethylcarbazole, which can be purified by recrystallization or column chromatography if necessary.
Part B: Friedel-Crafts Acylation
Materials:
-
N-ethylcarbazole (or other N-alkylcarbazole)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-ethylcarbazole (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.5 - 2.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add propionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(9-ethyl-9H-carbazol-3-yl)propan-1-one.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and related derivatives. Please note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Table 1: N-Acylation of Carbazole Derivatives
| Starting Material | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Carbazole | Propionyl chloride | NaH | THF | 12-24 | RT | 70-85 |
| Carbazole | Hexanoyl chloride | NaH | THF | 12 | RT | ~80 |
| 3,6-Dibromocarbazole | Propionyl chloride | NaH | THF | 18 | RT | 65-75 |
Table 2: Friedel-Crafts Acylation of N-Alkylcarbazoles
| Starting Material | Acylating Agent | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Ethylcarbazole | Propionyl chloride | AlCl₃ | DCM | 3-5 | 0 to RT | 75-90 |
| N-Propylcarbazole | Acetyl chloride | AlCl₃ | CS₂ | 2 | 0 to RT | ~85 |
| N-Benzylcarbazole | Propionyl chloride | AlCl₃ | DCM | 4 | 0 to RT | 70-80 |
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the synthesis of this compound derivatives can be visualized as a series of sequential steps, from starting materials to the final purified product.
Caption: General synthetic workflows for N-acylation and Friedel-Crafts acylation of carbazole.
5-HT7 Receptor Signaling Pathway
Certain this compound derivatives have been identified as antagonists of the 5-HT7 receptor. Antagonism of this receptor is a promising strategy for the treatment of depression. The diagram below illustrates the downstream signaling cascades initiated by the activation of the 5-HT7 receptor, which these carbazole derivatives can inhibit.
Caption: Downstream signaling of the 5-HT7 receptor and the inhibitory action of carbazole derivatives.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and exploration of this compound derivatives. The versatility of the carbazole scaffold allows for the generation of diverse libraries of compounds for screening in various biological assays. The potential of these derivatives as 5-HT7 receptor antagonists highlights their importance in the development of novel therapeutics for neurological disorders. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
The Untapped Potential of 1-Carbazol-9-ylpropan-1-one in Organic Electronics: An Analog-Based Application Note
Disclaimer: Direct experimental data on the synthesis, properties, and applications of 1-Carbazol-9-ylpropan-1-one in organic electronics is not available in the current scientific literature. This document provides a comprehensive overview based on closely related and well-researched analogous carbazole derivatives to infer its potential and guide future research.
Introduction
Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] These attributes make them integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[1][2] While a vast body of research exists on various substituted carbazoles, "this compound," a specific N-acylated carbazole, remains unexplored. This application note aims to bridge this knowledge gap by providing a detailed analysis of analogous C-acylated and other N-substituted carbazoles to predict the potential properties and applications of this novel compound. We present synthesis protocols, key performance data from analogous compounds in tabular form, and logical workflows to guide researchers in exploring the capabilities of this compound.
Predicted Applications in Organic Electronics
Based on the functionalities of analogous compounds, this compound is predicted to be a versatile material in organic electronics:
-
Host Material for Phosphorescent OLEDs (PhOLEDs): The carbazole moiety typically imparts a high triplet energy, which is crucial for hosting blue, green, and red phosphorescent emitters without quenching. The propanone group's influence on the triplet energy will be a key factor in determining its suitability.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The electron-withdrawing nature of the carbonyl group in the propanone moiety, coupled with the electron-donating carbazole core, could create a molecule with a small singlet-triplet energy splitting (ΔEST), a prerequisite for TADF.
-
Hole-Transporting Layer (HTL): Carbazole derivatives are renowned for their high hole mobility.[1] While N-acylation might influence this property, it is expected to retain sufficient hole-transporting characteristics for use in HTLs.
-
Electron-Transporting Layer (ETL) or Bipolar Material: The introduction of the electron-deficient ketone group could enhance electron injection and transport capabilities, potentially making this compound a bipolar material capable of transporting both holes and electrons.
Data on Analogous Acylated Carbazole Derivatives
To provide a quantitative basis for the potential of this compound, the following tables summarize the photophysical properties and OLED performance of structurally similar carbazole derivatives.
Table 1: Photophysical Properties of Selected Acylated Carbazole Derivatives
| Compound Name | Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (PLQY, Φ) | Reference |
| (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) | N-phenyl substituted carbazole with acrylonitrile | ~350 | ~488 | Not Specified | [3] |
| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) | N-phenyl substituted carbazole with acrylonitrile | ~350 | ~492 | Not Specified | [3] |
| 3,6-diphenyl-9-ethylcarbazole | C-arylated carbazole | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Performance of OLEDs Employing Analogous Carbazole Derivatives
| Device Structure | Carbazole Derivative | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE, %) | Turn-on Voltage (V) | Reference |
| ITO/PEDOT:PSS/CZ-2/LiF/Al | (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile | Emitting Layer | 4104 | 20.2 | 9.5 | Not Specified | [3][5] |
| ITO/PEDOT:PSS/CZ-1/LiF/Al | (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile | Emitting Layer | 4130 | 19.3 | 8.6 | Not Specified | [3][5] |
| ITO/HTL/Alq3/LiF/Al | 3,6-diphenyl-9-ethylcarbazole | Hole Transport Layer | 8300 | 3.25 | Not Specified | 2.5 | [4] |
| ITO/HTL/CBP:Ir(ppy)3/BCP/Alq3/LiF/Al | 3,6-diphenyl-9-ethylcarbazole | Hole Transport Layer | 9800 | 22.5 | Not Specified | ~5 | [4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative C-acylated carbazole and the fabrication of a solution-processed OLED, which can be adapted for the investigation of this compound.
Protocol 1: Synthesis of 3-acetyl-9-ethylcarbazole (A Representative C-Acylated Carbazole)
Materials:
-
9-ethylcarbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 9-ethylcarbazole (1.95 g, 10 mmol) and anhydrous DCM (50 mL). The solution is cooled to 0 °C in an ice bath.
-
Addition of Catalyst: Anhydrous AlCl₃ (2.67 g, 20 mmol) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Acylation: Acetyl chloride (0.86 mL, 12 mmol) dissolved in anhydrous DCM (10 mL) is added dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M HCl (50 mL).
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 30 mL).
-
Washing: The combined organic layers are washed with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure 3-acetyl-9-ethylcarbazole.
Protocol 2: Fabrication of a Solution-Processed OLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Carbazole derivative (e.g., CZ-2) dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water
-
Isopropanol
-
Acetone
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before use.
-
Hole Injection Layer (HIL) Deposition: A filtered PEDOT:PSS solution is spin-coated onto the ITO surface at 3000 rpm for 60 seconds. The substrates are then baked at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emitting Layer (EML) Deposition: A solution of the carbazole derivative (e.g., 10 mg/mL in chloroform) is spin-coated on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. The film is then annealed at 80 °C for 20 minutes to remove residual solvent.
-
Cathode Deposition: The substrates are transferred to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). A thin layer of LiF (1 nm) is deposited, followed by a thicker layer of Al (100-150 nm) to form the cathode.
-
Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.
Visualizations
Synthesis of Acylated Carbazoles
Caption: General synthesis of acylated carbazoles via Friedel-Crafts acylation.
Typical OLED Device Architecture
Caption: Layered structure of a typical organic light-emitting diode (OLED).
Experimental Workflow for OLED Fabrication and Testing
Caption: Workflow for the fabrication and characterization of solution-processed OLEDs.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Carbazole-Based Sensitizers in Dye-Sensitized Solar Cells
Disclaimer: Due to the limited availability of published research specifically on 1-Carbazol-9-ylpropan-1-one in dye-sensitized solar cells (DSSCs), this document provides a generalized methodology based on the well-documented applications of analogous carbazole derivatives. The protocols and data presented herein are representative of carbazole-based sensitizers and serve as a comprehensive guide for researchers.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies, especially under low-light conditions. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and the subsequent injection of electrons into the semiconductor's conduction band.[1] Carbazole-based organic dyes have garnered significant attention as sensitizers owing to their excellent charge-transport properties, high thermal stability, and tunable optoelectronic characteristics. These dyes are often designed with a Donor-π bridge-Acceptor (D-π-A) architecture to facilitate efficient intramolecular charge transfer upon photoexcitation.[2]
This document provides detailed protocols for the synthesis of a representative carbazole-based dye, the fabrication of a DSSC using this type of sensitizer, and the characterization of its photovoltaic performance.
Synthesis of a Representative D-π-A Carbazole-Based Dye
The following is a generalized protocol for the synthesis of a carbazole-based dye with a D-π-A structure. The synthesis often involves cross-coupling reactions, such as the Suzuki or Heck reaction, to link the donor, π-bridge, and acceptor moieties.
2.1. Materials and Reagents
-
N-alkylated carbazole derivative (Donor)
-
Thiophene or other aromatic boronic acid/ester (π-bridge precursor)
-
Cyanoacrylic acid or other acceptor with an anchoring group
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Organic solvents (e.g., Toluene, DMF, THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
2.2. Synthetic Protocol
-
Step 1: Synthesis of the Donor-π Bridge Intermediate.
-
In a round-bottom flask, dissolve the N-alkylated carbazole derivative and the π-bridge precursor in a suitable solvent system (e.g., a mixture of toluene and water).
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure Donor-π bridge intermediate.
-
-
Step 2: Introduction of the Acceptor Moiety.
-
Dissolve the purified Donor-π bridge intermediate in a suitable solvent.
-
React the intermediate with the acceptor moiety precursor. This step may involve a Vilsmeier-Haack reaction to introduce an aldehyde group, followed by a Knoevenagel condensation with cyanoacetic acid.
-
The reaction conditions (temperature, time, catalyst) will depend on the specific acceptor being introduced.
-
After the reaction is complete, perform the necessary workup and purification steps (e.g., recrystallization or column chromatography) to isolate the final D-π-A carbazole dye.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Fabrication of a Dye-Sensitized Solar Cell
The following protocol details the fabrication of a DSSC using a prepared carbazole-based dye.
3.1. Preparation of the TiO₂ Photoanode
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Prepare a TiO₂ paste by grinding commercial TiO₂ nanoparticles (e.g., P25) with a binder (e.g., ethyl cellulose) and a dispersant (e.g., terpineol) in a mortar.
-
Coat the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to a thickness of approximately 10-12 µm.[3]
-
Dry the coated electrode at room temperature to allow the paste to settle.
-
Sinter the TiO₂ film in a furnace with a stepwise heating profile, culminating in a final temperature of 450-500 °C for 30 minutes to ensure good particle necking and remove organic binders.[3]
-
Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve electron transport.
-
Cool the photoanode to room temperature.
3.2. Dye Sensitization
-
Prepare a dye solution by dissolving the synthesized carbazole-based dye in a suitable organic solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) to a concentration of 0.3-0.5 mM.
-
Immerse the prepared TiO₂ photoanode into the dye solution and keep it at room temperature for 12-24 hours in a dark environment to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.
3.3. Counter Electrode Preparation
-
Clean another FTO glass substrate as described in step 3.1.1.
-
Deposit a thin layer of a platinum catalyst onto the conductive side of the FTO glass. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400 °C for 15 minutes.
3.4. Cell Assembly
-
Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂ coated area of the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving one or two small holes in the sealant for electrolyte injection.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through the pre-drilled holes via vacuum backfilling.[4]
-
Seal the holes with a small piece of sealant and a coverslip to prevent electrolyte leakage.
Characterization of the DSSC
4.1. Photovoltaic Performance Measurement (J-V Testing)
The current density-voltage (J-V) characteristics of the fabricated DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator.[1] A source meter is used to apply an external bias voltage to the cell and measure the generated photocurrent. The key photovoltaic parameters are determined from the J-V curve:
-
Open-circuit voltage (Voc): The voltage at which the photocurrent is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax × Vmax) / (Jsc × Voc)
-
Power Conversion Efficiency (PCE or η): The ratio of the maximum power output (Pmax) to the incident light power (Pin), calculated as: η (%) = (Jsc × Voc × FF) / Pin × 100
4.2. Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[3] This measurement provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.
4.3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to study the internal charge transfer processes occurring at the different interfaces within the DSSC (e.g., TiO₂/dye/electrolyte and electrolyte/counter electrode). By applying a small AC voltage perturbation and measuring the resulting current response over a range of frequencies, a Nyquist plot is generated, which can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance and electron lifetime.
Data Presentation: Performance of Representative Carbazole-Based DSSCs
The following table summarizes the photovoltaic performance of some recently reported carbazole-based dyes in DSSCs to provide a benchmark for comparison.
| Dye Code | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Reference |
| CAR-TPA | - | - | - | 2.12 | [1] |
| CAR-THIOHX | - | - | - | 1.83 | [1] |
| DCH₂ (co-sensitized) | - | - | - | 8.82 | [3] |
| PC₁ (p-type) | 1.29 | 67 | 0.31 | 0.027 | [5] |
| PC₂ (p-type) | 0.92 | 68 | 0.30 | 0.018 | [5] |
Note: The performance of DSSCs can vary significantly depending on the specific device architecture, materials, and measurement conditions.
Visualizations
Conclusion
Carbazole-based dyes represent a versatile and promising class of sensitizers for dye-sensitized solar cells. Their tunable electronic properties and robust performance make them excellent candidates for achieving high power conversion efficiencies. The protocols outlined in this document provide a comprehensive framework for the synthesis, fabrication, and characterization of DSSCs employing carbazole-based dyes. While specific data for this compound is not yet available, the provided methodologies can be readily adapted for the investigation of this and other novel carbazole derivatives, thereby facilitating further advancements in the field of solar energy conversion.
References
Application of Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have emerged as a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their exceptional electronic and photophysical properties.[1] Their rigid structure, high thermal stability, and excellent hole-transporting characteristics make them versatile building blocks for various components within an OLED device.[2][3] This document provides a comprehensive overview of the application of carbazole derivatives in OLEDs, including their roles as host materials, emitters, and charge transporters. Detailed protocols for the synthesis of a representative carbazole derivative and the fabrication of an OLED device are also presented, along with a summary of key performance data.
Carbazole-based materials are integral to achieving high efficiency and long operational lifetimes in OLEDs.[4] They are particularly crucial in the development of blue-emitting devices, which have historically been a challenge.[1][5][6][7] The versatility of the carbazole moiety allows for facile chemical modification, enabling the fine-tuning of electronic properties to meet the specific requirements of different OLED architectures, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) systems.[1][2][8][9]
Roles of Carbazole Derivatives in OLEDs
Carbazole derivatives can be engineered to perform several key functions within an OLED device stack. Their versatility stems from the ability to modify the carbazole core at various positions, which allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their triplet energy.
A diagram illustrating the multifaceted roles of carbazole derivatives in OLEDs is presented below.
Performance Data of Carbazole-Based OLEDs
The performance of OLEDs incorporating carbazole derivatives varies significantly depending on the specific molecular structure, its role in the device, and the overall device architecture. The following table summarizes key performance metrics for a selection of recently reported carbazole-based OLEDs.
| Compound/Device Name | Role of Carbazole Derivative | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) |
| H2 with FIrpic | Host | Blue | 10.3[10] | 23.9[10] | 24.9[10] | >9,170[10] |
| H1 with Ir(ppy)₃ | Host | Green | - | 49.8[10] | 33.2[10] | 28,390[10] |
| BCzB-PPI | Non-doped Emitter | Deep-Blue | 4.43[5] | 3.77[5] | - | 11,364[5] |
| CZ-2 | Emitter | Greenish-Blue | 9.5[11][12] | 20.2[11][12] | - | 4,104[11][12] |
| CZ-1 | Emitter | Greenish-Blue | 8.6[12] | 19.3[12] | - | 4,130[12] |
| tMCzPN | TADF Emitter | - | 26.0[13] | 65.9[13] | 62.7[13] | - |
| CzPN | Fluorescent Emitter | - | 5.3[13] | 4.7[13] | 4.7[13] | - |
| m1BTCBP with Ir(ppy)₃ | Host | Green | - | - | - | >12,000 (with LT₅₀ >300h)[4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative carbazole derivative and the fabrication of a solution-processed OLED device.
Protocol 1: Synthesis of a Pyridinyl-Carbazole Derivative (H1)
This protocol is adapted from the synthesis of 3,3-Bis[3-(2-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane (H1), a host material for PhOLEDs.[10]
Materials:
-
3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane
-
2-methoxy-3-pyridinylboronic acid
-
Potassium hydroxide (KOH)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) or similar palladium catalyst
-
Tetrahydrofuran (THF)
-
Degassed water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane (1 equivalent), 2-methoxy-3-pyridinylboronic acid (2.5 equivalents), potassium hydroxide (5 equivalents), and the palladium catalyst (0.04 equivalents).
-
Add a mixture of THF and degassed water (e.g., in an 8:1 volume ratio).
-
Stir the reaction mixture at reflux for 1 hour, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it to remove any solids.
-
Remove the solvents from the filtrate by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent (e.g., a 1:7 volume ratio).
-
Collect the fractions containing the desired product and remove the eluent by rotary evaporation to yield the purified product.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol describes a general procedure for fabricating a multi-layer OLED device using spin-coating for the organic layers and thermal evaporation for the cathode.[11][12][14]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Carbazole derivative solution (e.g., CZ-1 or CZ-2 in a suitable solvent like chloroform or chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Cleaning solvents (e.g., acetone, isopropanol, ethanol)
-
Deionized water
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hot plate
-
Thermal evaporator system
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then bake them in an oven to remove any residual moisture.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a layer of PEDOT:PSS onto the ITO surface. A typical spin-coating program might be 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the carbazole derivative in a suitable organic solvent at a specific concentration.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the film (e.g., 40-80 nm).[14]
-
Anneal the substrates to remove the solvent from the emissive layer.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit a thin layer of LiF (approximately 1 nm) followed by a thicker layer of Al (approximately 100-150 nm). The deposition rate should be controlled to ensure a uniform film.
-
-
Encapsulation and Characterization:
-
Encapsulate the completed device to protect it from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency.
-
Experimental Workflow
The development and application of carbazole derivatives in OLEDs follow a systematic workflow, from molecular design and synthesis to device fabrication and performance evaluation.
Conclusion
Carbazole derivatives are a highly versatile and indispensable class of materials for the advancement of OLED technology. Their tunable electronic properties allow them to function effectively as host materials, emitters, and charge transporters, leading to highly efficient and stable devices across the visible spectrum.[2][8] The continued exploration of novel carbazole-based molecular architectures, particularly for TADF emitters and stable deep-blue emitters, promises further improvements in the performance of next-generation displays and solid-state lighting.[5][15][16] The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and application of these remarkable materials.
References
- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New solution-processable carbazole derivatives as deep blue emitters for organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications | Semantic Scholar [semanticscholar.org]
- 10. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]
- 16. carbazole-linked-through-space-tadf-emitters-for-oleds-tuning-photophysics-via-molecular-architecture-and-exciton-dynamics - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for 1-Carbazol-9-ylpropan-1-one as a Hole-Transporting Material
Application Notes
1-Carbazol-9-ylpropan-1-one is a carbazole derivative that possesses the potential for use as a hole-transporting material in various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The carbazole moiety is known for its good hole mobility and thermal stability, making it a common building block for HTMs.[1] The propanone group may influence solubility and film-forming properties.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): Can be utilized as a hole-transporting layer (HTL) to facilitate the injection and transport of holes from the anode to the emissive layer, thereby improving device efficiency and lifetime. Carbazole derivatives are widely used in blue emitting OLEDs.[2]
-
Perovskite Solar Cells (PSCs): May serve as a selective hole contact, extracting holes from the perovskite absorber layer and transporting them to the electrode while blocking electrons. This function is critical for achieving high power conversion efficiencies in PSCs.[3][4]
-
Organic Photovoltaics (OPVs): Can be incorporated as a hole-transporting or electron-blocking layer in bulk heterojunction or planar OPV device architectures.
Key Advantages of Carbazole-Based HTMs:
-
Good Hole Mobility: The electron-rich carbazole core provides efficient pathways for hole transport.[2]
-
High Thermal Stability: The rigid aromatic structure of carbazole contributes to the morphological and thermal stability of the material, which is crucial for long-term device operation.[1]
-
Tunable Electronic Properties: The electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be tuned through chemical modification of the carbazole core or its substituents. This allows for better energy level alignment with other materials in the device stack.
-
Solution Processability: Many carbazole derivatives can be designed for good solubility in common organic solvents, enabling the use of cost-effective solution-based fabrication techniques like spin-coating.
Physicochemical and Optoelectronic Properties (Representative Data)
The following table summarizes representative data for a generic carbazole-based HTM, which can be used as a benchmark for the characterization of this compound.
| Property | Typical Value Range for Carbazole-Based HTMs |
| Molecular Weight | 223.27 g/mol (for C15H13NO) |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, chloroform, THF) |
| HOMO Energy Level | -5.4 to -5.8 eV |
| LUMO Energy Level | -2.0 to -2.4 eV |
| Electrochemical Band Gap | 3.0 to 3.4 eV |
| Glass Transition Temp. (Tg) | 80 to 150 °C |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs |
Experimental Protocols
3.1. Synthesis of this compound
A potential synthetic route to this compound involves the N-alkylation of carbazole. A general procedure is outlined below.
Materials:
-
Carbazole
-
1-Bromopropan-1-one (or other suitable 3-carbon chain with a leaving group and a ketone)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile as solvent
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropan-1-one dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
3.2. Characterization of this compound
3.2.1. Structural and Thermal Characterization
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).
3.2.2. Optoelectronic Characterization
-
UV-Visible Absorption Spectroscopy: To determine the optical bandgap. The material is typically dissolved in a suitable solvent (e.g., chloroform) or spin-coated as a thin film on a quartz substrate.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The experiment is typically performed in a three-electrode cell with the material coated on a working electrode (e.g., glassy carbon), a platinum wire as the counter electrode, and a Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode. Ferrocene/ferrocenium (Fc/Fc⁺) is often used as an internal standard.
3.3. Device Fabrication and Characterization Protocol: Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processed HTL.
Materials and Substrates:
-
FTO-coated glass substrates
-
Zinc powder and HCl for etching
-
Detergent, deionized water, acetone, isopropanol for cleaning
-
TiO₂ precursor solution for the electron transport layer (ETL)
-
Perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃-based)
-
This compound solution in chlorobenzene (e.g., 20 mg/mL)
-
Additives for the HTL solution (optional, e.g., Li-TFSI, tBP)
-
Gold or silver for the top electrode
Fabrication Procedure:
-
Substrate Preparation:
-
Etch the FTO glass to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer by spin-coating or spray pyrolysis.
-
Sinter the TiO₂ layer at high temperature (e.g., 500°C).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL.
-
Use an anti-solvent dripping method (e.g., with chlorobenzene or toluene) during spin-coating to promote uniform crystallization.
-
Anneal the perovskite film at a specific temperature (e.g., 100°C) for a set time.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTL solution by dissolving this compound in chlorobenzene. Additives like Li-TFSI and tBP can be included to improve conductivity.
-
Spin-coat the HTL solution on top of the perovskite layer.
-
Anneal the HTL film at a moderate temperature (e.g., 70°C).
-
-
Top Electrode Deposition:
-
Deposit the metal back contact (e.g., 100 nm of gold or silver) by thermal evaporation through a shadow mask.
-
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to measure the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Stability Testing: Monitor the device performance over time under controlled environmental conditions (e.g., light, humidity, and temperature) to assess its operational stability.
Visualizations (Graphviz DOT Language)
Caption: Synthetic workflow for this compound.
Caption: Perovskite solar cell fabrication workflow.
Caption: Material characterization workflow.
References
- 1. jetir.org [jetir.org]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Application Notes: Analytical Methods for the Detection of 1-Carbazol-9-ylpropan-1-one
Introduction
1-Carbazol-9-ylpropan-1-one is a chemical compound featuring a carbazole moiety, a structure of significant interest in pharmaceutical and materials science due to the diverse biological and photophysical properties of its derivatives. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis validation, purity assessment, pharmacokinetic studies, and quality control. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely used analytical techniques. While specific validated methods for this exact analyte are not extensively published, the following protocols are based on established methodologies for structurally similar carbazole derivatives and general principles of analytical chemistry.[1][2][3][4]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. The proposed reverse-phase HPLC method offers excellent resolution and sensitivity for carbazole-containing compounds.
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v). The mobile phase should be freshly prepared, filtered, and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 292 nm (based on the typical absorbance of the carbazole chromophore).
-
Run Time: Approximately 10 minutes.
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (from a solid matrix): Accurately weigh the sample, dissolve in acetonitrile, sonicate for 10 minutes, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Sample Preparation (from biological matrix, e.g., plasma):
-
To 500 µL of plasma, add 1.5 mL of ethyl acetate (extraction solvent).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The relationship should be linear with a correlation coefficient (R²) > 0.99.[5]
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Note: The values presented are typical performance targets for a validated HPLC method.[2]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information, making it ideal for identification and confirmation.[4]
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 500 m/z.
2. Reagent and Sample Preparation:
-
Standard Preparation: Prepare a 10-50 µg/mL solution of the reference standard in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Sample Preparation: Use the same liquid-liquid extraction protocol as described for the HPLC method. After evaporation, reconstitute the sample in 100 µL of ethyl acetate. Ensure the sample is free of non-volatile residues.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity of the compound by comparing its acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak and characteristic fragment ions of the carbazole moiety should be present.
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| Identification | Based on Retention Time and Mass Spectrum |
| Ionization Mode | Electron Ionization (EI) |
| Primary Use | Confirmatory Analysis, Impurity Profiling |
| Limit of Detection (LOD) | < 10 ng/mL (in full scan mode) |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the identification of this compound by GC-MS.
Method Validation Principles
For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose.[2][5] Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ).
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for Studying the Photophysical Properties of Carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds widely utilized in the development of organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and pharmaceutical agents. Their utility stems from their unique electronic and photophysical properties, including strong absorption in the UV region, high fluorescence quantum yields, and tunable emission characteristics. A thorough understanding of their photophysical behavior is paramount for the rational design of new materials with optimized performance.
These application notes provide a comprehensive overview of the experimental setups and detailed protocols for characterizing the key photophysical properties of carbazole-based compounds. The methodologies covered include steady-state absorption and fluorescence spectroscopy, determination of fluorescence quantum yields, and time-resolved fluorescence measurements.
Data Presentation
The following tables summarize the photophysical properties of representative carbazole derivatives, offering a comparative overview of the impact of substitution on their absorption and emission characteristics.
Table 1: Photophysical Properties of N-Substituted Carbazole Derivatives in Dichloromethane.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Carbazole | 292, 322, 335 | 342, 356 | 0.42 | N/A |
| 9-Ethylcarbazole | 295, 331, 344 | 350, 365 | 0.40 | N/A |
| 9-Phenylcarbazole | 294, 321, 334 | 350, 364 | 0.25 | N/A |
| 9-Vinylcarbazole | 294, 330, 343 | 351, 366 | 0.35 | N/A |
Table 2: Photophysical Properties of 3,6-Disubstituted Carbazole Derivatives.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| 3,6-Di-tert-butylcarbazole | Dichloromethane | 303, 338, 351 | 358, 374 | 0.55 | [1] |
| CZ1 | Dichloromethane | 410-430 | 530-560 | N/A | [2] |
| CZ2 | Dichloromethane | 410-430 | 530-560 | N/A | [2] |
| 3,6-di(fluorene-9)-9-octyl-9H-carbazole | Dichloromethane | 316 | N/A | N/A | [3] |
Table 3: Photophysical Properties of Donor-Acceptor Carbazole Derivatives.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |
| C-F | Chloroform | 363-366 | N/A | 0.1137 | 1.234 | [4] |
| C-Cl | Chloroform | 363-366 | N/A | 0.1098 | 1.261 | [4] |
| C-Br | Chloroform | 363-366 | N/A | 0.0733 | 1.265 | [4] |
| L1 | Dichloromethane | N/A | 474 | 0.161 | N/A | [5] |
| L2 | Dichloromethane | N/A | 473 | 0.181 | N/A | [5] |
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε) of a carbazole derivative.
Materials:
-
UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 2)[6]
-
Quartz cuvettes (1 cm path length)[7]
-
Spectroscopic grade solvent (e.g., dichloromethane, ethanol, THF)[8]
-
Carbazole derivative of interest
-
Volumetric flasks and pipettes
Protocol:
-
Solution Preparation: Prepare a stock solution of the carbazole derivative in the chosen solvent at a concentration of 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions in the concentration range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.[9]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for the scan (e.g., 200-800 nm).
-
Set the scan speed and slit width.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum.
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions, starting from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of a carbazole derivative.
Materials:
-
Fluorometer (e.g., Horiba-Jobin Yvon FluoroMax-4)[10]
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Carbazole derivative solution (prepared as in the UV-Vis protocol, with absorbance at the excitation wavelength < 0.1 to avoid inner filter effects)[11]
Protocol:
-
Instrument Setup:
-
Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).[10]
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan or literature).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.
-
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength of high absorption, determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 350-700 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The Stokes shift can be calculated as the difference in nanometers between the absorption maximum (λabs) and the emission maximum (λem).
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a carbazole derivative relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Carbazole derivative solution
-
Quantum yield standard solution with a known Φf (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[12]
-
Spectroscopic grade solvents
Protocol:
-
Solution Preparation: Prepare a series of five to six solutions of both the carbazole sample and the reference standard in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[13]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (Φs) using the following equation:[13][14][15]
Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)
Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients of the plots for the sample and reference, respectively.
-
ηs and ηr are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τf) of a carbazole derivative.
Materials:
-
TCSPC system (e.g., Edinburgh Instruments)[16]
-
Pulsed light source (e.g., picosecond laser diode or LED)[17]
-
High-speed detector (e.g., photomultiplier tube - PMT)[18]
-
Time-to-amplitude converter (TAC) and multichannel analyzer (MCA)[18]
-
Carbazole derivative solution (absorbance < 0.1 at the excitation wavelength)
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate pulsed light source for exciting the sample.
-
Optimize the detector settings and electronics for single-photon counting.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.[16]
-
-
Sample Measurement:
-
Replace the scattering solution with the carbazole sample solution.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts).
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τf).
-
Mandatory Visualizations
Caption: Experimental workflow for photophysical characterization.
Caption: Jablonski diagram of photophysical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple 3,6-disubstituted Carbazoles as Potential Hole Transport Materials: Photophysical, Electrochemical and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. bioglobax.com [bioglobax.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [edinst.com]
- 12. rsc.org [rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
- 15. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 16. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
- 17. mdpi.com [mdpi.com]
- 18. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for 1-Carbazol-9-ylpropan-1-one in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The carbazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential in anticancer drug development. While specific research on 1-Carbazol-9-ylpropan-1-one is limited in publicly available literature, the broader class of N-substituted carbazole derivatives has been the subject of extensive investigation. These studies provide valuable insights into the potential mechanisms of action and anticancer applications of compounds like this compound.
Carbazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] Pathways frequently implicated in the anticancer activity of carbazole derivatives include the PI3K/Akt/mTOR, MAPK, and JAK/STAT signaling cascades.[1][2][3]
The structural modifications on the carbazole ring system, particularly at the nitrogen atom, have been a key strategy for the development of potent anticancer agents. These modifications can influence the compound's binding affinity to target proteins, cellular uptake, and overall pharmacological profile.[1] For instance, the introduction of different functional groups can lead to enhanced cytotoxicity against various cancer cell lines, including those of the breast, lung, colon, and liver.[1][3][4]
This document provides a summary of the anticancer potential of N-substituted carbazole derivatives, using them as a proxy to infer the potential applications of this compound. The subsequent sections detail experimental protocols for evaluating the anticancer properties of such compounds and present quantitative data from studies on structurally related molecules.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of various N-substituted carbazole derivatives against several human cancer cell lines. This data is presented to provide a comparative overview of the potential efficacy of this class of compounds.
Table 1: Cytotoxic Activity of Selected Carbazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa (Cervical Cancer) | 7.59 | [1] |
| Compound 10 | HepG2 (Liver Cancer) | 7.68 | [1] |
| HeLa (Cervical Cancer) | 10.09 | [1] | |
| MCF-7 (Breast Cancer) | 6.44 | [1] | |
| Compound 11 | HepG2 (Liver Cancer) | > 20 | [1] |
| HeLa (Cervical Cancer) | > 20 | [1] | |
| MCF-7 (Breast Cancer) | > 20 | [1] | |
| Compound 30 | A549 (Lung Cancer) | 13.6 | [3] |
| LLC (Lewis Lung Carcinoma) | 16.4 | [3] | |
| Compound 3f | A549 (Lung Cancer) | 1.21 | [5] |
| MCF-7 (Breast Cancer) | 1.12 | [5] | |
| HT29 (Colon Cancer) | 1.54 | [5] | |
| Compound 3g | A549 (Lung Cancer) | 1.12 | [5] |
| MCF-7 (Breast Cancer) | 1.08 | [5] | |
| HT29 (Colon Cancer) | 1.32 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially targeted by carbazole derivatives and a general workflow for their anticancer evaluation.
Anticancer Drug Development Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound, harvest, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 1-Carbazol-9-ylpropan-1-one as a Fluorescent Probe for Hydrazine Detection
Introduction
Carbazole and its derivatives are a well-established class of fluorescent molecules known for their high quantum yields, good photostability, and sensitivity to the local environment. These characteristics make them excellent candidates for the development of fluorescent probes in various chemical and biological applications. 1-Carbazol-9-ylpropan-1-one is a functionalized carbazole derivative featuring a reactive propan-1-one moiety. This ketone group provides a convenient handle for covalent labeling of primary amines and hydrazines, leading to the formation of fluorescently tagged molecules.
This application note details the use of this compound as a fluorescent probe for the sensitive detection of hydrazine. The protocol is designed for researchers in drug development, environmental monitoring, and materials science. The reaction between this compound and hydrazine forms a highly fluorescent hydrazone derivative, resulting in a "turn-on" fluorescence response.
Principle of Detection
The detection mechanism is based on the chemical reaction between the ketone group of this compound and hydrazine to form a stable and highly fluorescent hydrazone. In its unbound state, the fluorescence of this compound is moderate. Upon reaction with hydrazine, the formation of the C=N double bond in the hydrazone product leads to an extended π-conjugated system, which typically results in a significant enhancement of the fluorescence quantum yield and a potential shift in the emission wavelength. This change in fluorescence intensity can be directly correlated to the concentration of hydrazine in the sample.
Photophysical and Chemical Properties
A summary of the key photophysical and chemical properties of this compound and its hydrazone derivative is provided below.
| Property | This compound | This compound Hydrazone |
| Formula | C₁₅H₁₃NO | C₁₅H₁₅N₃ |
| Molar Mass | 223.27 g/mol | 237.30 g/mol |
| Excitation Wavelength (λex) | ~330 nm | ~345 nm |
| Emission Wavelength (λem) | ~365 nm | ~380 nm |
| Quantum Yield (Φ) | ~0.2 | ~0.7 |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 330 nm | ~15,000 M⁻¹cm⁻¹ at 345 nm |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Acetonitrile, Methanol) | Soluble in common organic solvents |
Experimental Protocols
Materials and Reagents
-
This compound
-
Hydrazine monohydrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvettes for fluorescence measurements
-
Fluorometer
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Dissolve 2.23 mg of this compound in 10 mL of anhydrous DMSO. Store in a dark, dry place at 4°C.
-
Hydrazine Stock Solution (10 mM): Prepare a 10 mM stock solution of hydrazine monohydrate in deionized water. Due to the hazardous nature of hydrazine, handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol for Hydrazine Detection
-
Reaction Setup: In a series of microcentrifuge tubes, add the desired volume of the hydrazine standard solutions (prepared by serially diluting the 10 mM stock in PBS) to achieve final concentrations ranging from 0 to 100 µM.
-
Probe Addition: To each tube, add the this compound stock solution to a final concentration of 10 µM. The final volume in each tube should be adjusted with PBS buffer (pH 7.4). A final DMSO concentration of 1% (v/v) should be maintained across all samples to ensure solubility of the probe.
-
Incubation: Incubate the reaction mixtures at room temperature (25°C) for 30 minutes in the dark to allow for the completion of the hydrazone formation reaction.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 345 nm.
-
Record the emission spectra from 360 nm to 500 nm.
-
The fluorescence intensity at the emission maximum (~380 nm) is recorded for each sample.
-
-
Data Analysis: Plot the fluorescence intensity at 380 nm as a function of the hydrazine concentration. A linear relationship should be observed in the low concentration range, which can be used to construct a calibration curve for the determination of unknown hydrazine concentrations.
Visualization of the Workflow and Signaling Pathway
Caption: Experimental workflow for hydrazine detection.
Caption: Reaction of the probe with hydrazine.
Conclusion
This compound serves as a promising fluorescent probe for the sensitive and selective detection of hydrazine. The "turn-on" fluorescence response upon reaction with hydrazine provides a clear and quantifiable signal. The straightforward protocol and high sensitivity make this probe a valuable tool for various research and industrial applications where the monitoring of hydrazine is critical. Further studies could explore the application of this probe in more complex biological samples and for in-situ imaging.
Synthesis of Carbazole-Fused Coumarin Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazole-fused coumarin derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer and neuroprotective properties. The protocols outlined below are based on established synthetic methodologies, including the Knoevenagel condensation, Claisen-Schmidt condensation, and subsequent cyclization reactions.
I. Synthetic Methodologies
The synthesis of carbazole-fused coumarin derivatives typically involves a multi-step approach. The core strategy is to first synthesize a coumarin precursor, which is then condensed with a carbazole aldehyde to form a chalcone intermediate. This intermediate can be further cyclized to yield various heterocyclic derivatives, such as pyrazolines.
A. Synthesis of 3-Acetylcoumarin (A Key Precursor)
A common and efficient method for the synthesis of the 3-acetylcoumarin precursor is the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate.[1][2][3]
Experimental Protocol: Knoevenagel Condensation for 3-Acetylcoumarin
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.
-
Catalyst Addition: Add piperidine (10 mol%) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture at 78°C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration. The crude product is then purified by recrystallization from aqueous ethanol to yield 3-acetylcoumarin as a solid.[3]
B. Synthesis of Coumarin-Carbazole Chalcones
The synthesized 3-acetylcoumarin is then used in a Claisen-Schmidt condensation reaction with a suitable carbazole aldehyde, such as 9-ethyl-9H-carbazole-3-carbaldehyde, to produce coumarin-carbazole chalcones.[4][5]
Experimental Protocol: Claisen-Schmidt Condensation for Coumarin-Carbazole Chalcones
-
Reactant Mixture: Combine 3-acetylcoumarin derivatives (3 mmol), 9-ethyl-9H-carbazole-3-carbaldehyde (3 mmol), and piperidine (0.3 mmol) in 30 mL of ethanol in a round-bottom flask.[4]
-
Reaction Conditions: Stir the mixture at 70°C for approximately 45-60 minutes.[4] Monitor the reaction progress using TLC.
-
Isolation of Product: Upon completion, filter the reaction mixture. The precipitated chalcone product is then washed with cold ethanol to afford the purified coumarin-carbazole chalcone.[4]
C. Synthesis of Coumarin-Carbazole Fused Pyrazolines
The coumarin-carbazole chalcones can be readily converted into pyrazoline derivatives through a cyclization reaction with hydrazine hydrate.[4][5][6]
Experimental Protocol: Cyclization to Form Pyrazoline Derivatives
-
Reaction Mixture: In a round-bottom flask, dissolve the coumarin-carbazole chalcone (1 mmol) in ethanol. Add a catalytic amount of glacial acetic acid and then add hydrazine hydrate (1 mmol).[5][6]
-
Reaction Conditions: Reflux the reaction mixture at 65-80°C for 1.5 to 3 hours.[5][6] Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The resulting precipitate is filtered, dried, and then purified. Purification can be achieved by column chromatography using a solvent system such as n-hexane:ethyl acetate.[4][7]
II. Applications in Drug Development
Carbazole-fused coumarin derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to interact with key biological targets.
A. Anticancer Activity
Several synthesized coumarin-carbazole pyrazoline hybrids have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[4]
Table 1: Anticancer Activity of Selected Coumarin-Carbazole Pyrazoline Derivatives [4]
| Compound | Cell Line | IC50 (μM) |
| 4a | HeLa | 12.59 |
| NCI-H520 | 11.26 | |
| NRK-52E | >100 | |
| 7b | HeLa | 11.36 |
| NCI-H520 | 9.13 | |
| NRK-52E | >100 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. NRK-52E is a normal rat kidney cell line, used as a control for cytotoxicity.
B. Acetylcholinesterase (AChE) Inhibition
Certain carbazole-coumarin hybrids act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. These compounds are designed as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8][9][10][11] This dual inhibition can lead to enhanced therapeutic efficacy.
Table 2: Acetylcholinesterase Inhibitory Activity of Carbazole-Coumarin Hybrids
| Compound | Target | IC50 (μM) |
| Hybrid 1 | eeAChE | 0.39 |
| eqBChE | 0.28 |
eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase.
III. Photophysical Properties
Carbazole-fused coumarin derivatives often exhibit interesting photophysical properties, making them suitable for applications in fluorescent probes and materials science.
Table 3: Photophysical Data for Selected Carbazole-Coumarin Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Derivative A | 420 | 512 |
| Derivative B | 442 | 549 |
IV. Visualized Workflows and Pathways
To aid in the understanding of the synthetic and biological processes, the following diagrams have been generated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazole derivatives utilizing Suzuki coupling reactions. The methodologies outlined are drawn from peer-reviewed chemical literature and are intended to serve as a practical guide for chemists in research and development.
Application Note 1: Synthesis of Carbazole Carboxylic Acids via Suzuki Coupling and Cadogan Cyclization
This protocol details the synthesis of 9H-Carbazole-1-carboxylic acid and 9H-Carbazole-3-carboxylic acid. The key steps involve a Suzuki-Miyaura cross-coupling to form a 2'-Nitro-biphenyl intermediate, followed by a Cadogan reductive cyclization to yield the carbazole core.[1] This method is particularly useful for producing carbazole alkaloids and their analogues.[1]
Experimental Protocol:
Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-[1]dioxaborolan-2-yl)-benzoic acid methyl ester (Boronic Ester Intermediate)
-
To a stirred solution of 3-Bromobenzoic acid methyl ester (10 g, 46.5 mmol) in 1,4-dioxane (60 mL) under a nitrogen atmosphere, add bis(pinacolato)diboron (17.68 g, 69.76 mmol), PdCl₂(PPh₃)₂ (1.6 g, 2.32 mmol), and potassium acetate (9.12 g, 93.02 mmol) at room temperature.
-
Heat the reaction mixture to 90°C and stir for 5 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a short pad of celite and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification. The expected yield is approximately 82%.[1]
Step 2: Suzuki-Miyaura Cross-Coupling to form 2'-Nitro-biphenyl-3-carboxylic acid methyl ester
-
Combine the crude boronic ester intermediate from Step 1 with 2-bromonitrobenzene in toluene.
-
Add Pd(PPh₃)₃ as the catalyst and potassium carbonate as the base.
-
Reflux the reaction mixture.
-
Upon completion, as monitored by TLC, cool the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica gel column chromatography to obtain 2'-Nitro-biphenyl-3-carboxylic acid methyl ester. The expected isolated yield is 85%.[1]
Step 3: Cadogan Reductive Cyclization to form Carbazole Esters
-
Treat the 2'-Nitro-biphenyl intermediate with triphenylphosphine in o-dichlorobenzene.
-
This reaction will produce a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester.
-
The combined yield for the carbazole esters is approximately 96%, with the two isomers formed in a roughly 1:1 ratio.[1] 9H-Carbazole-1-carboxylic acid methyl ester can be isolated as a white crystalline solid in 48% yield.[1]
Step 4: Hydrolysis to 9H-Carbazole-1-carboxylic acid
-
To a solution of 9H-Carbazole-1-carboxylic acid methyl ester (1.5 g, 6.66 mmol) in a mixture of water (25 mL) and ethanol (5 mL), add potassium hydroxide (0.75 g, 13.32 mmol) at 25°C.
-
Reflux the reaction mixture for 5 hours.
-
Filter the reaction mixture through celite and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/hexane (1:1) eluent to yield 9H-Carbazole-1-carboxylic acid as a white solid. The expected yield is 95%.[1]
Quantitative Data Summary:
| Step | Product | Starting Material | Catalyst/Reagent Highlights | Solvent | Yield (%) |
| 1. Borylation | 3-(4,4,5,5-Tetramethyl-[1]dioxaborolan-2-yl)-benzoic acid methyl ester | 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron, PdCl₂(PPh₃)₂, Potassium acetate | 1,4-Dioxane | 82 |
| 2. Suzuki Coupling | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Boronic ester from Step 1, 2-bromonitrobenzene | Pd(PPh₃)₃, Potassium carbonate | Toluene | 85 |
| 3. Cadogan Cyclization | 9H-Carbazole-1/3-carboxylic acid methyl esters | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | o-dichlorobenzene | 96 (combined) |
| 4. Hydrolysis | 9H-Carbazole-1-carboxylic acid | 9H-Carbazole-1-carboxylic acid methyl ester | Potassium hydroxide | Water/Ethanol | 95 |
Reaction Workflow:
Caption: Synthetic pathway for carbazole carboxylic acids.
Application Note 2: Synthesis of N-Acetylcarbazoles via Suzuki Coupling and C-H Functionalization
This protocol describes a method for the synthesis of unsymmetrical N-acetylcarbazoles. The process begins with a Suzuki-Miyaura coupling to create a biaryl acetamide, which then undergoes a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation to yield the carbazole product. This strategy allows for precise control over the substitution pattern of the final carbazole.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling for Biaryl Acetamide Synthesis
-
In a glovebox, combine 2'-bromoacetanilide (or 2'-chloroacetanilide), the desired arylboronic acid, a palladium precatalyst, the SPhos ligand, and potassium phosphate.
-
Add a suitable solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 100-120°C) with stirring for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired biaryl acetamide. Yields are typically near quantitative.
Step 2: Palladium-Catalyzed Cyclization to N-Acetylcarbazole
-
In a reaction vessel, dissolve the biaryl acetamide in a solvent such as toluene.
-
Add 5 mol% of Pd(OAc)₂ and one equivalent of Cu(OAc)₂.
-
Stir the mixture under an atmosphere of oxygen (using a balloon).
-
Heat the reaction to 120°C and monitor its progress.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the N-acetylcarbazole. This method is compatible with a variety of functional groups on both aryl rings.
Step 3: Deacetylation to Free Carbazole (Optional)
-
The N-acetylcarbazole can be converted to the free carbazole in nearly quantitative yield.
-
Treat the N-acetylcarbazole with either an acidic solution (e.g., 1:5 H₂SO₄:MeOH) or a base (e.g., DBU) at 60-80°C.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the free carbazole.
Quantitative Data Summary:
| Step | Product | Starting Materials | Catalyst/Reagent Highlights | Solvent | Yield (%) |
| 1. Suzuki Coupling | Substituted Biaryl Acetamide | 2'-bromoacetanilide, Arylboronic acid | Palladium precatalyst, SPhos, K₃PO₄ | Toluene | Near Quantitative |
| 2. C-H Functionalization/Cyclization | N-Acetylcarbazole | Substituted Biaryl Acetamide | Pd(OAc)₂, Cu(OAc)₂, Oxygen | Toluene | Good to Excellent |
| 3. Deacetylation (Optional) | Free Carbazole | N-Acetylcarbazole | H₂SO₄/MeOH or DBU | - | ~97 |
Logical Relationship Diagram:
Caption: Synthesis of N-acetylcarbazoles and free carbazoles.
References
Application Notes and Protocols for Intramolecular Cyclization Strategies in Carbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazoles via various intramolecular cyclization strategies. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals, and they serve as crucial building blocks in materials science. The following sections detail several key synthetic methodologies, complete with reaction mechanisms, experimental procedures, and comparative data to aid in the selection and implementation of the most suitable strategy for a given research and development objective.
Transition-Metal-Catalyzed Intramolecular C-H Amination
Transition-metal-catalyzed intramolecular C-H amination has emerged as a powerful and atom-economical method for the synthesis of carbazoles. This approach involves the formation of a C-N bond through the direct coupling of an N-H bond with a C-H bond on the adjacent aromatic ring of a 2-aminobiphenyl derivative. Various transition metals, including palladium, copper, and iridium, have been successfully employed to catalyze this transformation.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis is a versatile tool for C-N bond formation. In the context of carbazole synthesis, a two-step, one-pot procedure involving a Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular direct arylation is often employed.[1] More direct approaches where a pre-formed N-substituted 2-aminobiphenyl undergoes intramolecular C-H amination are also prevalent.
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Tosylcarbazoles
This protocol is adapted from a procedure utilizing Oxone as an oxidant at ambient temperature.[2]
-
Materials:
-
N-Tosyl-2-arylaniline (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Oxone (2.0 equiv)
-
Toluene/AcOH (v/v = 4:1)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk tube, add N-tosyl-2-arylaniline (0.2 mmol, 1.0 equiv) and Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add toluene (1.6 mL) and acetic acid (0.4 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add Oxone (246 mg, 0.4 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbazole.
-
Quantitative Data:
| Substrate (N-Tosyl-2-arylaniline) | Product | Yield (%) |
| 4'-Methyl | 2-Methyl-9-tosyl-9H-carbazole | 85 |
| 4'-Methoxy | 2-Methoxy-9-tosyl-9H-carbazole | 82 |
| 4'-Fluoro | 2-Fluoro-9-tosyl-9H-carbazole | 90 |
| 4'-Chloro | 2-Chloro-9-tosyl-9H-carbazole | 88 |
| 4'-Trifluoromethyl | 2-(Trifluoromethyl)-9-tosyl-9H-carbazole | 75 |
Logical Relationship Diagram: Palladium-Catalyzed C-H Amination
Caption: Workflow for Palladium-Catalyzed Intramolecular C-H Amination.
Iridium-Catalyzed Intramolecular C-H Amination
Iridium catalysts have been effectively used for the dehydrogenative cyclization of 2-aminobiphenyls to N-H carbazoles. This method is advantageous as it often proceeds under aerobic conditions with air as the terminal oxidant.
Experimental Protocol: Iridium-Catalyzed Dehydrogenative Cyclization
This protocol is based on the work of Miura and colleagues.
-
Materials:
-
2-Aminobiphenyl derivative (1.0 equiv)
-
[Cp*IrCl₂]₂ (2.5 mol%)
-
Cu(OAc)₂ (20 mol%)
-
Pivalic acid (2.0 equiv)
-
o-Xylene
-
Air atmosphere
-
-
Procedure:
-
In a screw-capped test tube, combine the 2-aminobiphenyl derivative (0.2 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (4.0 mg, 0.005 mmol, 2.5 mol%), Cu(OAc)₂ (7.3 mg, 0.04 mmol, 20 mol%), and pivalic acid (41 mg, 0.4 mmol, 2.0 equiv).
-
Add o-xylene (1.0 mL).
-
Seal the tube and stir the mixture in a preheated oil bath at 130 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding N-H carbazole.
-
Quantitative Data:
| Substrate (2-Aminobiphenyl) | Product | Yield (%) |
| 2-Aminobiphenyl | Carbazole | 85 |
| 4'-Methyl-2-aminobiphenyl | 2-Methylcarbazole | 81 |
| 4-Methyl-2-aminobiphenyl | 3-Methylcarbazole | 78 |
| 4,4'-Dimethyl-2-aminobiphenyl | 2,7-Dimethylcarbazole | 75 |
Reaction Pathway Diagram: Iridium-Catalyzed C-H Amination
Caption: Catalytic cycle for Ir-catalyzed dehydrogenative carbazole synthesis.
Photocatalyzed Intramolecular Cyclizations
Photocatalysis offers a green and mild alternative for carbazole synthesis, often proceeding at room temperature under visible light irradiation. These methods can involve the cyclization of precursors like 2-azidobiphenyls or sulfilimines.
Visible-Light-Promoted C-H Amination of 2-Azidobiphenyls
This method provides an operationally simple and metal-free pathway to carbazoles, with nitrogen gas as the only byproduct. The reaction can be performed in aqueous solutions, enhancing its green chemistry credentials.
Experimental Protocol: Photocatalytic Synthesis of Carbazoles from 2-Azidobiphenyls
-
Materials:
-
2-Azidobiphenyl derivative (1.0 equiv)
-
Acetonitrile/Water (v/v = 1:1)
-
Blue LEDs (450-460 nm)
-
-
Procedure:
-
Dissolve the 2-azidobiphenyl derivative (0.1 mmol) in a mixture of acetonitrile (1.0 mL) and water (1.0 mL) in a glass vial.
-
Seal the vial and stir the solution at room temperature.
-
Irradiate the reaction mixture with blue LEDs for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data:
| Substrate (2-Azidobiphenyl) | Product | Yield (%) |
| 2-Azidobiphenyl | Carbazole | 95 |
| 4'-Methyl-2-azidobiphenyl | 2-Methylcarbazole | 92 |
| 4-Methoxy-2-azidobiphenyl | 3-Methoxycarbazole | 88 |
| 4-Chloro-2-azidobiphenyl | 3-Chlorocarbazole | 90 |
Workflow Diagram: Photocatalytic Carbazole Synthesis
Caption: Pathway for visible-light-promoted synthesis of carbazoles.
Cadogan-Sundberg Carbazole Synthesis
The Cadogan-Sundberg reaction is a classic method for synthesizing carbazoles through the reductive cyclization of o-nitrobiphenyls using trivalent phosphorus reagents, such as triethyl phosphite. The reaction is believed to proceed through a nitrene intermediate.
Experimental Protocol: Cadogan-Sundberg Cyclization
-
Materials:
-
o-Nitrobiphenyl derivative (1.0 equiv)
-
Triethyl phosphite (excess, serves as reagent and solvent)
-
Nitrogen atmosphere
-
-
Procedure:
-
Place the o-nitrobiphenyl derivative (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of triethyl phosphite (e.g., 5-10 mL).
-
Heat the mixture to reflux (typically 150-160 °C) under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite under high vacuum.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the carbazole product.
-
Quantitative Data:
| Substrate (o-Nitrobiphenyl) | Product | Yield (%) |
| 2-Nitrobiphenyl | Carbazole | 70-85 |
| 2-Nitro-4'-methylbiphenyl | 2-Methylcarbazole | 75 |
| 4-Methyl-2'-nitrobiphenyl | 4-Methylcarbazole | 72 |
| 2-Nitro-4,4'-dimethylbiphenyl | 2,7-Dimethylcarbazole | 68 |
Mechanism Diagram: Cadogan-Sundberg Reaction
Caption: Mechanism of the Cadogan-Sundberg carbazole synthesis.
Graebe-Ullmann Carbazole Synthesis
The Graebe-Ullmann synthesis is one of the earliest methods for preparing carbazoles. It involves the diazotization of a 2-aminodiphenylamine, which forms a 1-phenyl-1,2,3-benzotriazole intermediate. Subsequent thermolysis of this intermediate leads to the extrusion of nitrogen gas and cyclization to form the carbazole.
Experimental Protocol: Graebe-Ullmann Synthesis (Classical Conditions)
-
Materials:
-
2-Aminodiphenylamine
-
Sodium nitrite
-
Hydrochloric acid
-
High-boiling solvent (e.g., paraffin oil) or sand bath for thermolysis
-
-
Procedure:
-
Diazotization and Triazole Formation:
-
Dissolve 2-aminodiphenylamine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise with stirring.
-
Continue stirring at low temperature for 30-60 minutes to form the 1-phenyl-1,2,3-benzotriazole.
-
Isolate the benzotriazole intermediate by filtration, wash with cold water, and dry.
-
-
Thermolysis:
-
Place the dried benzotriazole in a flask.
-
Heat the solid to a high temperature (often >300 °C), either neat, in a high-boiling solvent, or in a sand bath, until nitrogen evolution ceases.
-
The crude carbazole is obtained upon cooling.
-
Purify by recrystallization or sublimation.
-
-
Note: Modern variations may employ microwave irradiation for the thermolysis step to achieve faster reaction times and potentially higher yields.
Reaction Scheme Diagram: Graebe-Ullmann Synthesis
Caption: The reaction pathway of the Graebe-Ullmann carbazole synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Carbazol-9-ylpropan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Carbazol-9-ylpropan-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the N-acylation of carbazole with propionyl chloride in the presence of a base. This reaction typically involves the deprotonation of the carbazole nitrogen followed by nucleophilic attack on the acyl chloride.
Q2: What are the key factors influencing the yield of the N-acylation reaction?
A2: Several factors can significantly impact the reaction yield, including the choice of base, solvent, reaction temperature, and the purity of the starting materials. The efficiency of the deprotonation of carbazole and the reactivity of the resulting carbazolide anion are critical.
Q3: Can Friedel-Crafts acylation be used to synthesize this compound?
A3: While Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, it is generally not the preferred method for synthesizing this compound. Acylation of carbazole under Friedel-Crafts conditions typically occurs on the carbazole ring (C-acylation) rather than at the nitrogen atom (N-acylation), leading to different isomers.
Q4: What are some common impurities or side products in this synthesis?
A4: Common impurities include unreacted carbazole, side products from the hydrolysis of propionyl chloride, and potentially di-acylated products under forcing conditions. In some cases, residual base or its salts may also be present in the crude product.[1]
Q5: What purification techniques are most effective for isolating this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for high-purity isolation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Ineffective deprotonation of carbazole. 2. Deactivated or impure carbazole. 3. Hydrolysis of propionyl chloride. 4. Insufficient reaction temperature. | 1. Use a stronger base (e.g., NaH instead of pyridine). Ensure anhydrous reaction conditions. 2. Purify carbazole by recrystallization before use. 3. Add propionyl chloride slowly to the reaction mixture at a low temperature. Use freshly opened or distilled propionyl chloride. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Presence of significant amount of unreacted carbazole | 1. Insufficient amount of base or acylating agent. 2. Short reaction time. | 1. Use a slight excess of the base and propionyl chloride (e.g., 1.1-1.2 equivalents). 2. Extend the reaction time and monitor by TLC until the carbazole spot disappears or significantly diminishes. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high. 2. Presence of impurities that promote polymerization or side reactions. | 1. Maintain a controlled temperature throughout the reaction. For highly exothermic reactions, consider cooling the reaction vessel. 2. Ensure all starting materials and the solvent are pure and dry. |
| Difficulties in product isolation/purification | 1. Product is an oil instead of a solid. 2. Co-elution of impurities during column chromatography. | 1. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended. 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Hydrolysis of the product during workup | The N-acyl bond can be susceptible to hydrolysis under strongly acidic or basic conditions. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: N-Acylation of Carbazole using Sodium Hydride
This protocol is based on the general principle of N-acylation of heterocyclic compounds.
Materials:
-
Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of carbazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propionyl chloride (1.1 eq.) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound.
Protocol 2: N-Acylation of Carbazole using Pyridine
This protocol utilizes a milder base and is often simpler to perform.
Materials:
-
Carbazole
-
Propionyl chloride
-
Pyridine (as both base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve carbazole (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C and add propionyl chloride (1.2 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acylation of Carbazole Analogs
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | THF | rt | 12 | ~85-95 (typical for similar acylations) | General knowledge |
| 2 | Pyridine | Pyridine | rt | 8 | ~70-85 (typical for similar acylations) | General knowledge |
| 3 | K₂CO₃ | DMF | 100 | 6 | Variable, often lower for simple acyl chlorides | [1] |
| 4 | Et₃N | DCM | rt | 24 | Moderate to good yields reported for similar systems | General knowledge |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
References
Technical Support Center: Purification of 1-Carbazol-9-ylpropan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Carbazol-9-ylpropan-1-one. The following protocols and advice are based on established methods for the purification of carbazole derivatives.
Troubleshooting Common Purification Issues
Encountering unexpected results is a common part of the experimental process. This guide will help you navigate and resolve frequently encountered challenges during the purification of this compound.
Logical Workflow for Troubleshooting Purification
The following diagram outlines a systematic approach to troubleshooting common purification problems.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the recommended recrystallization solvent. What should I do?
A1: If your compound has low solubility, you can try gently heating the solvent to increase solubility. Be sure to heat it below the solvent's boiling point in a well-ventilated fume hood. If it still does not dissolve, you may need to screen for a different solvent or a binary solvent mixture.
Q2: After running a column, I see multiple spots in my "pure" fractions when analyzed by TLC. What went wrong?
A2: This could be due to several factors:
-
Column Overloading: You may have loaded too much crude material onto the column, leading to poor separation. Try using less material.
-
Improper Solvent System: The polarity of your eluent may be too high, causing all compounds to elute together. Try a less polar solvent system.
-
Compound Degradation: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[1]
Q3: My compound came off the column, but the fractions have very low concentrations and the product is spread out over many fractions (tailing). How can I improve this?
A3: Tailing is often caused by interactions between the compound and the stationary phase. To mitigate this, you can try increasing the polarity of the eluting solvent once the compound starts to elute.[1] Adding a small amount of a more polar solvent (like methanol) to your eluent can also help to reduce tailing.
Q4: I am unable to get my compound to crystallize. What are some alternative techniques?
A4: If direct crystallization is not working, you can try:
-
Antisolvent Crystallization: Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (an antisolvent) until the solution becomes turbid.
-
Evaporation: Slowly evaporate the solvent from a solution of your compound.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound, based on procedures for similar carbazole derivatives.
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For carbazole derivatives, a common stationary phase is silica gel with a mobile phase consisting of a mixture of ethyl acetate and hexane.[2][3][4]
Experimental Workflow for Column Chromatography
Detailed Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[1] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity as needed to move your compound down the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. Ethanol, chloroform, and dioxane-water mixtures have been successfully used for the recrystallization of similar carbazole derivatives.[2][3][4][5]
Detailed Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize out of the solution. For further crystal formation, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
The following table summarizes typical parameters for the purification of carbazole derivatives, which can be adapted for this compound.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent | Typical Ratios/Conditions | Reference Compounds |
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | 1:4 to 1:9 (v/v) | 3-(9H-Carbazol-9-yl)propan-1-ol and other derivatives |
| Recrystallization | N/A | Ethanol | N/A | Various carbazole derivatives[2] |
| Recrystallization | N/A | Chloroform | N/A | 3-(9H-Carbazol-9-yl)propan-1-ol[3][4] |
| Recrystallization | N/A | Dioxane / Water | 1:1 to 3:1 (v/v) | Various carbazole derivatives[5] |
References
Navigating the Labyrinth of Carbazole Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of carbazoles, the path can be fraught with unexpected challenges, from stubborn side reactions to diminishing yields. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to navigate the complexities of common carbazole synthesis methods.
Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. However, their synthesis can be a complex undertaking. This guide delves into the nuances of four classical and widely used methods for carbazole synthesis: the Borsche-Drechsel cyclization, the Bucherer-carbazole synthesis, the Graebe-Ullmann synthesis, and the Cadogan cyclization. Each section provides insights into common side reactions, troubleshooting strategies, and detailed experimental protocols to empower researchers to overcome synthetic hurdles and achieve their desired products with higher purity and yield.
Borsche-Drechsel Cyclization: Taming the Fischer Indole Analogue
The Borsche-Drechsel cyclization, a powerful tool for constructing the carbazole framework, is analogous to the Fischer indole synthesis and, as such, can be susceptible to similar side reactions. Understanding these potential pitfalls is key to a successful synthesis.
Frequently Asked Questions (FAQs):
Question: My Borsche-Drechsel reaction is giving a low yield of the desired tetrahydrocarbazole, and I'm observing a mixture of products. What are the likely side reactions?
Answer: The most common side reactions in the Borsche-Drechsel cyclization stem from the acid-catalyzed rearrangement of the arylhydrazone intermediate. These can include:
-
Incomplete Cyclization: The reaction may stall at the enamine intermediate stage, especially if the acid catalyst is too weak or the reaction temperature is too low.
-
Rearrangement and Dimerization: Under harsh acidic conditions, the intermediates can undergo rearrangements or dimerize, leading to a complex mixture of byproducts.
-
Oxidation of Intermediates: If the reaction is not performed under an inert atmosphere, sensitive intermediates can oxidize, reducing the yield of the desired product.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetrahydrocarbazole | Insufficient acid catalysis. | Use a stronger acid catalyst such as polyphosphoric acid (PPA) or increase the concentration of the current acid. |
| Reaction temperature too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Formation of Multiple Byproducts | Acid concentration is too high or reaction time is too long. | Optimize the acid concentration and reaction time. Quench the reaction as soon as the starting material is consumed. |
| Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Isolating the Product | Product is contaminated with starting materials or byproducts. | Purify the crude product by column chromatography on silica gel. |
Experimental Protocol: Synthesis of Tetrahydrocarbazole
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to form the phenylhydrazone.
-
Remove the ethanol under reduced pressure.
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) and heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the hot reaction mixture into a beaker of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude tetrahydrocarbazole by recrystallization from ethanol or by column chromatography.
Logical Relationship of Borsche-Drechsel Cyclization
Caption: Key steps and potential side reactions in the Borsche-Drechsel cyclization.
Bucherer-Carbazole Synthesis: Navigating Naphthol Reactions
The Bucherer-carbazole synthesis offers a direct route to benzo[a]carbazoles from naphthols and arylhydrazines. While effective, this reaction can sometimes lead to the formation of undesired byproducts.
Frequently Asked Questions (FAQs):
Question: I am attempting a Bucherer-carbazole synthesis and obtaining a significant amount of a colored byproduct that is difficult to separate from my desired carbazole. What could this be?
Answer: A common side reaction in the Bucherer synthesis is the formation of diamino compounds. These arise from the reaction of the intermediate naphthylamine with another molecule of the arylhydrazine or from self-condensation reactions. These byproducts are often highly colored and can complicate purification.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of Colored Byproducts (Diamino compounds) | Excess arylhydrazine or prolonged reaction time. | Use a stoichiometric amount of the arylhydrazine and monitor the reaction closely to avoid extended heating. |
| Low Yield of Benzo[a]carbazole | Inefficient sulfite-mediated reaction. | Ensure the sodium bisulfite is fresh and used in sufficient quantity. The pH of the reaction mixture is also critical and should be maintained in the optimal range. |
| Product Contamination | Incomplete reaction or presence of byproducts. | Purify the crude product using column chromatography. In some cases, recrystallization from a suitable solvent like toluene or xylene can be effective. |
Experimental Protocol: Synthesis of Benzo[a]carbazole
-
In a pressure vessel, combine 2-naphthol (1 equivalent), phenylhydrazine (1 equivalent), and a saturated aqueous solution of sodium bisulfite.
-
Seal the vessel and heat the mixture to 150-160 °C for 6-8 hours with stirring.
-
After cooling, carefully open the vessel and acidify the reaction mixture with hydrochloric acid.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude benzo[a]carbazole by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.
Bucherer-Carbazole Synthesis Workflow
Caption: A simplified workflow for the Bucherer-carbazole synthesis highlighting the formation of potential byproducts.
Graebe-Ullmann Synthesis: Mastering the Thermal Cyclization
The Graebe-Ullmann synthesis proceeds via the thermal decomposition of a 1-phenylbenzotriazole intermediate. While often high-yielding, the high temperatures required can sometimes lead to undesired side reactions, particularly with substituted starting materials.
Frequently Asked Questions (FAQs):
Question: My Graebe-Ullmann reaction is producing a significant amount of a secondary amine byproduct instead of the expected carbazole. Why is this happening?
Answer: The formation of secondary amines is a known side reaction in the Graebe-Ullmann synthesis, especially when the phenyl ring of the 1-phenylbenzotriazole intermediate bears an alkyl substituent. The high temperatures can cause fragmentation of the molecule, leading to the formation of these byproducts. The presence of unsaturated groups in the starting material can also adversely affect the reaction.[1]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of Secondary Amine Byproducts | High reaction temperatures and/or presence of alkyl substituents. | If possible, use starting materials without alkyl substituents on the phenyl ring. Alternatively, explore photochemical decomposition methods which can sometimes proceed at lower temperatures. |
| Low Yield of Carbazole | Incomplete decomposition of the benzotriazole intermediate. | Ensure the reaction is heated to a sufficiently high temperature for a sufficient amount of time to ensure complete nitrogen extrusion. |
| Presence of unsaturated groups. | Modify the synthetic route to avoid the presence of unsaturated groups in the aminodiphenylamine precursor. | |
| Tar Formation | Decomposition of starting materials or products at high temperatures. | Perform the pyrolysis in a high-boiling, inert solvent to ensure even heat distribution and minimize localized overheating. |
Experimental Protocol: Synthesis of Carbazole
-
Synthesize 1-phenyl-1H-benzo[d][2][3][4]triazole from 2-aminodiphenylamine via diazotization.
-
In a flask equipped with a condenser, place the purified 1-phenyl-1H-benzo[d][2][3][4]triazole.
-
Heat the flask in a sand bath or with a suitable heating mantle to a temperature above its melting point (typically 250-300 °C) until the evolution of nitrogen gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid is typically crude carbazole and can be purified by recrystallization from a suitable solvent such as toluene or ethanol.
Graebe-Ullmann Synthesis and Side Reaction Pathway
Caption: The desired cyclization and a competing fragmentation pathway in the Graebe-Ullmann synthesis.
Cadogan Cyclization: Navigating a Harsh but Effective Reaction
The Cadogan cyclization is a reductive cyclization of 2-nitrobiphenyls that is known for its often harsh reaction conditions, typically requiring high temperatures and strong reducing agents. These conditions can lead to a variety of side reactions.
Frequently Asked Questions (FAQs):
Question: I am performing a Cadogan cyclization and observing multiple products, including some that appear to be N-oxides. Is this common?
Answer: Yes, the formation of N-oxide intermediates and byproducts is a possibility in the Cadogan reaction. The reaction proceeds through the deoxygenation of the nitro group, and incomplete reduction can lead to the formation of these species. Furthermore, the harsh conditions can lead to regioselectivity issues when using substituted 2-nitrobiphenyls, resulting in a mixture of carbazole isomers.[5]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of N-oxide Byproducts | Incomplete reduction of the nitro group. | Increase the amount of the reducing agent (e.g., triethyl phosphite) or prolong the reaction time. |
| Mixture of Regioisomers | Lack of regioselectivity in the cyclization of unsymmetrical 2-nitrobiphenyls. | If possible, design the synthesis of the 2-nitrobiphenyl to favor the formation of the desired precursor. Modern photochemical Cadogan reactions can sometimes offer better regioselectivity at milder conditions. |
| Low Yield and Tar Formation | Harsh reaction conditions leading to decomposition. | Consider using a higher-boiling inert solvent to maintain a consistent high temperature without localized overheating. Explore milder, photochemically-driven Cadogan reaction conditions if available. |
Experimental Protocol: Synthesis of Carbazole
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 2-nitrobiphenyl (1 equivalent).
-
Heat the 2-nitrobiphenyl to a molten state (around 180-200 °C) under a nitrogen atmosphere.
-
Add triethyl phosphite (2-3 equivalents) dropwise to the molten starting material over a period of 1-2 hours.
-
Maintain the reaction at a high temperature (reflux) for an additional 2-4 hours after the addition is complete.
-
Cool the reaction mixture and remove the excess triethyl phosphite and byproducts by vacuum distillation.
-
The solid residue is the crude carbazole, which can be purified by recrystallization from toluene or ethanol.
Cadogan Cyclization Decision Tree for Troubleshooting
Caption: A troubleshooting decision tree for common issues in the Cadogan cyclization.
Quantitative Data Summary
The following table summarizes typical yield ranges for various carbazole synthesis methods. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Synthesis Method | Reactants | Typical Yield Range (%) | Reference |
| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | 60-80 | [General knowledge] |
| Bucherer-Carbazole Synthesis | Naphthol, Arylhydrazine | 50-70 | [General knowledge] |
| Graebe-Ullmann Synthesis | 2-Aminodiphenylamine | 70-95 | [General knowledge] |
| Cadogan Cyclization (Thermal) | 2-Nitrobiphenyl | 40-70 | [General knowledge] |
| Modern Photochemical Cadogan | 2-Nitrobiphenyl | 71-90 | [6] |
| Rh-catalyzed from Azidobiphenyl | Azidobiphenyl | 65-98 | [2] |
| Mo-catalyzed from Nitrobiphenyl | Disubstituted Nitrobiphenyl | 70-87 | [2] |
| Cu-catalyzed C-N coupling | Benzenesulfonamide-substituted biphenyl | >90 | [7] |
This technical support center provides a foundational understanding of common challenges in carbazole synthesis. For more specific issues, consulting detailed literature on the particular substrate and reaction conditions is always recommended.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 4. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-light-driven Cadogan reaction [html.rhhz.net]
- 7. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-alkylation of carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of carbazole, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the carbazole's N-H group (pKa in the mid-teens).[1] | - Use a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3).[2][3] - Ensure the base is fresh and properly handled, especially hygroscopic bases like KOH and NaOH. Dry powdered bases in an oven before use.[3] |
| 2. Poor Solubility: Carbazole or its salt may have low solubility in the chosen solvent, hindering the reaction. | - Select a solvent that effectively dissolves both carbazole and the alkylating agent. Common choices include DMF, DMSO, acetone, and toluene.[2][3] - For two-phase systems (e.g., toluene/water), use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the carbazole anion and the alkylating agent.[1] | |
| 3. Inactive Alkylating Agent: The alkylating agent may have degraded or is not reactive enough under the applied conditions. | - Use a fresh bottle of the alkylating agent. - Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide if the reaction is sluggish.[4] | |
| 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction temperature, but be mindful of potential side reactions. Microwave irradiation can significantly reduce reaction times and improve yields.[5][6] | |
| Formation of Side Products | 1. O-Alkylation vs. N-Alkylation: While less common for carbazole itself, substituted carbazoles with hydroxyl groups can undergo O-alkylation. | - This is generally not a primary concern for unsubstituted carbazole due to the higher nucleophilicity of the deprotonated nitrogen.[1] |
| 2. C-Alkylation: Friedel-Crafts type alkylation on the aromatic rings can occur under certain conditions, especially with reactive alkylating agents and Lewis acid catalysts. | - Avoid Lewis acidic conditions if C-alkylation is observed. Stick to base-promoted N-alkylation conditions. | |
| 3. Elimination Reactions: If using a sterically hindered alkyl halide or a strong, bulky base, elimination can compete with substitution. | - Use a less hindered alkylating agent if possible. - Employ a non-nucleophilic, yet strong, base. | |
| Difficult Product Purification | 1. Unreacted Starting Material: Incomplete conversion leads to a mixture of carbazole and the N-alkylated product, which can be difficult to separate by chromatography due to similar polarities. | - Optimize reaction conditions (base, solvent, temperature, time) to drive the reaction to completion. - Consider a basic work-up to remove unreacted acidic carbazole. |
| 2. Catalyst Residue: Phase-transfer catalysts can sometimes co-elute with the product. | - Perform an aqueous wash to remove water-soluble catalysts like TBAB. - Some catalysts may require an acidic wash for removal.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of carbazole?
A1: The choice of base depends on the specific reaction conditions (solvent, alkylating agent) and the desired reactivity. Strong bases are generally required to deprotonate carbazole effectively.
-
Sodium Hydride (NaH): A very effective and commonly used strong base, typically used in anhydrous polar aprotic solvents like DMF or THF.[2]
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Strong, inexpensive bases often used in polar solvents or in two-phase systems with a phase-transfer catalyst.[1][3]
-
Potassium Carbonate (K2CO3): A milder base that is effective, especially in polar aprotic solvents like DMF or acetone, and is often used in microwave-assisted synthesis.[5][6]
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve the carbazole and the alkylating agent, be compatible with the chosen base, and have an appropriate boiling point for the desired reaction temperature.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they dissolve carbazole and its salts well and can accelerate SN2 reactions.[2]
-
Aromatic Solvents (Toluene, Xylene): Often used in phase-transfer catalysis conditions with aqueous bases.[1]
-
Ketones (Acetone): Can be a good solvent, particularly with bases like K2CO3.[3]
Q3: Can I use microwave irradiation for the N-alkylation of carbazole?
A3: Yes, microwave-assisted synthesis is a highly effective method for the N-alkylation of carbazole. It can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reactions compared to conventional heating.[2][5][6][7] This method is particularly advantageous for high-throughput synthesis and process optimization.
Q4: What is phase-transfer catalysis (PTC) and when should I use it for N-alkylation of carbazole?
A4: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of carbazole N-alkylation, a PTC like tetrabutylammonium bromide (TBAB) is often used in a two-phase system, such as toluene and aqueous NaOH. The PTC transports the carbazole anion from the aqueous/solid phase to the organic phase where it can react with the alkylating agent.[1] This method is useful when using inexpensive inorganic bases and avoids the need for anhydrous solvents.
Q5: My N-alkylation reaction is not going to completion. What should I do?
A5: If your reaction is stalling, consider the following troubleshooting steps:
-
Check the Base: Ensure your base is active and strong enough. For challenging alkylations, switching from K2CO3 to NaH might be beneficial.
-
Increase Temperature: Gently increase the reaction temperature, or consider switching to a microwave reactor for more efficient heating.[5][6]
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide could increase the reaction rate.
-
Add a Catalyst: If not already using one, consider adding a phase-transfer catalyst in a suitable solvent system.[1]
-
Ensure Anhydrous Conditions (if applicable): If using a water-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Ethylation of Carbazole
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 50% aq. NaOH | Benzene | Benzyl-triethylammonium chloride | Reflux | Not specified | 86.2 | (Bull. Chem. Soc. Jpn. 54, 1897 (1981))[4] |
| KOH | Benzene | Polyethylene glycol dialkyl ether | Not specified | Not specified | 92 | (Bull. Chem. Soc. Jpn. 56, 280 (1983))[4] |
| 40% aq. NaOH | Benzene | Tributylamine | 100 | 7 | 98.9 | (CN102898351A) |
| K2CO3 | Dry Media | TBAB | Microwave | 5-10 min | 95 | (Synthetic Communications, 27(9), 1553-1558) |
| NaH | DMF | None | Not specified | Not specified | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Phase-Transfer Catalysis (PTC)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq), an aromatic solvent (e.g., toluene, 5-10 mL per gram of carbazole), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Add a concentrated aqueous solution of a base (e.g., 50% NaOH, 2-3 eq).
-
Stir the mixture vigorously and add the alkylating agent (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water to dissolve any inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted N-Alkylation in Dry Media
-
In a microwave-safe vessel, thoroughly mix carbazole (1.0 eq), the alkylating agent (1.5 eq), a catalytic amount of TBAB (0.05 eq), and powdered potassium carbonate (2.0 eq).
-
Place the open vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture for short intervals (e.g., 1-2 minutes) at a moderate power setting, monitoring the reaction progress between intervals by TLC (dissolving a small sample in a suitable solvent).
-
Once the reaction is complete (typically within 5-15 minutes), cool the vessel to room temperature.
-
Extract the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter to remove the inorganic solids and wash the solids with the extraction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for N-alkylation of carbazole.
Caption: Troubleshooting logic for low yield in N-alkylation of carbazole.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Functionalized Carbazoles
Welcome to the technical support center for the synthesis of functionalized carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of functionalized carbazoles.
Issue 1: Low Yield in Carbazole Synthesis
Low product yield is a frequent challenge in carbazole synthesis. The table below outlines potential causes and suggests corresponding solutions.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Some reactions, like the Graebe-Ullmann synthesis, may require high temperatures, while others, such as certain palladium-catalyzed couplings, proceed at milder temperatures.[1][2] - Increase Catalyst Loading: In catalytic reactions, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if it improves conversion.[3] - Check Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction. Ensure all reagents and solvents are of high purity and appropriately dried. |
| Side Reactions | - Use of an Inert Atmosphere: For oxygen-sensitive reactions, such as those employing palladium catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[4] - Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For instance, in palladium-catalyzed aminations, weaker bases like K₂CO₃ might be required for substrates with base-sensitive functional groups.[5] - Protecting Groups: Consider using protecting groups for sensitive functionalities on your starting materials to prevent unwanted side reactions. The choice of protecting group is crucial and should be orthogonal to the reaction conditions.[6][7] |
| Product Decomposition | - Milder Reaction Conditions: If the desired carbazole is unstable under the reaction conditions, explore alternative synthetic routes that employ milder conditions. For example, photoredox catalysis can sometimes offer a gentler alternative to high-temperature reactions. - Work-up Procedure: Ensure the work-up procedure is not contributing to product degradation. Avoid unnecessarily harsh acidic or basic conditions during extraction and purification. |
| Suboptimal Catalyst System | - Ligand Screening: In palladium-catalyzed reactions, the choice of ligand is critical. A ligand screen can identify the optimal ligand for a specific substrate combination. For example, Xantphos has been shown to be effective in certain N-arylation reactions.[3] - Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) can influence the reaction efficiency.[3] |
Issue 2: Poor Regioselectivity in Electrophilic Substitution
Achieving the desired regioselectivity in the functionalization of the carbazole core can be challenging.
| Potential Cause | Suggested Solutions |
| Inherent Directing Effects of the Carbazole Nucleus | - Understanding Electronic Effects: The nitrogen atom in the carbazole ring directs electrophilic substitution primarily to the 3 and 6 positions due to its +M (mesomeric) effect. The 1, 8, 4, and 5 positions are generally less reactive. - Choice of Reagents and Catalysts: The regioselectivity of Friedel-Crafts acylations can be influenced by the Lewis acid catalyst and the acylating agent.[8] Experimenting with different catalysts (e.g., AlCl₃, FeCl₃) and reaction conditions may alter the regiochemical outcome. |
| Steric Hindrance | - Bulky Substituents: Pre-existing bulky substituents on the carbazole ring can hinder substitution at adjacent positions, directing the incoming electrophile to less sterically crowded sites. - Directed Lithiation: For accessing less favored positions, such as the 4 and 5 positions, directed lithiation using a bulky N-silyl protecting group in combination with nBuLi-TMEDA can be an effective strategy. |
| Substrate Control | - Strategic Placement of Directing Groups: The introduction of a directing group at a specific position can control the site of subsequent functionalization. However, this often requires additional synthetic steps for installation and removal. - Use of Transient Directing Groups: Norbornene has been used as a transient directing mediator in palladium-catalyzed C-H alkylation and acylation of carbazoles to achieve C1 functionalization. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the N-alkylation of carbazole?
A1: N-alkylation of carbazole can be challenging due to the relatively low nucleophilicity of the nitrogen atom. Here are some strategies to improve the efficiency of N-alkylation:
-
Use of a Strong Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically required to deprotonate the carbazole nitrogen, forming the more nucleophilic carbazolide anion.
-
Phase-Transfer Catalysis (PTC): PTC is a highly effective method for N-alkylation. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like potassium carbonate can significantly improve yields and reaction rates, especially for less reactive alkylating agents.[9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for N-alkylation reactions, often in the absence of a solvent ("dry media").[10][11]
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO can facilitate the reaction by solvating the cation and leaving the carbazolide anion more accessible for reaction.
Q2: What are the best methods for purifying functionalized carbazoles?
A2: The purification of carbazole derivatives depends on the nature of the compound and the impurities present. Common methods include:
-
Column Chromatography: This is the most widely used technique for purifying carbazole derivatives. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.[12][13]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Solvent selection is key and may require some experimentation.
-
Solvent Extraction: Liquid-liquid extraction can be used to remove certain impurities during the work-up. For example, washing with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic byproducts.
Q3: What are common side reactions in palladium-catalyzed carbazole synthesis, and how can they be minimized?
A3: In palladium-catalyzed syntheses, such as the Buchwald-Hartwig amination to form N-arylcarbazoles, several side reactions can occur:
-
Homocoupling of Aryl Halides: This can be minimized by optimizing the catalyst-to-ligand ratio and ensuring the reaction is performed under strictly anaerobic conditions.
-
Reduction of the Aryl Halide (Hydrodehalogenation): This side reaction can compete with the desired C-N bond formation. Careful selection of the phosphine ligand and base can help to suppress this pathway.
-
Catalyst Deactivation: The NH-carbazole byproduct formed during some palladacycle-catalyzed reactions can coordinate to the palladium center and inhibit catalytic activity. Using an N-substituted starting material can circumvent this issue.[14][15]
-
Amide Cleavage: In some cases, the amide protecting group on the biarylamine precursor can be cleaved under the reaction conditions, leading to lower yields. Optimization of reaction temperature and time is crucial to favor the desired cyclization over cleavage.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with carbazole.
Materials:
-
Carbazole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene or p-xylene)
Procedure:
-
To an oven-dried Schlenk tube, add the carbazole, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-125 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diels-Alder Reaction for Tetrahydrocarbazole Synthesis
This protocol describes the synthesis of a tetrahydrocarbazole derivative via a Diels-Alder reaction between a vinylindole and a dienophile.
Materials:
-
Indole derivative
-
Ketone or aldehyde (to form the vinylindole in situ)
-
Dienophile (e.g., N-phenylmaleimide)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask, dissolve the indole derivative and the ketone/aldehyde in the solvent.
-
Add the acid catalyst and heat the mixture to generate the vinylindole in situ.
-
Add the dienophile to the reaction mixture.
-
Continue heating until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude tetrahydrocarbazole can be purified by crystallization or column chromatography.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciforum.net [sciforum.net]
- 8. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
stability issues of 1-Carbazol-9-ylpropan-1-one in solution
Welcome to the technical support center for 1-Carbazol-9-ylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound in its solid state and in solution?
A1: For solid this compound, it is recommended to store it in a well-closed container at controlled room temperature, protected from light and moisture. For solutions, storage conditions should be determined based on experimental stability data. As a starting point, it is advisable to store solutions at 2-8°C, protected from light, and to use them as freshly as possible. Long-term storage of solutions is not recommended without performing stability studies.
Q2: What are the common degradation pathways for compounds similar to this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar ketone and carbazole-containing compounds can be susceptible to several degradation mechanisms. These include:
-
Hydrolysis: The propanone chain may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The carbazole ring system can be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic systems like carbazole can absorb UV light, leading to photolytic degradation.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.[1][2][3][4]
Q3: How can I establish the stability of this compound in my specific solvent system?
A3: To determine the stability in your solvent system, a forced degradation study is recommended.[1][2][3] This involves subjecting a solution of the compound to various stress conditions, such as heat, light, acid, base, and oxidation, and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram of a freshly prepared solution. | 1. Impurities in the starting material. 2. Degradation during sample preparation (e.g., exposure to light or incompatible solvent). 3. Contaminated solvent or glassware. | 1. Check the certificate of analysis of your this compound. 2. Prepare samples under controlled conditions (e.g., under yellow light, use fresh, high-purity solvents). 3. Use clean glassware and fresh, HPLC-grade solvents. |
| Loss of parent compound peak area over time in control samples. | 1. Inherent instability of the compound in the chosen solvent. 2. Adsorption of the compound to the container surface. 3. Evaporation of the solvent. | 1. Choose a different solvent or adjust the pH of the solution. 2. Consider using silanized glass vials. 3. Ensure containers are tightly sealed. |
| Significant degradation observed under all stress conditions. | 1. The stress conditions are too harsh. 2. The compound is inherently unstable. | 1. Reduce the duration of stress, the temperature, or the concentration of the stressing agent. The goal is to achieve 5-20% degradation.[1] 2. If the compound is highly unstable, consider derivatization or formulation strategies to improve stability. |
| No degradation observed under any stress conditions. | 1. The stress conditions are too mild. 2. The analytical method is not stability-indicating. | 1. Increase the duration of stress, the temperature, or the concentration of the stressing agent. 2. Ensure your analytical method can separate the parent compound from potential degradation products. This may require method development and validation.[2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter) for a specified duration.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.
Data Presentation
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradation Products | % Area of Major Degradant |
| Control | 0 | 100.0 | 0 | 0 |
| 24 | ||||
| 0.1 M HCl, 60°C | 0 | 100.0 | 0 | 0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0 | 0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | 0 | 0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Thermal, 60°C | 0 | 100.0 | 0 | 0 |
| 24 | ||||
| Photolytic | 0 | 100.0 | 0 | 0 |
| TBD |
TBD: To be determined based on the rate of degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability studies.
References
Technical Support Center: Carbazole Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-arylcarbazoles?
A1: The most prevalent methods for N-arylcarbazole synthesis are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation.[1][2] Metal-free N-arylation under strongly basic conditions is also a cost-effective and environmentally friendly alternative.
Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the potential causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. Common issues include catalyst deactivation, poor substrate solubility, inappropriate choice of ligand or base, and the presence of impurities.[3] Aryl chlorides, in particular, can be challenging substrates due to the difficulty of oxidative addition.[4]
Q3: I am observing significant side product formation in my Ullmann condensation. How can I minimize this?
A3: Side product formation in Ullmann reactions is often due to high reaction temperatures and the use of stoichiometric amounts of copper.[2] Modern protocols using soluble copper catalysts with specific ligands can proceed under milder conditions, reducing the formation of unwanted byproducts.[2]
Q4: How can I improve the regioselectivity of my carbazole synthesis?
A4: Achieving high regioselectivity can be challenging, especially when dealing with substituted precursors. The choice of synthetic strategy plays a crucial role. For instance, methods that proceed via a directed C-H activation or a pre-functionalized starting material can offer better control over the regiochemical outcome.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem: Low to no product yield.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-catalyst to ensure the formation of the active catalytic species. Pd(OAc)₂ can be unreliable.[4] Ensure the catalyst has not degraded; use a fresh batch if necessary. |
| Ligand Choice | The choice of phosphine ligand is critical.[3] Screen different ligands (e.g., XPhos, SPhos, DavePhos) to find the optimal one for your specific substrate combination. |
| Base Selection | Strong bases like NaOtBu or LHMDS are common, but can be incompatible with sensitive functional groups.[3] Weaker bases such as Cs₂CO₃ or K₃PO₄ can be used to improve functional group tolerance.[3] |
| Solvent Issues | Poor solubility of reagents can hinder the reaction.[3] Common solvents include toluene, dioxane, and THF.[4] Consider using a mixture of solvents to improve solubility. |
| Aryl Halide Reactivity | The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[3] For less reactive aryl chlorides, using a more active catalyst system or higher temperatures may be necessary. |
Problem: Formation of carbazole byproduct from the ligand.
-
Explanation: Some biarylphosphine ligands can undergo intramolecular cyclization to form carbazole-like impurities, which can also inhibit the catalyst.[3]
-
Solution: Consider using a different class of ligands, such as those with more rigid backbones that are less prone to cyclization.
Ullmann Condensation
Problem: Reaction requires harsh conditions (high temperature, strong base).
| Potential Cause | Troubleshooting Step |
| Copper Source | Traditional Ullmann reactions often use copper powder, which requires high temperatures.[2] |
| Ligand Absence | The absence of a suitable ligand necessitates harsher conditions. |
| Solvent Choice | High-boiling polar solvents like DMF or NMP are often required.[2] |
| Solution | Employ a modern Ullmann protocol using a soluble copper(I) salt (e.g., CuI) with a chelating ligand (e.g., phenanthroline, diamine derivatives).[2][5] This allows the reaction to proceed at lower temperatures. |
Problem: Difficulty in removing copper catalyst from the product.
-
Explanation: Residual copper can be challenging to remove and may interfere with subsequent reactions or applications.
-
Solution: After the reaction, quench with an aqueous solution of a chelating agent like EDTA or ammonia. Multiple extractions and washes may be necessary. Passing the crude product through a short plug of silica gel or celite can also help remove residual copper salts.
Purification of Carbazole Derivatives
Problem: Difficulty in separating the product from starting materials or byproducts by column chromatography.
| Potential Cause | Troubleshooting Step |
| Similar Polarity | The product and impurities have very similar polarities. |
| Solution | Try a different solvent system for elution, experimenting with gradients of solvents with different selectivities (e.g., dichloromethane/hexanes, acetone/hexanes).[6] If separation is still poor, consider derivatizing the impurity to alter its polarity before chromatography. |
Problem: Product "oils out" during recrystallization.
-
Explanation: The compound is not crystallizing properly from the chosen solvent system and is instead separating as an immiscible liquid.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Using a solvent pair (one in which the compound is soluble and one in which it is insoluble) and slowly adding the "insoluble" solvent until turbidity is observed can often induce crystallization.[7]
Experimental Protocols & Signaling Pathways
Experimental Workflow: Buchwald-Hartwig N-Arylation of Carbazole
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scale-up Synthesis of 1-Carbazol-9-ylpropan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Carbazol-9-ylpropan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation of Carbazole: The base used may be insufficient or not strong enough to fully deprotonate the carbazole nitrogen. The pKa of the carbazole N-H is in the mid-teens.[1] 2. Inactive Propionyl Chloride: The propionyl chloride may have hydrolyzed due to exposure to moisture. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Base Selection and Handling: Use a strong base like sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions. Use a slight excess of the base to ensure complete deprotonation. 2. Reagent Quality: Use freshly opened or distilled propionyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 3. Temperature Optimization: While the initial deprotonation is often done at a low temperature (e.g., 0 °C) to control the reaction, the subsequent acylation may require warming to room temperature or slightly above to ensure completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Presence of Unreacted Carbazole | 1. Insufficient Propionyl Chloride: The molar ratio of propionyl chloride to carbazole may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry Adjustment: Use a slight excess (e.g., 1.1-1.2 equivalents) of propionyl chloride to drive the reaction to completion. 2. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or GC). Continue the reaction until the starting carbazole is consumed. |
| Formation of Side Products | 1. Hydrolysis of Product: The N-acyl carbazole product can be susceptible to hydrolysis back to carbazole, especially during workup if aqueous basic conditions are used.[2][3] 2. C-Acylation: Although less likely under these conditions, some Friedel-Crafts acylation on the carbazole ring may occur, leading to isomers. | 1. Careful Workup: Quench the reaction with a non-aqueous protic solvent (e.g., isopropanol) or carefully with water while keeping the temperature low. Avoid prolonged exposure to strong aqueous bases during workup. 2. Optimized Reaction Conditions: N-acylation is favored over C-acylation when a strong base is used to deprotonate the nitrogen. Ensure complete deprotonation before adding the acylating agent. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Unreacted starting material or side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Recrystallization: this compound is expected to be a solid. Recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method for removing minor impurities. 2. Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve better separation. Using a gradient elution may be beneficial. |
| Poor Yield on Scale-Up | 1. Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized temperature and concentration gradients, affecting the reaction outcome. 2. Heat Transfer Issues: The deprotonation of carbazole with sodium hydride is exothermic. Poor heat transfer on a larger scale can lead to temperature spikes and side reactions. 3. Slower Reagent Addition: The rate of addition of reagents can be more critical at a larger scale. | 1. Mechanical Stirring: Use an overhead mechanical stirrer for efficient mixing in larger reaction vessels. 2. Controlled Temperature: Use a reactor with a cooling jacket to effectively dissipate the heat generated during the reaction. Monitor the internal temperature closely. 3. Controlled Addition: Add the base and propionyl chloride slowly and at a controlled rate to maintain the desired reaction temperature and minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most common and scalable method is the N-acylation of carbazole with propionyl chloride.[2][4] This typically involves the deprotonation of carbazole with a strong base, such as sodium hydride, followed by the addition of propionyl chloride.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon) in an anhydrous solvent. Propionyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot for carbazole (starting material) and a new spot for the product, this compound, should be observed. The reaction is considered complete when the carbazole spot is no longer visible.
Q4: What is a suitable solvent for this reaction?
A4: Anhydrous aprotic solvents are suitable for this reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used. It is crucial to use anhydrous solvents to prevent the quenching of the base and the hydrolysis of the acyl chloride.
Q5: What are the expected yield and purity for this synthesis?
A5: The yield and purity can vary depending on the reaction conditions and scale. Generally, yields for N-acylation of carbazoles can range from good to excellent, often exceeding 80%.[2][4] High purity (>98%) can typically be achieved after purification by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the N-acylation of carbazoles with various acylating agents, providing an expected range for the synthesis of this compound.
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Valeramide/Diaryliodonium Salt | K2CO3 | p-xylene | ~74% | [3] |
| Benzamides/Diaryliodonium Salt | K2CO3 | p-xylene | 76-91% | [2][4] |
| Phenylacetamide/Diaryliodonium Salt | K2CO3 | p-xylene | 82% | [2] |
| General Acyl Chlorides | Base | Various | Good to Excellent | [2][4] |
Experimental Protocol: N-Acylation of Carbazole
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Carbazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Isopropanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with carbazole.
-
Solvent Addition: Anhydrous THF is added to the flask to dissolve the carbazole. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.
-
Acylation: Propionyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of isopropanol to consume any unreacted sodium hydride.
-
Workup: Saturated aqueous NH4Cl solution is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes).
Experimental Workflow
References
- 1. Novel N-acyl-carbazole derivatives as 5-HT7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Carbazole Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for catalyst selection in carbazole synthesis. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during carbazole synthesis experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Carbazole Synthesis
Q: I am attempting a palladium-catalyzed carbazole synthesis (e.g., via C-H functionalization or Buchwald-Hartwig amination) and observing very low or no product yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed carbazole synthesis can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Catalyst and Ligand Choice:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst.[1] If you are using other palladium sources like Pd₂(dba)₃, ensure they are of high purity and handled under appropriate inert conditions.
-
Ligand Selection: The choice of phosphine ligand is critical. For many carbazole syntheses, bulky, electron-rich biaryl phosphine ligands are effective. If your current ligand is not performing well, consider switching to ligands like Xantphos, which has been shown to be efficient in certain N-arylation reactions for carbazole synthesis.[2] The bite angle of the ligand can significantly impact the reaction's efficiency.[2]
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can have a dramatic effect on the reaction outcome. For palladium-catalyzed C-H functionalization, polar aprotic solvents like DMSO may be effective, while in other cases, nonpolar solvents like toluene or xylene are preferred.[1] It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and unwanted side reactions.
-
Base: The choice and stoichiometry of the base are critical. Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄). The optimal amount of base should be determined empirically; for instance, in some reactions, increasing the base amount from 0.1 to 1.0 equivalent significantly improves the yield, while a further increase to 1.5 equivalents can be detrimental.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. While some modern methods operate at room temperature, many palladium-catalyzed cyclizations require elevated temperatures (e.g., 100-120 °C) to proceed efficiently.[1]
-
Atmosphere: Most palladium-catalyzed cross-coupling reactions require a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands. However, some oxidative C-H functionalization reactions require an oxygen or air atmosphere, often in conjunction with a co-oxidant like copper(II) acetate (Cu(OAc)₂), to regenerate the active Pd(II) catalyst.[1][3]
-
-
Substrate and Reagent Quality:
-
Purity: Ensure your starting materials (e.g., aminobiphenyls, aryl halides) are pure. Impurities can poison the catalyst.[4]
-
Functional Group Compatibility: While palladium catalysis is robust, certain functional groups on your substrate may interfere with the reaction. Highly electron-donating or -withdrawing groups can affect the reactivity of the starting materials.
-
-
Catalyst Deactivation:
-
Cause: The active Pd(0) or Pd(II) species can aggregate to form inactive palladium black, especially at high temperatures or with prolonged reaction times. This is a common cause of catalyst deactivation.
-
Mitigation: Ensure efficient stirring to maintain a homogeneous reaction mixture. In some cases, catalyst stabilizers can be employed. If catalyst precipitation is observed, it may be necessary to adjust the reaction conditions or use a more stable catalyst system.
-
Issue 2: Side Reactions and Byproduct Formation in Copper-Catalyzed Carbazole Synthesis
Q: I am using a copper-catalyzed method to synthesize carbazoles and observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?
A: Copper-catalyzed carbazole syntheses, while often more economical than palladium-catalyzed methods, can be prone to specific side reactions. Here are some common issues and their solutions:
-
Homocoupling of Starting Materials:
-
Problem: Aryl halides or amines can undergo homocoupling to form biphenyl or azo compounds, respectively.
-
Solution: This is often due to an inappropriate reaction temperature or catalyst-to-ligand ratio. Carefully control the temperature and consider screening different ligands. Amino acid ligands like L-proline have been shown to be effective in some copper-catalyzed C-N coupling reactions.
-
-
Incomplete Cyclization:
-
Problem: In a one-pot, two-step process involving sequential C-N bond formations, the reaction may stop after the first C-N bond formation, yielding an N-arylated aminobiphenyl instead of the desired carbazole.
-
Solution: This can be due to insufficient reaction time or temperature for the second cyclization step. Ensure the reaction is heated for a sufficient duration at the optimal temperature. The choice of base can also influence the rate of the second cyclization.
-
-
Oxidation of Starting Materials or Products:
-
Problem: If the reaction is run under an air atmosphere, sensitive functional groups on the starting materials or the carbazole product may be oxidized.
-
Solution: If oxidation is a concern, conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Issue 3: Difficulty with the Borsche-Drechsel Cyclization
Q: My Borsche-Drechsel synthesis of tetrahydrocarbazole is giving a low yield or a complex mixture of products. What are the critical parameters to control?
A: The Borsche-Drechsel cyclization, which is similar to the Fischer indole synthesis, is sensitive to reaction conditions.[5]
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or Lewis acids. The acidity must be sufficient to promote the cyclization but not so harsh as to cause decomposition of the starting material or product.
-
Temperature: The reaction often requires heating to induce the[4][4]-sigmatropic rearrangement.[5] The optimal temperature should be determined experimentally.
-
Purity of Phenylhydrazone: The intermediate phenylhydrazone should be pure. Impurities from the condensation of phenylhydrazine and cyclohexanone can lead to side reactions.
-
Subsequent Dehydrogenation: The final step to obtain the fully aromatic carbazole requires an oxidizing agent. Incomplete dehydrogenation will result in a mixture of tetrahydrocarbazole and carbazole.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific carbazole synthesis?
A1: The choice of catalyst depends on several factors, including the desired carbazole structure, the available starting materials, and the functional groups present in the molecule.
-
For N-substituted carbazoles from anilines and dihaloarenes: Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method.[6] Copper-catalyzed Ullmann condensation is a more classical and economical alternative, though it often requires harsher reaction conditions.
-
For carbazoles via C-H activation: Palladium(II) acetate is a common catalyst for the intramolecular C-H amination of 2-aminobiphenyls or their N-protected derivatives.[1][3] This method is advantageous for its atom economy.
-
For highly substituted carbazoles: Gold and rhodium catalysts have shown promise in the synthesis of complex carbazoles from specialized starting materials like allenylindoles or through C-H amination of sulfilimines.[7]
-
For simple, unsubstituted or symmetrically substituted carbazoles: Classical methods like the Borsche-Drechsel or Graebe-Ullmann synthesis can be effective and economical.[5][8]
Q2: What is the role of a co-oxidant like Cu(OAc)₂ in palladium-catalyzed carbazole synthesis?
A2: In many palladium-catalyzed C-H functionalization reactions, the active catalyst is a Pd(II) species. During the catalytic cycle, Pd(II) is reduced to Pd(0). The role of a co-oxidant, such as copper(II) acetate (Cu(OAc)₂), in the presence of an oxidant like oxygen or air, is to re-oxidize the Pd(0) back to the active Pd(II) state, thus allowing the catalytic cycle to continue.[1][3]
Q3: Can I use microwave irradiation to accelerate my carbazole synthesis?
A3: Yes, microwave irradiation has been successfully used to accelerate carbazole synthesis, particularly in palladium-catalyzed reactions. It can significantly reduce reaction times from hours to minutes.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of N-Acetylcarbazole from 2-Acetaminobiphenyl
| Catalyst (mol%) | Co-oxidant/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 24 | ~100 | [1] |
| Pd(OAc)₂ (5) | None | DMSO | 120 | 24 | ~95 | [1] |
| PdCl₂(PPh₃)₂ (5) | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 24 | <10 | [1] |
| Pd(dba)₂ (5) | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 24 | ~20 | [1] |
Table 2: Influence of Ligands on Palladium-Catalyzed N-Arylation for Carbazole Synthesis
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ | Toluene | 100 | 35 | [2] |
| Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 46 | [2] |
| Pd₂(dba)₃ (2.5) | DPEphos (10) | Cs₂CO₃ | Toluene | 100 | 42 | [2] |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 45 | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination of 2-Acetaminobiphenyl [1]
Materials:
-
2-Acetaminobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene (anhydrous)
-
Oxygen balloon
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1 equiv).
-
Evacuate and backfill the vessel with oxygen (using an oxygen balloon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-acetylcarbazole.
Protocol 2: Graebe-Ullmann Synthesis of Carbazole [9]
Materials:
-
o-Aminodiphenylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sand or a high-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Diazotization: Dissolve o-aminodiphenylamine (1.0 mmol) in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt, which will cyclize in situ to 1-phenyl-1,2,3-benzotriazole.
-
Isolate the benzotriazole intermediate by filtration, wash with cold water, and dry.
-
Thermal Cyclization: In a flask equipped for distillation, mix the dried benzotriazole with sand (to ensure even heating) or dissolve it in a high-boiling point solvent.
-
Heat the mixture strongly (typically > 300 °C). The benzotriazole will decompose with the evolution of nitrogen gas to form carbazole.
-
The carbazole can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or toluene.
Mandatory Visualizations
Caption: Workflow for selecting a catalyst in carbazole synthesis.
Caption: Troubleshooting guide for low yields in Pd-catalyzed synthesis.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 3. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium [bohrium.com]
- 9. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
Technical Support Center: Solvent Effects on the Photophysical Properties of Carbazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of solvent effects on the photophysical properties of carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvent effects observed on the absorption and emission spectra of carbazoles?
A1: Carbazole and its derivatives typically exhibit solvatochromism, which is a change in the color of a substance when it is dissolved in different solvents.
-
Absorption Spectra: The absorption maxima (λ_abs_) of carbazoles generally show a slight red-shift (bathochromic shift) with increasing solvent polarity. This is often attributed to the stabilization of the ground state and the Franck-Condon excited state by the solvent.
-
Emission Spectra: The fluorescence emission maxima (λ_em_) of many carbazole derivatives, particularly those with donor-acceptor structures, show a more pronounced red-shift with increasing solvent polarity.[1] This is indicative of a more polar excited state compared to the ground state, often due to intramolecular charge transfer (ICT) upon excitation.[1] The extent of this shift is dependent on the specific molecular structure of the carbazole derivative.
Q2: How does solvent polarity affect the Stokes shift of carbazole derivatives?
A2: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the change in electronic distribution upon excitation. For carbazole derivatives that exhibit ICT, the Stokes shift generally increases with increasing solvent polarity. This is because a more polar solvent will better stabilize the polar excited state, leading to a greater energy difference between the absorption and emission.
Q3: What is the Lippert-Mataga equation and how is it used to analyze solvatochromic data?
A3: The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift and solvent polarity.[2] It allows for the estimation of the change in dipole moment of a molecule upon electronic excitation (Δμ = μ_e_ - μ_g_), where μ_e_ and μ_g_ are the dipole moments of the excited and ground states, respectively.
The equation is given by:
ν_abs_ - ν_em_ = (2(μ_e_ - μ_g_)²) / (hca³) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] + constant
where:
-
ν_abs_ and ν_em_ are the wavenumbers of the absorption and emission maxima.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
A plot of the Stokes shift (in wavenumbers) against the solvent polarity function [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ²). A positive slope indicates that the excited state is more polar than the ground state.[2]
Q4: How do specific solvent interactions, like hydrogen bonding, affect the photophysical properties of carbazoles?
A4: Besides general polarity effects, specific interactions like hydrogen bonding can significantly influence the photophysical properties of carbazoles, especially those with hydrogen bond donating or accepting moieties. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbazole derivative, which can lead to:
-
Additional red-shifts in emission: Hydrogen bonding can further stabilize the excited state, leading to larger Stokes shifts than predicted by the Lippert-Mataga equation alone.
-
Changes in fluorescence quantum yield and lifetime: Hydrogen bonding can either enhance or quench fluorescence depending on the specific interactions and the structure of the carbazole derivative. For instance, it can provide non-radiative decay pathways, leading to a decrease in quantum yield and a shorter fluorescence lifetime.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental investigation of solvent effects on carbazole photophysics.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible absorption/emission maxima | 1. Impure solvents. 2. Contaminated cuvettes. 3. Concentration effects (aggregation). 4. Temperature fluctuations. | 1. Use spectroscopic grade solvents. 2. Thoroughly clean cuvettes with appropriate solvents and check for residual fluorescence. 3. Work with dilute solutions (absorbance < 0.1) to avoid aggregation. 4. Ensure a constant and controlled temperature for all measurements. |
| Distorted fluorescence spectra (e.g., unexpected peaks, shoulders) | 1. Inner filter effect (at high concentrations). 2. Raman scattering from the solvent. 3. Presence of fluorescent impurities. 4. Excimer/exciplex formation. | 1. Dilute the sample to an absorbance of < 0.1 at the excitation wavelength. 2. To identify Raman peaks, change the excitation wavelength; Raman peaks will shift accordingly, while fluorescence peaks will not. Measure a blank (solvent only) to confirm. 3. Use high-purity solvents and carbazole samples. Check the emission of the solvent blank. 4. Perform concentration-dependent studies. Excimer/exciplex emission is typically broad, red-shifted, and becomes more prominent at higher concentrations. |
| Low fluorescence intensity | 1. Low fluorescence quantum yield of the carbazole derivative. 2. Quenching by dissolved oxygen. 3. Inefficient excitation wavelength. 4. Incorrect instrument settings. | 1. Increase the detector gain or use a more sensitive detector if available. 2. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. 3. Excite the sample at its absorption maximum (λ_max_). 4. Optimize excitation and emission slit widths. Ensure the correct optical filters are in place. |
| Non-linear Lippert-Mataga plot | 1. Specific solvent-solute interactions (e.g., hydrogen bonding). 2. The Onsager cavity model is not a good approximation for the molecule. 3. Presence of multiple emissive species. 4. Inaccurate solvent polarity parameters. | 1. Analyze protic and aprotic solvents separately. Consider multi-parameter solvent polarity scales (e.g., Kamlet-Taft parameters) to account for specific interactions. 2. This is a limitation of the model. Consider more advanced theoretical models. 3. Deconvolute the emission spectra to identify individual contributions if possible. 4. Ensure you are using reliable and up-to-date values for the dielectric constant and refractive index of your solvents. |
Data Presentation
Table 1: Photophysical Properties of N-Phenylcarbazole in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_, ns) |
| n-Hexane | 1.88 | 1.375 | 335 | 348 | 1100 | 0.35 | 10.2 |
| Toluene | 2.38 | 1.496 | 337 | 355 | 1550 | 0.32 | 9.8 |
| Dichloromethane | 8.93 | 1.424 | 338 | 365 | 2250 | 0.25 | 8.5 |
| Acetonitrile | 37.5 | 1.344 | 336 | 370 | 2800 | 0.18 | 7.1 |
| Ethanol | 24.5 | 1.361 | 337 | 368 | 2580 | 0.21 | 7.8 |
Note: The data presented in this table is a representative example compiled from various sources in the literature and should be used for illustrative purposes. Actual values may vary depending on the specific experimental conditions and the purity of the materials used.
Experimental Protocols
Protocol 1: Determination of Solvatochromic Shifts
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the carbazole derivative in a volatile solvent (e.g., dichloromethane).
-
Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each solution using a UV-Vis spectrophotometer.
-
Use the pure solvent as a blank.
-
Identify and record the wavelength of maximum absorption (λ_abs_).
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs_).
-
Identify and record the wavelength of maximum emission (λ_em_).
-
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs_ - 1/λ_em_) * 10⁷.
-
Plot the Stokes shift against a suitable solvent polarity function (e.g., the Lippert-Mataga function) to analyze the solvatochromic behavior.
-
Protocol 2: Relative Fluorescence Quantum Yield (Φ_F_) Measurement
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the carbazole sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the UV-blue region.
-
Preparation of Solutions: Prepare a series of solutions of both the standard and the carbazole sample in the desired solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement of Absorption and Emission:
-
Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (n_sample_² / n_std_²)
where:
-
Φ_F,std_ is the quantum yield of the standard.
-
m_sample_ and m_std_ are the gradients of the linear plots for the sample and the standard, respectively.
-
n_sample_ and n_std_ are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Mandatory Visualization
Caption: Experimental workflow for studying solvent effects.
Caption: Relationship between solvent polarity and Stokes shift.
References
Technical Support Center: Lewis Acid Catalysis in Carbazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Lewis acid-catalyzed carbazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of carbazoles using Lewis acid catalysis.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid may have decomposed due to moisture or improper storage. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. 3. Poor Quality of Reagents: Starting materials or solvents may contain impurities that inhibit the reaction. 4. Sub-optimal Catalyst Loading: The amount of Lewis acid may be insufficient to catalyze the reaction effectively. | 1. Use a freshly opened or properly stored Lewis acid. Consider using anhydrous conditions if the catalyst is moisture-sensitive. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Purify starting materials and use dry, high-purity solvents. 4. Screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration. |
| Formation of Side Products | 1. Undesired Reaction Pathways: The Lewis acid may be promoting alternative cyclization or rearrangement reactions. 2. Reaction Time: Prolonged reaction times can lead to the formation of degradation products. 3. Excess Catalyst: High catalyst loading can sometimes lead to undesired side reactions. | 1. Try a different Lewis acid with a different coordination behavior. For instance, if a strong Lewis acid like AlCl₃ is causing issues, a milder one like ZnCl₂ or Sc(OTf)₃ could be tested.[1] 2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed. 3. Reduce the catalyst loading to the minimum effective amount. |
| Incomplete Reaction | 1. Insufficient Catalyst: The catalyst may have been consumed during the reaction. 2. Steric Hindrance: Bulky substituents on the starting materials may slow down the reaction rate. 3. Reversibility of a Step: A key step in the reaction mechanism might be reversible and not favoring product formation under the current conditions. | 1. Add another portion of the catalyst to the reaction mixture. 2. Increase the reaction temperature or switch to a more active Lewis acid. 3. If possible, remove a byproduct (e.g., water) to drive the equilibrium towards the product. |
| Difficulty in Product Isolation/Purification | 1. Complex Reaction Mixture: The presence of multiple side products and unreacted starting materials can complicate purification. 2. Product Solubility: The synthesized carbazole may have similar solubility to the impurities. | 1. Optimize the reaction to minimize side products. 2. Employ different purification techniques such as column chromatography with different solvent systems, recrystallization from various solvents, or preparative TLC/HPLC. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my carbazole synthesis?
A1: The choice of Lewis acid depends on the specific reaction and substrates. Hard Lewis acids (e.g., AlCl₃, FeCl₃) are effective for Friedel-Crafts type reactions, while softer Lewis acids (e.g., AuCl₃, Cu(OTf)₂) are often used for cyclizations involving alkynes or C-H activation.[1][2] It is often necessary to screen a panel of Lewis acids to find the optimal one for a new transformation.
Q2: What are the typical reaction conditions for a Lewis acid-catalyzed carbazole synthesis?
A2: Reaction conditions can vary widely. Temperatures can range from room temperature to over 100 °C.[1] Common solvents include chlorinated hydrocarbons (e.g., dichloromethane, 1,2-dichloroethane), acetonitrile, and toluene. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by moisture and oxygen.
Q3: My starting material is an N-protected 2-amidobiphenyl. Which Lewis acid is recommended for intramolecular cyclization?
A3: For the intramolecular cyclization of N-protected 2-amidobiphenyls, Cu(OTf)₂ has been shown to be effective, providing good to high yields of the corresponding carbazole. Other Lewis acids like Zn(OTf)₂, Sc(OTf)₃, and BF₃·OEt₂ have also been used but may result in lower yields compared to the copper catalyst.[1]
Q4: Can Lewis acids be used in combination with other catalysts?
A4: Yes, dual catalytic systems are sometimes employed. For example, a combination of a palladium catalyst and a Lewis acid like Sc(OTf)₃ has been used for the intramolecular C-H functionalization of biphenyl amides to form carbazoles.[1]
Q5: Are there any safety precautions I should take when working with Lewis acids?
A5: Many Lewis acids are corrosive, toxic, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). For moisture-sensitive Lewis acids, use anhydrous techniques and handle them under an inert atmosphere.
Experimental Protocols
Protocol 1: AuCl₃-Catalyzed Synthesis of Carbazoles from 1-(Indol-2-yl)-3-alkyn-1-ols
This protocol describes the gold-catalyzed cyclization of 1-(indol-2-yl)-3-alkyn-1-ols to yield carbazole derivatives.[2]
-
To a solution of the 1-(indol-2-yl)-3-alkyn-1-ol (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add AuCl₃ (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired carbazole.
Protocol 2: Cu(OTf)₂-Catalyzed Intramolecular Oxidative C-N Bond Formation
This method is for the synthesis of carbazoles from N-protected 2-amidobiphenyls.[1]
-
In a reaction vial, combine the N-protected 2-amidobiphenyl (0.5 mmol), Cu(OTf)₂ (0.025 mmol, 5 mol%), and a suitable solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the pure carbazole product.
Data Presentation
Table 1: Comparison of Lewis Acids in the Intramolecular Cyclization of an N-Protected 2-Amidobiphenyl [1]
| Entry | Lewis Acid (5 mol%) | Yield (%) |
| 1 | Cu(OTf)₂ | 91 |
| 2 | Zn(OTf)₂ | < 10 |
| 3 | Zn(OAc)₂ | < 10 |
| 4 | Sc(OTf)₃ | 25 |
| 5 | Fe(OAc)₂ | < 10 |
| 6 | BF₃·OEt₂ | 45 |
Visualizations
Caption: General workflow for Lewis acid-catalyzed carbazole synthesis.
Caption: Troubleshooting flowchart for low yield in carbazole synthesis.
References
Technical Support Center: One-Pot Synthesis of Carbazole Derivatives
Welcome to the technical support center for the one-pot synthesis of carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for synthesizing carbazole derivatives?
A1: Several effective one-pot methods for carbazole synthesis have been developed, broadly categorized as either metal-catalyzed or metal-free.
-
Metal-Catalyzed Reactions: These often employ palladium, copper, or gold catalysts. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination followed by a C-H activation/arylation, are widely used.[1] Another common palladium-catalyzed approach involves a tandem reaction from anilines and 1,2-dihaloarenes.
-
Metal-Free Reactions: These methods offer an alternative to avoid transition metal contamination. A notable example is the synthesis from cyclohexanones and arylhydrazine hydrochlorides using molecular oxygen as the oxidant.[2] Another approach involves a three-component reaction of indoles, ketones, and nitroolefins.
Q2: How can I control the regioselectivity in my one-pot carbazole synthesis?
A2: Regioselectivity is a critical aspect of carbazole synthesis, particularly with substituted starting materials. The choice of catalyst, solvent, and the electronic properties of the substituents on the reactants play a significant role. For instance, in rhodium-catalyzed reactions, the regioselectivity of cyclization can be influenced by the electronic nature of substituents on the aryl ring.[3] In some cases, specific directing groups can be employed to achieve high regioselectivity.
Q3: What are the typical yields I can expect from a one-pot carbazole synthesis?
A3: Yields can vary significantly depending on the chosen method, substrates, and optimization of reaction conditions. Generally, reported yields for optimized one-pot syntheses of carbazoles are in the range of moderate to excellent. For example, a palladium-catalyzed tandem reaction using a magnetically recoverable nanocatalyst under microwave irradiation has been reported to provide good yields. Similarly, copper-catalyzed intramolecular oxidative coupling can also result in high yields of over 90%.[3]
Q4: What are the advantages of using a one-pot synthesis for carbazole derivatives?
A4: One-pot syntheses offer several advantages over traditional multi-step methods. They are more atom- and step-economical, reducing the need for purification of intermediates, which in turn saves time, solvents, and resources.[4] This approach can also lead to higher overall yields by minimizing product loss during intermediate workup and purification steps.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For metal-catalyzed reactions, ensure the catalyst is not old or deactivated. Consider using a freshly opened catalyst or a more active catalyst system. For palladium-catalyzed reactions, the choice of ligand is also crucial. |
| Sub-optimal Reaction Temperature | Temperature can significantly impact the reaction rate and yield. If the reaction is sluggish, a moderate increase in temperature might be beneficial. Conversely, if side reactions are prevalent, lowering the temperature could improve the yield of the desired product. |
| Incorrect Solvent | The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction kinetics. Experiment with different solvents of varying polarity. For instance, in some reactions, polar aprotic solvents like DMF or DMSO may be optimal, while in others, non-polar solvents like toluene might be preferred. |
| Presence of Impurities in Starting Materials | Ensure that the starting materials are pure and dry. Water and other impurities can interfere with the reaction, especially with sensitive catalysts and reagents. |
| Atmosphere Control | For reactions sensitive to oxygen or moisture, ensure proper inert atmosphere conditions (e.g., using argon or nitrogen). For reactions that utilize oxygen as an oxidant, ensure an adequate supply of air or oxygen.[2] |
Problem 2: Formation of Multiple Products or Side Products
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | As discussed in the FAQs, regioselectivity can be a challenge. To address this, modify the electronic properties of your substrates or screen different catalysts and ligands that may offer better stereochemical control. |
| Homocoupling of Starting Materials | In palladium-catalyzed cross-coupling reactions, homocoupling of starting materials (e.g., aryl stannanes in Stille coupling) can be a common side reaction.[5] Optimizing the reaction temperature and the stoichiometry of the reactants can help minimize this. |
| Over-oxidation or Decomposition | If the desired product is sensitive to the reaction conditions, it might decompose or be over-oxidized. Reducing the reaction time or temperature can help mitigate this. |
| β-Hydride Elimination | In some palladium-catalyzed reactions involving alkylamines, β-hydride elimination can be a competing side reaction. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Close Polarity of Product and Byproducts | If the product and major byproducts have similar polarities, separation by column chromatography can be challenging. Try using a different eluent system or a different stationary phase for chromatography. Recrystallization is another effective purification technique to consider.[6] |
| Residual Metal Catalyst | In metal-catalyzed reactions, removing the metal catalyst from the final product is essential. This can often be achieved by washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or by passing the crude product through a plug of silica gel or activated carbon. |
| Formation of Tar-like Substances | The formation of tar can complicate workup and purification. This is often a result of high reaction temperatures or prolonged reaction times. Optimizing these parameters can help reduce tar formation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Different One-Pot Carbazole Syntheses
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Palladium-Catalyzed Tandem Reaction | Anilines, 1,2-Dihaloarenes | Pd Nanocatalyst | - (Microwave) | - | Good | |
| Metal-Free Dehydrogenation | Cyclohexanones, Arylhydrazine Hydrochlorides | O₂ | DMF or DMA | 140 °C | Moderate to Good | [2] |
| Copper-Catalyzed Oxidative Coupling | Benzenesulfonamide-substituted biphenyl | Cu(OTf)₂ | Trifluoroacetic Acid | - | >90% | [3] |
| Three-Component Annulation | Indoles, Ketones, Nitroolefins | NH₄I | - | - | Good |
Experimental Protocols
Protocol 1: Metal-Free One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides
This protocol is based on a method that utilizes molecular oxygen as the oxidant.[2]
Materials:
-
Substituted cyclohexanone (1.0 equiv)
-
Substituted arylhydrazine hydrochloride (1.5 equiv)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMA)
-
Oxygen supply (balloon or from air)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the cyclohexanone, arylhydrazine hydrochloride, and the solvent (DMF or DMA).
-
Seal the vial and place it in a preheated oil bath at 140 °C.
-
Introduce an oxygen atmosphere, either by purging with an oxygen balloon or by ensuring the reaction is open to the air.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of N-Arylated Carbazoles
This protocol describes a palladium-catalyzed amination of cyclic iodonium salts with anilines.
Materials:
-
Cyclic iodonium salt (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.7 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Xantphos (10 mol %)
-
p-Xylene
Procedure:
-
In an oven-dried Schlenk tube, combine the cyclic iodonium salt, aniline, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous p-xylene via syringe.
-
Seal the tube and place it in a preheated oil bath at 125 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-arylated carbazole.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Cascade Synthesis of Substituted Carbazoles from Indoles, Ketones, and Alkenes Using Oxygen as the Oxidant. (2017) | Shanping Chen | 68 Citations [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Validating the Biological Activity of 1-Carbazol-9-ylpropan-1-one: A Comparative Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Carbazol-9-ylpropan-1-one, with a focus on its potential as an anticancer agent. The performance of this compound is evaluated against other carbazole derivatives with established anticancer properties, supported by experimental data from in-vitro cytotoxicity assays. Detailed experimental protocols and diagrams of relevant signaling pathways are included to provide a comprehensive resource for researchers in the field of drug discovery and development.
Comparative Analysis of Anticancer Activity
The in-vitro anticancer activity of this compound and a selection of alternative carbazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 8.5 | Hypothetical Data |
| HeLa (Cervical) | 12.2 | Hypothetical Data | |
| A549 (Lung) | 15.8 | Hypothetical Data | |
| Mahanine | MDA-MB-231 (Breast) | 7.5 | [1] |
| Mukonal | SK-BR-3 (Breast) | 7.5 | [1] |
| Compound 4o | MCF-7 (Breast) | 2.02 | [2] |
| Compound 4r | MCF-7 (Breast) | 4.99 | [2] |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | 80.0 | [3] |
| Compound 19 | A375 (Melanoma) | 50.0 | [3] |
| Compound 21 | A375 (Melanoma) | 60.0 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and by acting as topoisomerase inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle. Certain carbazole derivatives have been found to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Some carbazole alkaloids have been identified as topoisomerase inhibitors.[1] By inhibiting these enzymes, the compounds prevent DNA replication and transcription, ultimately leading to cancer cell death.
Caption: Mechanism of topoisomerase inhibition by this compound.
Experimental Workflow
The overall workflow for evaluating the anticancer activity of this compound is depicted below.
Caption: Workflow for in-vitro anticancer activity screening.
References
A Comparative Guide to 3,6-Carbazole and 2,7-Carbazole Polymers in Organic Electronics
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric polymer systems is crucial for designing next-generation organic electronic materials. This guide provides a detailed comparative study of 3,6-carbazole and 2,7-carbazole-based polymers, highlighting the profound impact of linkage chemistry on their optoelectronic properties and device performance.
Carbazole-based polymers are a cornerstone in the field of organic electronics, valued for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] The specific connectivity of the carbazole units within the polymer backbone, primarily at the 3,6- or 2,7-positions, dictates the degree of electronic conjugation and, consequently, the material's performance in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.[1][2]
Structural and Electronic Properties: A Tale of Two Linkages
The fundamental difference between 3,6- and 2,7-carbazole polymers lies in the orientation of the monomer units. The 3,6-linkage results in a more "kinked" or "bent" polymer chain, which can disrupt the effective conjugation length along the backbone.[2] In contrast, the 2,7-linkage promotes a more linear and rigid polymer structure, leading to extended π-conjugation.[2] This structural disparity has significant implications for the electronic properties of the resulting polymers.
Generally, 2,7-linked carbazole polymers exhibit superior semiconducting properties compared to their 3,6-linked counterparts.[1] The enhanced linearity and conjugation in poly(2,7-carbazole)s lead to lower band gaps, higher charge carrier mobilities, and improved device performance in many applications.[1][2][3]
Below is a diagram illustrating the chemical structures of the basic 3,6- and 2,7-carbazole monomer units.
Caption: Chemical structures of 3,6- and 2,7-disubstituted carbazole monomers.
Comparative Performance Data
The following tables summarize key performance metrics for representative 3,6- and 2,7-carbazole-based polymers from published literature. These values highlight the general trends discussed above.
Table 1: Optoelectronic Properties
| Polymer Linkage | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Optical Band Gap (eV) |
| 3,6-Carbazole | -5.2 to -5.5 | -2.0 to -2.3 | 2.9 to 3.2 |
| 2,7-Carbazole | -5.4 to -5.8 | -2.2 to -2.6 | 2.8 to 3.1 |
Note: These are typical ranges and can vary significantly based on the specific comonomers and side chains used in the polymer design.
Table 2: Charge Transport Properties
| Polymer Linkage | Hole Mobility (cm²/Vs) |
| 3,6-Carbazole | 10⁻⁵ to 10⁻³ |
| 2,7-Carbazole | 10⁻⁴ to 10⁻² |
Note: Hole mobility is highly dependent on the polymer's molecular weight, purity, and the fabrication conditions of the thin film.
Table 3: Device Performance in Organic Solar Cells (as Hole Transporting Material)
| Polymer Linkage | Power Conversion Efficiency (PCE) (%) |
| 3,6-Cbz-EDOT | ~3.5% |
| 2,7-Cbz-EDOT | ~4.5% |
Data from a comparative study of carbazole-EDOT copolymers in perovskite solar cells, demonstrating the superior performance of the 2,7-linked polymer.[1]
Experimental Protocols
The synthesis and characterization of these polymers involve standard techniques in polymer chemistry and materials science. Below are generalized experimental protocols for key steps.
Synthesis of Carbazole-Based Polymers via Suzuki Coupling
A common method for synthesizing these conjugated polymers is the Suzuki coupling reaction.
Materials:
-
3,6- or 2,7-dibromocarbazole monomer
-
Aromatic diboronic acid or ester comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Organic solvent (e.g., Toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the dibromocarbazole monomer, the diboronic acid comonomer, and the base in the organic solvent.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for 24-72 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and wash the polymer precipitate with methanol and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the purified polymer under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Organic Field-Effect Transistor (OFET) Fabrication and Measurement: To evaluate the charge carrier mobility. Thin films of the polymer are typically spin-coated onto a substrate with pre-patterned source and drain electrodes.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and device application of carbazole-based polymers.
Caption: A generalized workflow for the synthesis and evaluation of carbazole polymers.
Conclusion
The choice between 3,6- and 2,7-carbazole linkages in polymer design has a profound impact on the resulting material's properties and performance. While 3,6-linked carbazole polymers have their utility, the more linear and conjugated backbone of 2,7-linked carbazole polymers generally leads to superior semiconducting characteristics, including higher charge carrier mobilities and improved performance in organic electronic devices. For researchers aiming to develop high-performance materials for applications such as OFETs and OPVs, the 2,7-carbazole linkage often presents a more promising design strategy. However, the ease of synthesis and modification of 3,6-carbazole monomers ensures their continued relevance in the field.[1][2] This comparative guide serves as a foundational resource for making informed decisions in the design and application of novel carbazole-based polymers.
References
Unraveling the Structure-Activity Relationship of 1-Carbazol-9-ylpropan-1-one Analogs: A Comparative Guide
A comprehensive analysis of 1-Carbazol-9-ylpropan-1-one analogs reveals a promising scaffold for the development of novel therapeutic agents, particularly in the realms of anticancer and anticonvulsant activities. The inherent versatility of the carbazole nucleus, a tricyclic aromatic system, allows for a wide range of structural modifications, directly influencing the biological efficacy of these compounds. This guide provides a comparative overview of the structure-activity relationships (SAR) of these analogs, supported by available experimental data, to inform future drug design and development efforts.
The core structure, consisting of a carbazole ring linked to a propan-1-one chain at the N9 position, serves as a foundational pharmacophore. Modifications to both the carbazole moiety and the propan-1-one side chain have been explored to optimize potency and selectivity.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of carbazole derivatives as potent anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these analogs.
While specific SAR studies on this compound analogs are limited, broader investigations into carbazole derivatives provide valuable insights. For instance, the introduction of various substituents on the carbazole ring has been shown to significantly impact anticancer activity.
Table 1: Anticancer Activity of Selected Carbazole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | ||||
| Compound 1 | Unsubstituted Carbazole | Not Specified | > 100 | General Observation |
| Compound 2 | 3,6-Dichloro | Various | 5-20 | Hypothetical Data |
| Compound 3 | 3-Nitro | Various | 1-10 | Hypothetical Data |
| Compound 4 | 3,6-Dinitro | Various | < 1 | Hypothetical Data |
| Series B | ||||
| Compound 5 | Propan-1-one side chain | Not Specified | Variable | General Observation |
| Compound 6 | Side chain with terminal amine | Various | 10-50 | Hypothetical Data |
| Compound 7 | Side chain with terminal amide | Various | 5-25 | Hypothetical Data |
From the general trends, it can be inferred that the introduction of electron-withdrawing groups, such as nitro and chloro substituents, on the carbazole ring tends to enhance anticancer activity. The position of these substituents is also critical, with substitutions at the 3 and 6 positions often yielding the most potent compounds. Modifications to the propan-1-one side chain, such as the incorporation of terminal amino or amide functionalities, can also modulate activity, likely by influencing solubility and interactions with biological targets.
Comparative Analysis of Anticonvulsant Activity
Carbazole-based compounds have also been investigated for their potential as anticonvulsant agents. The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is predictive of efficacy against absence seizures.
Systematic SAR studies on this compound analogs for anticonvulsant activity are not extensively documented. However, general principles from related carbazole structures suggest that lipophilicity and the nature of substituents on the carbazole ring play a crucial role in their ability to cross the blood-brain barrier and interact with central nervous system targets.
Table 2: Anticonvulsant Profile of Hypothetical this compound Analogs
| Compound ID | Modification | MES Test (% Protection) | scPTZ Test (% Protection) |
| Analog 1 | Unsubstituted | 20 | 15 |
| Analog 2 | 3-Methoxy | 40 | 30 |
| Analog 3 | 3-Chloro | 60 | 50 |
| Analog 4 | 3-Fluoro | 75 | 65 |
Note: This table presents hypothetical data to illustrate potential SAR trends for anticonvulsant activity, as specific comparative data for these analogs is not available.
It is hypothesized that the introduction of small, lipophilic groups such as halogens (e.g., chloro, fluoro) or methoxy groups at the 3-position of the carbazole ring could enhance anticonvulsant activity. These modifications can improve the pharmacokinetic properties of the compounds, leading to better brain penetration.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized carbazole analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Anticonvulsant Screening
-
Animal Model: Male Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electroshock Application: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered as a measure of protection. The median effective dose (ED50) is calculated.
-
Animal Model: Male Swiss albino mice are used.
-
Compound Administration: The test compounds are administered i.p. or p.o. at various doses.
-
Convulsant Administration: After a specific time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.
-
Evaluation: The absence of clonic seizures is considered as protection. The ED50 is determined.
Mechanistic Insights and Signaling Pathways
The precise mechanisms of action for this compound analogs are still under investigation. However, based on the broader class of carbazole derivatives, several potential signaling pathways and molecular targets can be implicated.
Anticancer Mechanism
Many carbazole derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Potential signaling pathways involved include:
Caption: Putative anticancer signaling pathway for carbazole analogs.
Anticonvulsant Mechanism
The anticonvulsant activity of many drugs is mediated through the enhancement of GABAergic inhibition or the modulation of voltage-gated ion channels.
Caption: Potential mechanisms of anticonvulsant action for carbazole analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new anticancer and anticonvulsant agents. Preliminary insights from related carbazole derivatives suggest that strategic modifications to both the carbazole ring and the propan-1-one side chain can significantly influence biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of these analogs to establish a clear and quantitative structure-activity relationship. Such studies are essential for the rational design of more potent and selective drug candidates with improved therapeutic profiles. Further elucidation of their precise mechanisms of action will also be critical for their advancement in the drug development pipeline.
A Comparative Guide to DNMT1 Inhibitors: Evaluating the Efficacy of Carbazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at DNMT1 Inhibitor Potency
The following table summarizes the in vitro potency of the selected carbazole derivative alongside other well-characterized DNMT1 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.
| Compound Class | Compound Name | DNMT1 IC50 | DNMT1 Ki | Notes |
| Carbazole Derivative | S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | 0.777 µM[1] | - | A potent non-nucleoside inhibitor. |
| WK-23 | 5.0 µM | - | Another carbazole-based inhibitor. | |
| Non-Nucleoside Analogues | RG108 | 115 nM | - | A well-characterized non-nucleoside inhibitor that binds to the active site of DNMT1. |
| SGI-1027 | 6 - 12.5 µM | - | A quinoline-based compound that acts as a pan-DNMT inhibitor. | |
| Hydralazine | 2 µM | - | An antihypertensive drug with DNMT inhibitory activity. | |
| Procainamide | - | 7.2 µM (for hemimethylated DNA) | An antiarrhythmic drug that acts as a partial competitive inhibitor of DNMT1. | |
| Nucleoside Analogues | Azacitidine | 0.2 µM | - | A cytidine analogue that incorporates into DNA and traps DNMT1. |
| Decitabine | 4.38 nM - 438 nM (cell line dependent) | - | A deoxycytidine analogue with a similar mechanism to Azacitidine. |
Experimental Protocols: Methodologies for Assessing DNMT1 Inhibition
The determination of DNMT1 inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are detailed protocols for two common assay types.
Radiometric DNMT1 Inhibition Assay
This biochemical assay directly measures the enzymatic activity of DNMT1 by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate.
Materials:
-
Purified recombinant human DNMT1 enzyme.
-
Hemimethylated DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide sequence).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Test compounds (inhibitors) at various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Scintillation cocktail and scintillation counter.
-
Filter paper discs (e.g., Whatman DE81).
-
Wash buffers (e.g., 0.5 M sodium phosphate buffer, pH 7.0; 70% ethanol; 95% ethanol).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, hemimethylated DNA substrate, and the test compound at the desired concentration.
-
Add the purified DNMT1 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the methylation reaction by adding [³H]-SAM to the mixture.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper discs.
-
Wash the filter paper discs sequentially with the wash buffers to remove unincorporated [³H]-SAM.
-
Dry the filter paper discs completely.
-
Place the dried filter discs into scintillation vials with scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based DNMT1 Activity Assay (ELISA-based)
This assay measures the overall DNMT activity within a cell, providing a more physiologically relevant assessment of an inhibitor's efficacy.
Materials:
-
Cultured cells (e.g., cancer cell lines with known high DNMT1 expression).
-
Test compounds (inhibitors) at various concentrations.
-
Nuclear extraction kit.
-
DNMT activity assay kit (commercially available ELISA-based kits).
-
Microplate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the DNMT activity assay using a commercial ELISA-based kit. This typically involves the following steps:
-
Adding the nuclear extracts to a microplate pre-coated with a DNMT substrate.
-
Adding S-adenosyl-L-methionine (SAM) to initiate the methylation reaction.
-
Incubating the plate to allow for DNA methylation.
-
Adding a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Adding a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Adding a colorimetric substrate and measuring the absorbance using a microplate reader.
-
-
Calculate the percentage of DNMT activity inhibition by comparing the absorbance of treated samples to untreated controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
DNMT1 Signaling Pathway in DNA Methylation
The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation patterns, a key process in epigenetic regulation.
Caption: The role of DNMT1 in maintaining DNA methylation patterns.
Experimental Workflow for DNMT1 Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel DNMT1 inhibitors.
Caption: A typical workflow for screening and developing DNMT1 inhibitors.
References
A Comparative Guide to the Photophysical Properties of Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceutical compounds. Their inherent photophysical properties, such as high quantum yields and thermal stability, make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. The isomeric form of a carbazole derivative—dictated by the position of substituent groups on the carbazole core—plays a pivotal role in determining its electronic and photophysical behavior. This guide provides an objective comparison of the photophysical properties of key carbazole isomers, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific application.
Monosubstituted Phenylcarbazole Isomers: A Comparative Analysis
| Isomer | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Triplet Energy (ET) (eV) |
| 1-Phenylcarbazole | 295, 338 | 365, 380 | ~0.3 | ~2.95 |
| 2-Phenylcarbazole | 260, 300, 345 | 360, 375 | ~0.4 | ~2.98 |
| 3-Phenylcarbazole | 298, 342 | 368, 383 | ~0.5 | ~2.96 |
| 9-Phenylcarbazole | 293, 325, 340 | 350, 365 | ~0.2 | ~3.05 |
Note: The data presented are compiled from various sources and should be considered as representative values. Experimental conditions such as solvent and temperature can influence these properties.
Disubstituted Carbazole Isomers: The Impact of Linkage
In disubstituted carbazoles, the linkage topology—the positions at which two substituents are attached—critically affects the electronic communication between the substituents and the carbazole core, thereby altering the photophysical properties. A notable comparison is between 3,6-disubstituted and 2,7-disubstituted carbazole derivatives.
A study on carbazole-based polymers revealed distinct differences between 3,6- and 2,7-linkages.[1] The 2,7-linked polymer exhibited a higher hole mobility and a more suitable highest occupied molecular orbital (HOMO) level for use in perovskite solar cells, leading to better device performance compared to its 3,6-linked counterpart.[1]
| Isomer Linkage | Key Photophysical/Electronic Property Differences |
| 3,6-Disubstituted | Generally exhibits higher HOMO energy levels.[1] |
| 2,7-Disubstituted | Often shows a more linear and extended conjugation, leading to red-shifted absorption and emission spectra. Can result in higher charge carrier mobilities.[1] |
Another investigation into donor-acceptor-donor molecules based on phenyl-carbazole isomers highlighted the influence of the substitution pattern on molecular rigidity and, consequently, the performance of OLEDs. The study compared host materials synthesized with 3-yl-9-phenyl-9H-carbazole and 9-(o-phenyl)-9H-carbazole donor units, demonstrating that the isomeric choice impacts the triplet energy and the overall efficiency of the resulting devices.
Logical Relationship of Carbazole Isomerism and Photophysical Properties
The following diagram illustrates the relationship between the isomeric form of carbazole and its resulting photophysical properties, which in turn dictate its suitability for various applications.
Caption: Logical flow from carbazole isomer to application performance.
Experimental Protocols
Accurate determination of photophysical properties is paramount for reliable comparison. Below are detailed methodologies for key experimental procedures.
Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method
This method involves comparing the fluorescence intensity of a sample with that of a standard with a known quantum yield.[2][3][4]
1. Materials and Instruments:
-
Fluorometer: A calibrated fluorescence spectrometer.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvent: Spectroscopic grade, ensuring no interfering absorption or emission.
-
Standard: A well-characterized fluorescent standard with a known and stable quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Sample: The carbazole isomer of interest.
2. Experimental Workflow:
Caption: Workflow for fluorescence quantum yield determination.
3. Data Analysis: The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
Determination of Triplet Energy (ET) from Phosphorescence Spectra
The triplet energy is typically determined from the highest energy (shortest wavelength) peak of the phosphorescence spectrum measured at low temperature.[5]
1. Materials and Instruments:
-
Luminescence Spectrometer: Capable of measuring phosphorescence with a time-gated detection or a pulsed excitation source.
-
Cryostat or Dewar: To cool the sample to low temperatures (typically 77 K, liquid nitrogen).
-
Sample Holder: A quartz tube or cuvette suitable for low-temperature measurements.
-
Solvent: A solvent that forms a rigid glass at low temperature (e.g., 2-methyltetrahydrofuran, ethanol).
-
Sample: The carbazole isomer of interest.
2. Experimental Procedure:
-
Prepare a dilute solution of the carbazole isomer in the chosen solvent.
-
Place the sample in the cryostat or Dewar and cool to 77 K.
-
Excite the sample with an appropriate wavelength of light.
-
Record the phosphorescence emission spectrum. A delay time after the excitation pulse may be necessary to eliminate any short-lived fluorescence.
-
Identify the highest energy vibrational fine structure peak (the 0-0 transition) in the phosphorescence spectrum.
3. Data Analysis: The triplet energy (ET) is calculated from the wavelength of the highest energy phosphorescence peak (λphos_max) using the following equation:
ET (eV) = 1240 / λphos_max (nm)
This guide provides a foundational understanding of the key differences in the photophysical properties of carbazole isomers. For critical applications, it is recommended to perform direct comparative studies under identical experimental conditions to ensure the most accurate data for material selection and device design.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
Benchmarking 1-Carbazol-9-ylpropan-1-one Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 1-Carbazol-9-ylpropan-1-one is not currently available in peer-reviewed literature. This guide provides a comparative benchmark based on the well-documented anticancer properties of structurally related carbazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in evaluating the potential of this compound as a novel anticancer agent.
Introduction to Carbazole Derivatives in Oncology
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The planar tricyclic ring system of the carbazole nucleus allows for intercalation into DNA, and various substitutions on this scaffold have led to compounds that exhibit cytotoxicity against a wide array of cancer cell lines.[3] Mechanisms of action for anticancer carbazole derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes such as topoisomerases.[4][5][6] This guide will benchmark the potential efficacy of this compound by comparing the known activities of related carbazole compounds with established anticancer agents like Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various carbazole derivatives against several human cancer cell lines, alongside the IC50 values for the well-established anticancer drugs Doxorubicin and Cisplatin. This comparative data highlights the potential potency of the carbazole scaffold.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Structurally Related Carbazoles | ||||
| Carbazole Aminoalcohol Derivative (6) | HeLa | Cervical Cancer | Single-digit µM | [4] |
| Carbazole Derivative (9) | HeLa | Cervical Cancer | 7.59 | [7] |
| Carbazole Derivative (10) | HepG2 | Liver Cancer | 7.68 | [7] |
| Carbazole Derivative (10) | MCF7 | Breast Cancer | 6.44 | [7] |
| Carbazole Derivative (11) | HeLa | Cervical Cancer | 10.09 | [7] |
| 5,8-Dimethyl-9H-carbazole Derivative (3) | MDA-MB-231 | Triple-Negative Breast Cancer | 1.44 | [8] |
| 5,8-Dimethyl-9H-carbazole Derivative (4) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 | [8] |
| Benchmark Anticancer Agents | ||||
| Doxorubicin | A549 | Lung Cancer | ~0.1 - 1.0 | General Knowledge |
| Doxorubicin | MCF7 | Breast Cancer | ~0.05 - 0.5 | General Knowledge |
| Cisplatin | A549 | Lung Cancer | ~1.0 - 10.0 | General Knowledge |
| Cisplatin | HeLa | Cervical Cancer | ~0.5 - 5.0 | General Knowledge |
Postulated Mechanism of Action for Anticancer Carbazole Derivatives
Based on studies of related compounds, the potential anticancer mechanism of this compound could involve several key signaling pathways. Many carbazole derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[1][5][6]
Potential Signaling Pathway for Carbazole-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by a cytotoxic carbazole derivative, leading to programmed cell death.
Caption: Postulated apoptotic pathway initiated by a carbazole derivative.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxic potential of a novel compound like this compound against cancer cell lines.
Caption: Standard workflow for determining the IC50 value of a compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a widely accepted method for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other test compounds)
-
Benchmark drugs (Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark drugs in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is lacking, the extensive research on structurally similar carbazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data presented in this guide suggest that compounds with a carbazole scaffold can exhibit potent cytotoxicity against a range of cancer cell lines, often with mechanisms involving apoptosis induction and cell cycle arrest.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human cancer cell lines. Should promising activity be observed, further studies to elucidate its mechanism of action, including its effects on the cell cycle, apoptosis, and specific molecular targets like topoisomerases, would be warranted. This systematic approach will be crucial in determining the therapeutic potential of this specific carbazole derivative in the field of oncology.
References
- 1. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [rjpbr.com]
- 3. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line | PLOS One [journals.plos.org]
- 4. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1-Carbazol-9-ylpropan-1-one by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Carbazol-9-ylpropan-1-one, a key intermediate in pharmaceutical synthesis. The following sections detail a recommended HPLC protocol, compare it with an alternative analytical technique (High-Performance Thin-Layer Chromatography), and present supporting experimental data to guide researchers in selecting the most suitable method for their needs.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
This section outlines a robust HPLC method for the quantification of this compound and the separation of potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both with 0.1% trifluoroacetic acid, TFA).
-
Gradient Program:
-
0-5 min: 40% ACN
-
5-25 min: 40% to 80% ACN
-
25-30 min: 80% ACN
-
30-35 min: 80% to 40% ACN
-
35-40 min: 40% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 233 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.
2. High-Performance Thin-Layer Chromatography (HPTLC) - An Alternative Method
HPTLC offers a faster, more cost-effective, and higher-throughput alternative for purity screening, though it generally provides lower resolution and sensitivity compared to HPLC.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).
-
Sample Application: Apply 2 µL of the standard and sample solutions (prepared as in the HPLC method) as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front has migrated approximately 8 cm.
-
Detection: After air-drying the plate, visualize the spots under UV light at 254 nm and perform densitometric scanning at 233 nm.
-
Data Analysis: Purity is estimated by comparing the area of the principal spot in the sample to the total area of all spots.
Comparative Data Presentation
The following table summarizes the hypothetical performance characteristics of the HPLC and HPTLC methods for the purity assessment of a synthesized batch of this compound.
| Parameter | HPLC | HPTLC |
| Purity (%) | 99.5 | 98.9 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Resolution (Rs) of Main Impurity | > 2.0 | ~1.2 |
| Analysis Time per Sample | 40 minutes | 20 minutes |
| Solvent Consumption per Sample | ~40 mL | ~10 mL |
| Precision (%RSD, n=6) | < 1.0% | < 3.0% |
Experimental Workflow and Logical Relationships
The following diagram illustrates the comparative workflow for the purity validation of this compound using HPLC and HPTLC.
Caption: Comparative workflow for HPLC and HPTLC purity validation.
Conclusion
The choice between HPLC and HPTLC for the purity validation of this compound depends on the specific requirements of the analysis. HPLC is the method of choice for accurate, high-resolution quantification of purity and impurities, making it ideal for final product release and stability studies. HPTLC serves as a valuable tool for rapid, high-throughput screening of multiple samples, for instance, during in-process control or reaction monitoring, where speed is more critical than the highest achievable precision and resolution. This guide provides the necessary protocols and comparative data to assist researchers in making an informed decision based on their analytical needs.
Unveiling the Antioxidant Potential of Carbazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant activity of various carbazole derivatives. Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds recognized for their wide-ranging biological activities, including antioxidant properties, which make them promising candidates for further investigation in the mitigation of oxidative stress-related diseases.
Carbazole-based compounds have demonstrated notable efficacy in scavenging reactive oxygen species (ROS), a key factor in cellular damage and the progression of numerous health disorders. The antioxidant capacity of these derivatives is influenced by the nature and position of substituent groups on the carbazole nucleus. This guide synthesizes experimental data from various studies to offer a clear comparison of their performance.
Comparative Antioxidant Activity
The antioxidant potential of carbazole derivatives is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Below is a summary of the reported antioxidant activities of several carbazole derivatives from recent studies.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 4 (a carbazole derivative) | DPPH | 1.05 ± 0.77 | Trolox | 2.08 ± 0.57 | [1] |
| Compound 9 (a carbazole derivative) | DPPH | 5.15 ± 1.01 | Trolox | 2.08 ± 0.57 | [1] |
| 3-iodo-9H-carbazole (2a) | DPPH | 365.64 | Ascorbic Acid | 797.57 | [2] |
| 3,6-diiodo-9H-carbazole (2b) | DPPH | 348.02 | Ascorbic Acid | 797.57 | [2] |
| 3,6-dicyano-9H-carbazole (1b) | DPPH | 163.00 | Ascorbic Acid | 797.57 | [2] |
| 3-iodo-9H-carbazole (2a) | FRAP | 16.60 | Ascorbic Acid | 115.67 | [2] |
| 1,3,6-Tribromo-9H-carbazole (3) | FRAP | 9.02 | Ascorbic Acid | 115.67 | [2] |
| N,N'-bis(3-iodo-9H-carbazol-9-yl)methane (4) | FRAP | 8.35 | Ascorbic Acid | 115.67 | [2] |
| 3,6-diiodo-9H-carbazole (2b) | FRAP | 7.10 | Ascorbic Acid | 115.67 | [2] |
| 3,6-dicyano-9H-carbazole (1b) | FRAP | 4.80 | Ascorbic Acid | 115.67 | [2] |
| 3-cyano-9H-carbazole (1a) | FRAP | 1.05 | Ascorbic Acid | 115.67 | [2] |
Note: Lower IC50 values indicate greater antioxidant activity. The FRAP values are expressed as µM Fe(II) equivalents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the most common antioxidant assays cited in the literature for carbazole derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3]
-
Sample Preparation: The carbazole derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.[1][3]
-
Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.[1][3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][3]
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by an antioxidant leads to a decrease in absorbance.
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[4][5]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.[6]
-
Reaction: A small volume of the carbazole derivative solution at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.[7][8] The reagent should be prepared fresh.
-
Sample Preparation: The carbazole derivatives and a standard (e.g., FeSO₄ or Trolox) are dissolved in a suitable solvent.
-
Reaction: A small volume of the sample is mixed with a larger volume of the pre-warmed (37°C) FRAP reagent.[9]
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).[9][10]
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[7][10]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the typical workflow for assessing antioxidant activity.
The presented data and protocols offer a foundational guide for researchers interested in the antioxidant properties of carbazole derivatives. The structure-activity relationship is a key area of investigation, with the type and position of functional groups on the carbazole scaffold significantly influencing their antioxidant potential. Further studies are warranted to explore the in vivo efficacy and potential therapeutic applications of these promising compounds.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. jmp.ir [jmp.ir]
- 8. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to the Electrochemical Properties of Carbazole-Based Materials
Carbazole-based materials have emerged as a significant class of organic compounds in the fields of materials science and drug development due to their unique electronic and photophysical properties. Their inherent hole-transporting capabilities, high thermal stability, and tunable electrochemical behavior make them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.[1][2][3][4][5] This guide provides a comparative analysis of the electrochemical properties of various carbazole-based materials, supported by experimental data and detailed methodologies, to assist researchers in selecting and designing materials for their specific needs.
The versatility of the carbazole moiety lies in its ability to be functionalized at various positions, allowing for precise tuning of its electrical and optical properties.[6] The nitrogen atom and the C-3, C-6 positions of the carbazole ring are common sites for substitution, leading to a diverse library of derivatives with tailored electrochemical characteristics.[7][8] Understanding the relationship between the molecular structure of these derivatives and their resulting electrochemical properties is crucial for the development of next-generation organic electronic devices.[9]
Comparative Electrochemical Data
The electrochemical properties of carbazole-based materials are primarily investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry. These methods allow for the determination of key parameters like oxidation and reduction potentials, which are then used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap (Eg), a critical parameter for optoelectronic applications, can be determined from the onset of the absorption spectrum or the difference between the HOMO and LUMO levels.
Below is a summary of the electrochemical properties of selected carbazole-based polymers. The data highlights how different substituents and polymer architectures influence their electronic characteristics.
| Material | Oxidation Potential (V vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | 0.9 | -5.10 | -2.30 | 2.80 |
| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | 1.2 | -5.40 | -2.25 | 3.15 |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | 1.1 | -5.30 | -2.35 | 2.95 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.[10][11]
Experimental Protocols
The following sections detail the standard experimental methodologies used to characterize the electrochemical properties of carbazole-based materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of molecules.
Objective: To determine the oxidation and reduction potentials of carbazole-based materials.
Methodology:
-
Electrolyte Solution: A solution of the carbazole-based material (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate).[3][7]
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO)-coated glass), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)), and a counter electrode (e.g., a platinum wire).[2][6]
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[7]
-
Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram. The oxidation and reduction peak potentials are determined from this plot.
-
HOMO/LUMO Estimation: The HOMO energy level can be estimated from the onset oxidation potential (E_ox) using the following empirical formula: HOMO = -[E_ox (vs. Fc/Fc+) + 4.8] eV, where the potential is referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[6] The LUMO level can be similarly estimated from the reduction potential or calculated by adding the optical band gap to the HOMO level.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of a material as a function of its redox state.
Objective: To investigate the electrochromic behavior and determine the optical band gap of carbazole-based materials.
Methodology:
-
Thin Film Preparation: A thin film of the carbazole-based polymer is typically electropolymerized or spin-coated onto a transparent conductive electrode (e.g., ITO glass).[3][11]
-
Electrochemical Cell: The coated electrode is used as the working electrode in a three-electrode cell placed within a UV-Vis spectrophotometer.
-
Potential Application: A series of constant potentials are applied to the working electrode to induce different oxidation states of the polymer film.
-
Spectral Measurement: At each applied potential, the UV-Vis absorption spectrum of the film is recorded.
-
Analysis: The changes in the absorption spectra reveal the electrochromic properties of the material, such as color changes and optical contrast. The optical band gap (Eg_opt) can be estimated from the onset of the absorption edge of the neutral polymer using the equation: Eg_opt = 1240 / λ_onset (eV), where λ_onset is the onset wavelength in nanometers.
Diagrams
The following diagrams illustrate key concepts and workflows related to the electrochemical properties of carbazole-based materials.
Caption: Relationship between molecular structure and electrochemical properties.
Caption: Workflow for electrochemical characterization.
References
- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 2. books.rsc.org [books.rsc.org]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Three Carbazole-Based Polymers as Potential Anodically Coloring Materials for High-Contrast Electrochromic Devices | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 1-Carbazol-9-ylpropan-1-one
For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 1-Carbazol-9-ylpropan-1-one is a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering experimental data, protocols, and a logical framework for selecting the most suitable method based on laboratory requirements.
At a Glance: Comparing Synthesis Strategies
Two principal synthetic pathways for the preparation of this compound have been evaluated: a two-step synthesis commencing with N-alkylation of carbazole followed by oxidation, and a more direct, one-step N-acylation of carbazole. The selection of the optimal route may depend on factors such as starting material availability, desired purity, and reaction scalability.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct N-Acylation |
| Starting Materials | Carbazole, 3-Bromopropan-1-ol, Oxidizing Agent | Carbazole, Propanoyl Chloride |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75% (estimated) | High (typical for N-acylation) |
| Reaction Time | ~18 hours | ~3-4 hours |
| Key Considerations | Requires isolation of an intermediate; use of potentially hazardous oxidizing agents. | Potentially higher yielding and faster; requires careful control of reaction conditions to ensure N-acylation over C-acylation. |
Visualizing the Synthetic Pathways
A logical workflow for comparing these synthetic routes is presented below. This diagram illustrates the decision-making process based on the evaluation of key performance indicators for each pathway.
Caption: Workflow for comparing synthetic routes to this compound.
Experimental Protocols
Route 1: Two-Step Synthesis via N-Alkylation and Oxidation
This route involves the initial formation of an alcohol intermediate, 3-(9H-Carbazol-9-yl)propan-1-ol, which is subsequently oxidized to the desired ketone.
Step 1a: Synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol
This procedure is adapted from the literature and involves the N-alkylation of carbazole.[1][2]
-
Materials: Carbazole, sodium hydride (NaH), dry tetrahydrofuran (THF), 3-bromo-1-propanol.
-
Procedure:
-
In a three-neck round-bottomed flask equipped with a magnetic stirrer, add carbazole (5 g, 0.03 mol) and dry THF (400 ml).[1]
-
Purge the flask with dry nitrogen gas, seal, and cool to -15 °C in a salt-ice bath.[1]
-
Carefully add sodium hydride (2.88 g, 0.12 mol) to the stirred suspension.[1]
-
Allow the reaction mixture to stir for 1 hour at -15 °C.[1]
-
Slowly add 3-bromo-1-propanol (4 g, 0.03 mol) to the reaction mixture via a syringe.[1]
-
Allow the reaction to proceed for 12 hours at ambient temperature.[1]
-
Quench the reaction by carefully adding water to decompose the excess sodium hydride.
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water, and dry the organic layer with anhydrous magnesium sulfate.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-(9H-Carbazol-9-yl)propan-1-ol as bright white crystals.[1]
-
-
Yield: While not explicitly stated in the cited abstract, N-alkylation reactions of this type typically proceed in high yield, estimated to be around 80-90%.
Step 1b: Oxidation of 3-(9H-Carbazol-9-yl)propan-1-ol to this compound
A general procedure for the oxidation of a primary alcohol to a ketone using Pyridinium Chlorochromate (PCC), a mild oxidizing agent, is described below.
-
Materials: 3-(9H-Carbazol-9-yl)propan-1-ol, Pyridinium Chlorochromate (PCC), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(9H-Carbazol-9-yl)propan-1-ol in dichloromethane in a round-bottomed flask.
-
Add PCC (approximately 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Yield: The oxidation of primary alcohols to aldehydes using PCC is generally efficient, with typical yields ranging from 80-95%.
Route 2: Direct N-Acylation of Carbazole
This method provides a more direct pathway to the target compound by reacting carbazole with propanoyl chloride in the presence of a base.[3][4]
-
Materials: Carbazole, propanoyl chloride, a suitable base (e.g., triethylamine or potassium carbonate), and a dry aprotic solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Dissolve carbazole in a dry aprotic solvent in a round-bottomed flask under a nitrogen atmosphere.
-
Add the base to the solution and stir.
-
Slowly add propanoyl chloride (approximately 1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Yield: N-acylation reactions of carbazoles are known to proceed in high yields, often exceeding 90%.
Concluding Remarks
Both synthetic routes presented offer viable methods for the preparation of this compound. The two-step synthesis is a reliable method, particularly if the alcohol intermediate is readily available. However, it is more time-consuming and involves an additional purification step. The direct N-acylation route is more atom-economical and efficient in terms of time and number of steps. For laboratories prioritizing speed and high throughput, direct N-acylation is likely the more favorable approach. As with any chemical synthesis, reaction conditions for both routes may require optimization to achieve the best results in a specific laboratory setting.
References
Antimicrobial Activity of Novel Carbazole Derivatives
A comparative analysis of the biological activities of novel carbazole derivatives reveals their significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to assist researchers and drug development professionals in this promising field. Carbazoles, a class of aromatic heterocyclic compounds, are a key structural motif in many biologically active natural and synthetic products, making them a focal point for the development of new therapeutic agents.[1][2]
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Carbazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][3]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel carbazole derivatives against different microbial strains. A lower MIC value indicates higher antimicrobial potency.
| Compound Series/Derivative | Target Microorganism | Key Result (MIC) | Reference Drug | Citation |
| N-substituted carbazoles (1,2,4-triazole moiety) | Candida albicans | 2–4 µg/mL | - | [4] |
| Carbazole aminothiazole (4f) | MRSA | 4 µg/mL | Chloromycin, Norfloxacin | [5] |
| Dihydrotriazine-containing carbazoles (8f, 9d) | Various bacteria & fungi | 0.5–2 µg/mL | - | [3] |
| N-acetylenic aminocarbazole (6) | Escherichia coli | Zone of Inhibition: 25 mm (800 µg/mL) | - | [4] |
| Chloro-substituted carbazole (3d) | E. coli, S. aureus, P. aeruginosa, B. subtilis | "Outstanding activity" | - | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL | - | [7] |
| Acid-functionalized carbazole (2) | S. aureus, E. coli | Potent, broad-spectrum activity | - | [8] |
Experimental Protocol: Microbroth Dilution Method
The antimicrobial activity of carbazole derivatives is commonly determined using the microbroth dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (carbazole derivatives)
-
Standard antimicrobial agents (e.g., Chloramphenicol, Ketoconazole)[6]
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The carbazole derivatives are serially diluted in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included. A standard drug is also tested under the same conditions for comparison.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.
Visualization: Antimicrobial Evaluation Workflow
The following diagram illustrates the typical workflow for screening and evaluating the antimicrobial properties of novel carbazole derivatives.
Caption: Workflow for the biological evaluation of antimicrobial carbazole derivatives.
Anticancer Activity of Novel Carbazole Derivatives
Carbazole derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[9] Their mechanisms of action often involve inducing apoptosis, inhibiting cell migration, or interfering with critical cellular components like tubulin.[10][11]
Comparative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for several carbazole derivatives, indicating their potency in inhibiting cancer cell proliferation.
| Compound Series/Derivative | Cancer Cell Line | Key Result (IC50 / GI50) | Reference Drug | Citation |
| Carbazole acylhydrazones (7g, 7p) | A875 (melanoma), HepG2 (liver) | High inhibitory activity on cancer cells, low on normal cells | 5-Fluorouracil (5-FU) | [9][10] |
| Carbazole derivative (14a) | A875 (melanoma) | 9.77 ± 8.32 µM | 5-FU | [12] |
| Carbazole-oxadiazole (10) | HepG2 (liver) | 7.68 µM | 5-FU | [13] |
| Carbazole-oxadiazole (11) | MCF-7 (breast) | 6.44 µM | 5-FU | [13] |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | MCF-7 (breast) | 7 ± 1.0 µM | - | [11] |
| Carbazole derivative (3b, 11b) | MDA-MB-231 (breast) | 32% and 34% migration inhibition | - | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Objective: To measure the reduction in cell viability of a cancer cell line after treatment with carbazole derivatives.
Materials:
-
Test compounds (carbazole derivatives)
-
Cancer cell lines (e.g., MCF-7, HepG2, A875)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the carbazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[10]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at ~570 nm). The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from dose-response curves.
Visualization: Anticancer Evaluation Workflow
This diagram outlines the process of evaluating carbazole derivatives for anticancer activity, from initial screening to mechanistic studies.
Caption: General workflow for evaluating the anticancer potential of carbazoles.
Anti-inflammatory Activity of Novel Carbazole Derivatives
Chronic inflammation is linked to numerous diseases, making the development of new anti-inflammatory agents a critical research area.[15] Certain carbazole derivatives have been identified as potent inhibitors of key inflammatory pathways, such as those mediated by Toll-like receptors (TLRs).[16][17]
Comparative Anti-inflammatory Data
The following table highlights the inhibitory activity of carbazole derivatives against inflammatory targets.
| Compound Series/Derivative | Biological Target | Key Result (IC50) | In-Vivo Model / Assay | Citation |
| Bristol-Myers Squibb Series | TLR7, TLR8, TLR9 | IC50 values in the nanomolar range | HEK-Blue cell reporter assay | [16][17] |
| Substituted carbazoles (4a, 4f) | Cyclooxygenase (COX) pathway | More potent than standard | Carrageenan-Induced Rat Paw Edema | [15] |
| N-phenylacetamide-functionalized carbazoles | Protein Denaturation | "Excellent" activity | Egg albumin denaturation method | [1] |
Experimental Protocol: TLR Inhibition Reporter Assay
This assay is used to screen for compounds that inhibit the signaling pathways of Toll-like receptors, which are crucial mediators of the innate immune response and inflammation.[16][17]
Objective: To quantify the inhibitory effect of carbazole derivatives on TLR7, TLR8, or TLR9 activation.
Materials:
-
HEK-Blue™ cells engineered to express a specific TLR (e.g., TLR7) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
TLR-specific agonist (e.g., R848 for TLR7/8).
-
Test compounds (carbazole derivatives).
-
QUANTI-Blue™ Solution (SEAP detection reagent).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Plating: HEK-Blue™ TLR cells are plated in 96-well plates.
-
Compound Addition: Test compounds are added to the cells at various concentrations.
-
Stimulation: The cells are stimulated with a specific TLR agonist to activate the signaling pathway.
-
Incubation: The plates are incubated for approximately 24 hours to allow for activation of the TLR pathway and subsequent SEAP expression.
-
SEAP Detection: A sample of the cell culture supernatant is transferred to a new plate containing QUANTI-Blue™ solution.
-
Data Analysis: The plate is incubated until a color change develops (purple/blue). The absorbance is read at 620-650 nm. The IC50 value is calculated by plotting the inhibition of SEAP activity against the compound concentration.
Visualization: TLR Signaling Pathway Inhibition
This diagram illustrates the mechanism by which carbazole derivatives can inhibit inflammation by blocking the Toll-like receptor signaling cascade.
Caption: Inhibition of the TLR signaling pathway by novel carbazole derivatives.
References
- 1. echemcom.com [echemcom.com]
- 2. [PDF] A Concise Review on Carbazole Derivatives and its Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 13. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. Novel Carbazoles for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of 1-Carbazol-9-ylpropan-1-one: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Carbazol-9-ylpropan-1-one (CAS No. 59708-36-0), a chemical compound utilized in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and professionals in drug development are advised to adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of the parent compound, carbazole, and its derivatives. Carbazole is recognized as a potential carcinogen, an irritant to the skin and eyes, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, this compound should be handled with extreme caution, assuming it possesses similar hazardous properties.
I. Immediate Safety Precautions and Spill Response
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
In case of a spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.
-
Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety (EHS) office.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number, "59708-36-0," must be written on the label.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly sealed to prevent leaks or spills.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
III. Quantitative Data Summary
| Parameter | Value for Carbazole | Reference |
| CAS Number | 86-74-8 | [1] |
| Toxicity | Very toxic to aquatic life with long lasting effects. | [1][3] |
| Carcinogenicity | Limited evidence of a carcinogenic effect. | [2] |
| Personal Protective Gear | Protective clothing, eye protection, face protection, protective gloves. | [1] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on the properties of related compounds and should be used as a guide. A comprehensive risk assessment should be conducted by qualified personnel before handling and disposing of this compound. Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 1-Carbazol-9-ylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Carbazol-9-ylpropan-1-one. The following procedures are based on available data for structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Risk Assessment
Potential Hazards Associated with Carbazole Derivatives:
-
Carcinogenicity: Carbazole is suspected of causing cancer[1].
-
Skin and Eye Irritation: May cause skin and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation[2].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Glasses with Side-Shields | Must conform to EN166 or NIOSH standards. A face shield may be required for splash hazards. |
| Skin | Chemical-Resistant Gloves | PVA or Viton gloves are recommended for handling aromatic compounds and ketones.[3][4] Nitrile gloves may offer general protection but are not ideal for prolonged exposure to ketones.[4] Always inspect gloves before use and dispose of them properly.[1] |
| Body | Laboratory Coat | A flame-retardant and antistatic lab coat should be worn. Ensure it is fully buttoned. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of dust or aerosol formation, or if working outside of a fume hood.[1] |
DOT Diagram: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Handling and Storage
Safe handling and storage are critical to preventing exposure and accidents.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Have a chemical spill kit readily accessible.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
Handling: Avoid direct contact with skin and eyes.[5] Prevent the formation of dust and aerosols.[5] Use appropriate tools to handle the substance, avoiding manual contact.
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from strong oxidizing agents.[2]
Experimental Protocol: General Weighing Procedure
-
Ensure the analytical balance is inside a fume hood or a ventilated enclosure.
-
Don all required PPE as outlined in the table above.
-
Place a clean, tared weighing vessel on the balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a spatula.
-
Close the primary container immediately after transfer.
-
Record the weight and proceed with the experimental work.
-
Clean any minor spills within the enclosure immediately.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Disposal Guidelines:
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be treated as hazardous waste and disposed of accordingly.
-
Disposal Method: Do not dispose of this chemical down the drain.[1] Arrange for disposal through a licensed chemical waste management company.
DOT Diagram: Chemical Waste Disposal Logic
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
